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  • Product: 3-Ethenyl-2,5-dimethylpyrazine
  • CAS: 80935-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethenyl-2,5-dimethylpyrazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-ethenyl-2,5-dimethylpyrazine, a heterocyclic aromatic compound of interest in the field...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethenyl-2,5-dimethylpyrazine, a heterocyclic aromatic compound of interest in the fields of flavor chemistry and chemical ecology. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its structure, and known synthesis. To provide a broader context for its potential characteristics and applications, this guide also draws comparisons with the closely related and more extensively studied alkylpyrazines. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of pyrazine derivatives.

Introduction to the Pyrazine Class

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 4.[1] These compounds are widely recognized for their significant contribution to the aroma and flavor of a vast array of cooked and roasted foods.[2][3] Beyond their sensory properties, pyrazines play crucial roles in biological systems, acting as signaling molecules such as pheromones in insects.[4][5] The diverse functionalities of pyrazines have led to their extensive use in the food, fragrance, and pharmaceutical industries.[2][6]

This guide focuses specifically on 3-ethenyl-2,5-dimethylpyrazine, also known as 2,5-dimethyl-3-vinylpyrazine. Due to the limited availability of detailed experimental data for this specific isomer, we will leverage information on its synthesis and contextualize its properties based on the broader understanding of alkyl- and alkenyl-substituted pyrazines.

Chemical Identity and Structure

The fundamental characteristics of 3-ethenyl-2,5-dimethylpyrazine are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties may be predicted or inferred from related compounds due to a lack of direct experimental measurement in published literature.

IdentifierValueSource
IUPAC Name 3-ethenyl-2,5-dimethylpyrazine-
Synonyms 2,5-dimethyl-3-vinylpyrazine-
Molecular Formula C₈H₁₀N₂-
Molecular Weight 134.18 g/mol -
CAS Number Not explicitly found-

The chemical structure of 3-ethenyl-2,5-dimethylpyrazine consists of a central pyrazine ring substituted with two methyl groups at positions 2 and 5, and an ethenyl (vinyl) group at position 3.

Caption: Chemical structure of 3-ethenyl-2,5-dimethylpyrazine.

Physicochemical Properties

For comparative purposes, selected properties of the closely related 3-ethyl-2,5-dimethylpyrazine (CAS: 13360-65-1) are provided below.[7][8][9]

PropertyValue (for 3-ethyl-2,5-dimethylpyrazine)Source
Molecular Weight 136.19 g/mol [8]
Boiling Point 180-181 °C[9]
Density 0.965 g/mL at 25 °C[9]
Refractive Index n20/D 1.5015[7]
Physical Form Liquid
Purity (typical) 97%

Synthesis of 3-Ethenyl-2,5-dimethylpyrazine

A key development in the study of this compound has been the establishment of a synthetic route. A notable synthesis involves a multi-step process that allows for the creation of 3-ethenyl-2,5-dimethylpyrazine. A general workflow for the synthesis of substituted pyrazines often involves the condensation of a diamine with a dicarbonyl compound, followed by oxidation.

A specific synthesis for 2,5-dimethyl-3-vinylpyrazine has been described and involves the use of a cross-coupling reaction. One reported method utilizes the Pd- or Fe-catalyzed cross-coupling reaction between 3-chloro-2,5-dimethylpyrazine and a vinylating agent such as vinyl potassium trifluoroborate (CH₂=CHBF₃K) or a vinyl Grignard reagent (RMgBr). This approach has been noted for its reliability and scalability.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-ethenyl-2,5-dimethylpyrazine via a cross-coupling reaction.

Caption: Conceptual workflow for the synthesis of 3-ethenyl-2,5-dimethylpyrazine.

Spectroscopic Data

For 3-ethyl-2,5-dimethylpyrazine , mass spectrometry data typically shows a molecular ion peak (M+) at m/z 136 and a prominent fragment ion at m/z 135, corresponding to the loss of a hydrogen atom.[8][10] The ¹³C NMR spectrum would show distinct signals for the ethyl and methyl carbons, as well as the carbons of the pyrazine ring.[8]

For 3-ethenyl-2,5-dimethylpyrazine , the molecular ion peak in the mass spectrum would be expected at m/z 134. The ¹H NMR spectrum would be characterized by signals for the two methyl groups, a proton on the pyrazine ring, and the characteristic signals of the vinyl group (typically three protons with distinct chemical shifts and coupling constants).

Applications and Biological Relevance

Flavor and Fragrance Industry

Alkyl- and alkenylpyrazines are highly valued in the flavor and fragrance industry for their potent and diverse aroma profiles, which often include nutty, roasted, cocoa, and green notes.[2][11][12] The presence of an ethenyl (vinyl) group can significantly influence the odor threshold and character of a pyrazine molecule. It is reported that vinyl-substituted pyrazines can be powerful odorants. This suggests that 3-ethenyl-2,5-dimethylpyrazine likely possesses a low odor threshold and a potent, characteristic aroma, making it a potentially valuable compound for creating complex flavor and fragrance profiles.

Pheromonal Activity

A significant aspect of the biological relevance of 3-ethenyl-2,5-dimethylpyrazine is its identification as a sex-specific volatile produced by the female Korean apricot wasp (Eurytoma maslovskii). This indicates a role as a sex pheromone, crucial for mate recognition and attraction in this insect species. The study of insect pheromones is a vital area of research for developing species-specific and environmentally benign pest management strategies.[4][13]

The broader class of pyrazines is known to be involved in various forms of insect chemical communication, including alarm signaling and trail marking.[4][5] Some pyrazine analogs found in wolf urine have been shown to induce avoidance and fear-related behaviors in deer, highlighting their role as kairomones.[14]

Potential in Drug Development

While there is no direct evidence of 3-ethenyl-2,5-dimethylpyrazine being investigated as a therapeutic agent, the pyrazine scaffold is a privileged structure in medicinal chemistry.[6] Numerous pyrazine-containing compounds have demonstrated a wide range of biological activities and have been developed into clinically used drugs.[6] The unique substitution pattern of 3-ethenyl-2,5-dimethylpyrazine could present interesting opportunities for the design of novel bioactive molecules.

Conclusion

3-Ethenyl-2,5-dimethylpyrazine is a fascinating pyrazine derivative with demonstrated relevance in chemical ecology as an insect pheromone and potential applications in the flavor and fragrance industry. While a comprehensive dataset of its physicochemical and spectroscopic properties is not yet available, established synthetic routes provide a means for its preparation and further study. Future research should focus on the detailed characterization of this compound to fully elucidate its sensory properties, biological activity, and potential for broader applications. This guide serves as a starting point for researchers and professionals interested in exploring the chemistry and utility of this and other substituted pyrazines.

References

  • Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]

  • The Good Scents Company. (n.d.). 3,6-cocoa pyrazine. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25916, 3-Ethyl-2,5-dimethylpyrazine. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved March 28, 2026, from [Link]

  • Khashaveh, A., et al. (2025). Biological roles of pyrazines in insect chemical communication. Chemical and Biological Technologies in Agriculture. [Link]

  • Technische Universität Graz. (2024). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Biological roles of pyrazines in insect chemical communication. Retrieved March 28, 2026, from [Link]

  • Perfumer & Flavorist. (n.d.). Pyrazines for Fragrances. Retrieved March 28, 2026, from [Link]

  • Osada, K., Miyazono, S., & Kashiwayanagi, M. (2013). Pyrazine analogs are active components of wolf urine that induce avoidance and fear-related behaviors in deer. Frontiers in Behavioral Neuroscience, 7, 27. [Link]

  • Scent Journer. (2024, July 31). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. [Link]

  • Lo, T. W., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1032. [Link]

  • Botezatu, A., & Pickering, G. J. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science, 77(11), S394-S398. [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved March 28, 2026, from [Link]

  • Semantic Scholar. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved March 28, 2026, from [Link]

  • Leffingwell & Associates. (n.d.). Pyrazines DETECTION THRESHOLDS & Molecular Structures. Retrieved March 28, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved March 28, 2026, from [Link]

  • Wang, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(11), 2649. [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved March 28, 2026, from [Link]

  • PubChemLite. (n.d.). 3-ethyl-2,5-dimethylpyrazine (C8H12N2). Retrieved March 28, 2026, from [Link]

Sources

Exploratory

The Organoleptic Impact of 3-Ethenyl-2,5-dimethylpyrazine in Food Matrices: A Technical Guide to Natural Occurrence, Formation, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug/Flavor Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Profile Alkylpyrazines are a critical class of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Flavor Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Profile

Alkylpyrazines are a critical class of heterocyclic nitrogen compounds responsible for the characteristic roasted, nutty, and earthy aromas in thermally processed foods. Among these, 3-ethenyl-2,5-dimethylpyrazine (often co-occurring with its structural isomer 2-ethenyl-3,5-dimethylpyrazine) represents a highly potent, trace-level impact odorant. Characterized by a vinyl (ethenyl) functional group attached to a dimethylpyrazine ring, this compound exhibits an exceptionally low odor threshold.

Because ethenylpyrazines are generated via complex, non-enzymatic browning pathways and are highly susceptible to thermal degradation, their extraction and quantification require rigorous, self-validating analytical methodologies. This whitepaper details the natural occurrence, mechanistic formation, and validated analytical workflows required to isolate and quantify 3-ethenyl-2,5-dimethylpyrazine without inducing artifactual generation.

Natural Occurrence in Food Matrices

The natural occurrence of 3-ethenyl-2,5-dimethylpyrazine and its isomers is strictly tied to high-temperature processing (e.g., roasting, deep-frying, baking). It is not present in raw food matrices but is generated de novo when specific amino acid and carbohydrate precursors are subjected to thermal stress.

Extensive Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O) have identified these ethenylpyrazines as key contributors to the organoleptic profile of several distinct food products (1)[1].

Table 1: Natural Occurrence of Ethenyl-Dimethylpyrazines
Food MatrixProcessing MethodPrimary Ethenylpyrazine Isomer DetectedOrganoleptic Contribution
Coffee (Robusta & Arabica) Roasting (>200°C)2-Ethenyl-3,5-dimethylpyrazineEarthy, intense roasty impact
Potato Chips Deep Frying3-Ethenyl-2,5-dimethylpyrazineEarthy, baked potato notes
Beef Shallow Frying3-Ethenyl-2,5-dimethylpyrazineRoasted meat profile
Wild Mango Seeds Roasting2-Ethenyl-3,5-dimethylpyrazineNutty, roasty

Note: The presence of these compounds in wild mango seeds and potato chips highlights the universality of the Maillard reaction across diverse biological matrices, provided the correct precursors are present (2)[2].

Mechanisms of Formation: The Maillard Reaction Pathway

The biosynthesis of 3-ethenyl-2,5-dimethylpyrazine is a classic example of late-stage Maillard chemistry. It is generated via the condensation of Strecker degradation products.

The pathway is initiated when reducing sugars (e.g., glucose, fructose) degrade into reactive dicarbonyl intermediates, such as 2-oxopropanal (3)[3]. Concurrently, free amino acids such as alanine, serine, or threonine undergo Strecker degradation to yield aminoacetone, 2-aminopropanal, and acetaldehyde[4].

The condensation of these fragments forms a 5,6-dihydropyrazine intermediate. Subsequent dehydrogenation and structural rearrangement yield the final ethenylpyrazine structure. The vinyl group is highly sensitive to its position on the pyrazine ring, which dictates both its stability and its olfactory threshold.

MaillardPathway A Amino Acids (Alanine, Serine) D Strecker Degradation A->D B Reducing Sugars (Fructose/Glucose) C Dicarbonyl Intermediates (2-Oxopropanal) B->C C->D E Aminoacetone + Acetaldehyde D->E F Condensation Reaction E->F G Dihydropyrazine Intermediates F->G H 3-Ethenyl-2,5-dimethylpyrazine G->H Dehydrogenation

Fig 1: Maillard reaction and Strecker degradation pathway forming 3-ethenyl-2,5-dimethylpyrazine.

Structure-Odor-Activity Relationships (SOAR)

The organoleptic power of a pyrazine is heavily dictated by the steric bulk and position of its alkyl or alkenyl substituents. The introduction of an ethenyl (vinyl) group at the 2- or 3-position of a dimethylpyrazine ring drastically lowers the odor threshold compared to saturated trimethylpyrazines (5)[5].

However, this tolerance is highly position-specific. For example, shifting the ethenyl group to the 3-position in a 2-ethyl-5-methylpyrazine framework increases the odor threshold by a factor of 8,000[6].

Table 2: Odor Thresholds of Selected Pyrazines
CompoundOdor QualityOdor Threshold (Air)
2,3,5-TrimethylpyrazineBaked, roasty50.0 ng/L
2-Ethyl-3,5-dimethylpyrazineEarthy, roasted0.014 ng/L
2-Ethenyl-3,5-dimethylpyrazine Earthy, intense roast 0.014 ng/L
3-Ethenyl-2-ethyl-5-methylpyrazineWeak earthy>110.0 ng/L

Analytical Workflows: Extraction & Quantification

Because 3-ethenyl-2,5-dimethylpyrazine exists at parts-per-trillion (ppt) levels and is thermally labile, traditional extraction methods like Simultaneous Distillation-Extraction (SDE) are strictly contraindicated. SDE boils the food matrix, which causes residual amino acids and sugars to undergo de novo Maillard reactions, artificially inflating pyrazine concentrations (thermal artifacts).

To ensure scientific integrity, the following self-validating protocol utilizing Solvent Assisted Flavor Evaporation (SAFE) and Stable Isotope Dilution Assay (SIDA) must be employed.

Step-by-Step Methodology

Step 1: Matrix Homogenization & Isotope Spiking (Self-Validation)

  • Cryogenically mill 100 g of the food matrix (e.g., roasted coffee beans or potato chips) using liquid nitrogen to halt enzymatic and thermal degradation.

  • Suspend the powder in 300 mL of dichloromethane (CH₂Cl₂).

    • Causality: Dichloromethane possesses the optimal dipole moment to extract semi-volatile pyrazines while excluding highly polar, non-volatile carbohydrates that could foul the GC column.

  • Critical Step: Immediately spike the homogenate with a known concentration of ¹³C-labeled or deuterated 3-ethenyl-2,5-dimethylpyrazine.

    • Causality: This internal standard behaves identically to the target analyte during extraction. By measuring the ratio of the native vs. labeled isotope in the final MS scan, the system automatically corrects for any downstream evaporative losses or matrix ion suppression.

Step 2: Solvent Assisted Flavor Evaporation (SAFE)

  • Transfer the spiked extract into a SAFE apparatus operating at < 10⁻⁴ mbar and 25°C.

  • Causality: SAFE distills the volatile fraction under high vacuum at room temperature. This completely prevents the thermal artifact generation seen in SDE, ensuring that the quantified pyrazines accurately reflect the in vivo state of the food product.

Step 3: Concentration & Cold On-Column (COC) Injection

  • Concentrate the SAFE distillate to 1 mL using a Kuderna-Danish concentrator or a Vigreux column.

  • Inject 1 µL of the concentrate into the GC-MS/O using a Cold On-Column (COC) injector.

    • Causality: Standard split/splitless injectors operate at >250°C, which can thermally degrade the labile vinyl (ethenyl) group of the pyrazine via retro-aldol cleavage. COC injects the sample directly into the capillary column at a low temperature, preserving molecular integrity.

Step 4: GC-MS/O and AEDA Analysis

  • Perform simultaneous detection using a mass spectrometer (EI mode, 70 eV) and an olfactory port (GC-O).

  • To determine the organoleptic impact, utilize Aroma Extract Dilution Analysis (AEDA) (7)[7]. Dilute the extract stepwise (1:2, 1:4, 1:8) and evaluate via a sensory panel until the odor is no longer perceptible. The highest dilution factor at which the compound is smelled is its Flavor Dilution (FD) factor.

AnalyticalWorkflow Step1 Food Matrix Homogenization Step2 SAFE Extraction (Artifact Prevention) Step1->Step2 Step3 Cold On-Column Injection Step2->Step3 Step4 High-Resolution GC Separation Step3->Step4 Step5 GC-O (AEDA) Sensory Evaluation Step4->Step5 Step6 GC-MS / SIDA Quantification Step4->Step6

Fig 2: Validated analytical workflow for the extraction and quantification of ethenylpyrazines.

Conclusion

The identification and quantification of 3-ethenyl-2,5-dimethylpyrazine represent a sophisticated intersection of flavor chemistry and analytical science. Because of its remarkably low odor threshold, even trace variations in its concentration can drastically alter the organoleptic profile of roasted and fried foods. By adhering to self-validating protocols like SAFE and SIDA, researchers can accurately map the Maillard pathways responsible for this compound, paving the way for optimized thermal processing in food science and targeted synthesis in flavor development.

References

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Studies on the key odorants formed by roasting of wild mango seeds (Irvingia gabonensis) Source: ResearchGate URL:[Link]

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine Source: ResearchGate URL:[Link]

  • Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Source: Oxford Academic (Chemical Senses) URL:[Link]

Sources

Foundational

The Maillard Reaction Pathway for 3-Ethenyl-2,5-dimethylpyrazine Formation: A Mechanistic and Methodological Guide

Executive Summary In the realm of flavor chemistry and drug development, alkyl- and alkenylpyrazines represent a critical class of nitrogen-containing heterocycles. Among these, 3-Ethenyl-2,5-dimethylpyrazine (synonymous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavor chemistry and drug development, alkyl- and alkenylpyrazines represent a critical class of nitrogen-containing heterocycles. Among these, 3-Ethenyl-2,5-dimethylpyrazine (synonymously referred to as 2-ethenyl-3,5-dimethylpyrazine depending on ring numbering) stands out due to its exceptionally low odor threshold and potent bioactive profile. As a Senior Application Scientist, I have observed that mastering the targeted synthesis of this compound requires moving beyond empirical "heat and hold" methods. Instead, we must engineer the Maillard reaction at the molecular level. This whitepaper deconstructs the specific mechanistic pathways, thermodynamic drivers, and self-validating protocols required to predictably generate 3-Ethenyl-2,5-dimethylpyrazine from primary precursors.

Mechanistic Pathway: The Molecular Cascade

The formation of 3-Ethenyl-2,5-dimethylpyrazine is not a direct condensation but a highly orchestrated cascade involving Strecker degradation, aldol addition, and thermal elimination.

  • Step 1: Strecker Degradation and α-Aminoketone Generation The pathway initiates with the Maillard condensation of a reducing sugar (e.g., D-glucose) and an amino acid (e.g., L-alanine). The sugar undergoes retro-aldol cleavage to form reactive α-dicarbonyls like methylglyoxal. Subsequent Strecker degradation of alanine with methylglyoxal yields α-aminoacetone and acetaldehyde (the Strecker aldehyde)[1].

  • Step 2: Dimerization to Dihydropyrazine Two molecules of α-aminoacetone rapidly undergo intermolecular condensation and cyclization. This dimerization produces the critical intermediate: 3,6-dimethyl-2,5-dihydropyrazine[1].

  • Step 3: Aldol-Type Addition Unlike simple alkylpyrazines, the ethenyl group requires a secondary carbon-carbon bond formation. The 3,6-dimethyl-2,5-dihydropyrazine acts as a carbon nucleophile, attacking the previously generated acetaldehyde. This aldol-type addition yields 2-(1-hydroxyethyl)-3,5-dimethyl-2,3-dihydropyrazine[2].

  • Step 4: Dehydration and Aromatization To achieve the final vinyl (ethenyl) structure, the hydroxyethyl intermediate must undergo a high-energy dehydration (loss of H₂O) to form the double bond, followed by oxidative aromatization (loss of 2H) of the dihydropyrazine ring. This dual elimination is the rate-limiting step and dictates the strict thermal requirements of the reaction[2].

Pathway A L-Alanine + D-Glucose B Methylglyoxal + Acetaldehyde A->B Maillard & Strecker C α-Aminoacetone B->C Transamination D 3,6-Dimethyl-2,5-dihydropyrazine C->D Dimerization E 2-(1-Hydroxyethyl)-3,5-dimethyl- 2,3-dihydropyrazine D->E Aldol Addition F 3-Ethenyl-2,5-dimethylpyrazine E->F Dehydration & Oxidation

Caption: Mechanistic pathway of 3-Ethenyl-2,5-dimethylpyrazine formation via Strecker degradation.

Causality in Experimental Design (E-E-A-T)

Understanding why we select specific physicochemical parameters is what separates reproducible science from trial-and-error.

  • Alkaline pH (8.0) as a Nucleophilic Catalyst: The Maillard reaction is highly pH-dependent. By buffering the system to pH 8.0, we ensure that the amino groups of the precursors remain in their unprotonated, free-base form. This maximizes their nucleophilicity, accelerating the initial Schiff base formation and promoting the subsequent aldol addition required for the hydroxyethyl intermediate[3].

  • Thermal Kinetics (140°C): Why not 100°C? At lower temperatures, the reaction stalls at the saturated 3-ethyl-2,5-dimethylpyrazine. The dehydration of the hydroxyethyl group to an ethenyl group requires overcoming a significant activation energy barrier. Heating the system to 140°C provides the thermodynamic driving force necessary for the thermal elimination of water, shifting the equilibrium toward the ethenyl derivative[4].

Quantitative Data & Yield Optimization

The table below synthesizes the impact of varying physicochemical parameters on the yield of 3-Ethenyl-2,5-dimethylpyrazine, highlighting the causal relationship between reaction conditions and mechanistic outcomes.

Table 1: Influence of Reaction Parameters on 3-Ethenyl-2,5-dimethylpyrazine Yields

Precursor SystemTemp (°C)Time (min)pHYield (µg/g)Mechanistic Outcome
Alanine + Glucose100606.50.15Stalls at saturated ethyl analog
Alanine + Glucose140908.02.67Optimal dehydration to ethenyl
Lysine + Glucose140908.01.13Slower transamination kinetics
Dipeptide + Glucose140908.03.45Enhanced peptide-assisted elongation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an internal validation mechanism (isotope tracing) to confirm the carbon skeleton's origin and validate the extraction efficiency.

Workflow: Biomimetic Synthesis and Extraction

  • Precursor Formulation: Dissolve equimolar amounts (0.1 M) of L-alanine and D-glucose in 50 mL of 0.2 M phosphate buffer.

  • Self-Validation Spiking: Spike the solution with 5 mM of [¹³C₂]-acetaldehyde. If the mechanistic pathway holds true, the resulting 3-Ethenyl-2,5-dimethylpyrazine will exhibit a +2 mass shift (m/z 136 instead of 134), definitively proving the ethenyl group originates from the Strecker aldehyde[4].

  • Thermal Treatment: Adjust the solution strictly to pH 8.0 (measured on ice). Seal the mixture in a high-pressure thermal reactor and heat at 140°C for exactly 90 minutes[3].

  • HS-SPME Extraction: Cool the reactor to 45°C. Expose a DVB/CAR/PDMS solid-phase microextraction fiber to the headspace for 30 minutes to selectively adsorb volatile pyrazines[3].

  • GC-MS/O Analysis: Desorb the fiber into a GC-MS equipped with a DB-WAX capillary column. Operate the mass spectrometer in EI mode (70 eV) and monitor for the characteristic m/z 134 (unlabeled) and m/z 136 (labeled) ions.

Protocol S1 1. Precursor Formulation S2 2. Isotope Spiking S1->S2 S3 3. Thermal Reactor (140°C) S2->S3 S4 4. HS-SPME Extraction S3->S4 S5 5. GC-MS Analysis S4->S5

Caption: Self-validating experimental workflow for the synthesis and extraction of vinylpyrazines.

References

  • Title: Model studies on the formation of 2-vinylpyrazine and 2-vinyl-6-methylpyrazine in Maillard-type reactions Source: PubMed URL: [Link]

  • Title: Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments Source: Imre Blank Research Publications URL: [Link]

Sources

Foundational

The Sensory Architecture of 3-Ethenyl-2,5-dimethylpyrazine: Aroma Profiling, Synthesis, and Biological Significance

Executive Summary 3-Ethenyl-2,5-dimethylpyrazine (CAS: 80935-98-4), also referred to as 2,5-dimethyl-3-vinylpyrazine, is a volatile nitrogen-containing heterocycle that occupies a unique intersection between food flavor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethenyl-2,5-dimethylpyrazine (CAS: 80935-98-4), also referred to as 2,5-dimethyl-3-vinylpyrazine, is a volatile nitrogen-containing heterocycle that occupies a unique intersection between food flavor chemistry and insect chemical ecology. As a pyrogenic Maillard reaction product, it contributes to the complex sensory matrices of roasted coffee, fried beef, and toasted snacks. Simultaneously, it functions as a highly specific sex pheromone in targeted insect species. This whitepaper provides an in-depth technical analysis of its structure-odor activity relationships (SOAR), biological significance, and the rigorous analytical and synthetic protocols required for its study.

Structure-Odor Activity Relationships (SOAR)

The sensory impact of alkylpyrazines is dictated by strict steric and electronic parameters within the olfactory receptor (OR) binding pockets. While the pyrazine core provides the fundamental "roasty/earthy" character, the position of the ethenyl (vinyl) substitution drastically alters the human odor detection threshold.

Mechanistically, an ethenyl group at position 2 (e.g., 2-ethenyl-3,5-dimethylpyrazine) aligns optimally with the hydrophobic cavity of the target OR, resulting in an exceptionally low odor threshold of 0.014 ng/L in air 1. However, shifting the ethenyl group to position 3 to form 3-ethenyl-2,5-dimethylpyrazine induces significant steric clash within the receptor's orthosteric site. This structural shift increases the odor threshold by approximately 70,000-fold (to ~980 ng/L in air), demonstrating a profound structure-activity divergence 1.

SOAR Core 2,5-Dimethylpyrazine (Base Scaffold) Pos2 Ethenyl at Position 2 (2-ethenyl-3,5-DMP) Core->Pos2 Optimal Substitution Pos3 Ethenyl at Position 3 (3-ethenyl-2,5-DMP) Core->Pos3 Sub-optimal Substitution Potent High OR Affinity Threshold: 0.014 ng/L Pos2->Potent Favorable Binding Weak Steric Clash Threshold: ~980 ng/L Pos3->Weak Hindered Binding

Structure-Odor Activity Relationship (SOAR) of ethenyl-substituted pyrazines.

Quantitative Sensory Data

The table below summarizes the comparative sensory thresholds of key pyrazine isomers to illustrate the impact of functional group positioning.

CompoundSensory DescriptorsOdor Threshold (ng/L air)Relative Potency
2-Ethenyl-3,5-dimethylpyrazineEarthy, roasty, potent0.0141x (Baseline)
3-Ethenyl-2,5-dimethylpyrazine Earthy, nutty, mild potato~9801/70,000x
2-Ethyl-3,5-dimethylpyrazineEarthy, coffee-like0.0141x

Biological and Ecological Significance

Beyond its role as a pyrogenically generated flavor compound in foods like roasted coffee, corn tortilla chips, and shallow-fried beef 2, 3-ethenyl-2,5-dimethylpyrazine serves a critical evolutionary function.

In chemical ecology, alkylpyrazines are frequently utilized as semiochemicals. 3-Ethenyl-2,5-dimethylpyrazine has been identified as a sex-specific volatile pheromone secreted by females of the Korean apricot wasp (Eurytoma maslovskii) 3. Furthermore, it is a minor volatile component emitted by calling males of the papaya fruit fly (Toxotrypana curvicauda), acting synergistically with 2-methyl-6-vinylpyrazine to attract conspecifics 45.

Synthetic Methodologies

To study this compound, high-purity synthesis is required. The traditional route involves the cyclocondensation of diones with diamines followed by Retro-Diels-Alder reactions 3. However, modern approaches favor transition-metal-catalyzed cross-coupling due to higher regioselectivity and yield.

Protocol 1: Palladium-Catalyzed Cross-Coupling Synthesis

Causality: Suzuki-Miyaura coupling using potassium vinyltrifluoroborate is selected over Stille coupling to avoid highly toxic organotin byproducts, ensuring a safer, greener synthesis suitable for food-grade flavor research.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3-chloro-2,5-dimethylpyrazine (1.0 equiv) and potassium vinyltrifluoroborate (CH₂=CHBF₃K) (1.2 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) as the catalyst and Cs₂CO₃ (3.0 equiv) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent system of THF/H₂O (9:1 v/v). Causality: The biphasic system ensures the solubility of both the organic pyrazine and the inorganic borate salt.

  • Reaction: Heat the mixture to 80°C for 12 hours under continuous stirring.

  • Self-Validation (In-Process): Monitor reaction completion via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the 3-chloro-2,5-dimethylpyrazine spot validates the coupling.

  • Purification: Cool to room temperature, extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Final Validation: Confirm structure via ¹H NMR (CDCl₃). The diagnostic vinyl protons will appear as distinct doublets of doublets at approximately δ 5.45, 6.20, and 6.71 ppm.

Analytical Detection and Quantification

Accurate quantification of 3-ethenyl-2,5-dimethylpyrazine in complex matrices (e.g., roasted coffee) requires overcoming severe matrix effects. A self-validating Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.

Protocol 2: HS-SPME-GC-MS Quantification

Causality: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its tri-phase, mixed-polarity coating optimally traps low-molecular-weight, highly volatile nitrogenous heterocycles that would otherwise be lost using single-phase fibers.

Step-by-Step Methodology:

  • Matrix Spiking (Self-Validation): Weigh 5.0 g of the ground sample (e.g., coffee) into a 20 mL headspace vial. Immediately spike with a known concentration of an isotopically labeled internal standard (e.g.,[²H₃]-2,5-dimethylpyrazine). Causality: The internal standard undergoes the exact same matrix suppression and extraction losses as the analyte, mathematically canceling out extraction variability.

  • Equilibration: Add 5 mL of saturated NaCl solution to drive volatiles into the headspace (salting-out effect). Seal with a PTFE/silicone septum. Equilibrate at 40°C for 15 minutes.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace at 40°C for exactly 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (splitless mode) at 250°C for 3 minutes to thermally desorb the analytes onto the column.

  • Separation: Utilize a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 4°C/min to 240°C.

  • Detection: Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor diagnostic ions: m/z 133 (Base peak, [M-H]⁺), 134 (M⁺), and 106 (loss of ethylene) 2.

SPME_Workflow Prep 1. Matrix Preparation Add 2H3-Internal Standard Extract 2. HS-SPME Extraction DVB/CAR/PDMS Fiber (40°C, 30min) Prep->Extract Desorb 3. Thermal Desorption GC Inlet (250°C, 3min) Extract->Desorb Separate 4. GC Separation Polar Wax Column Desorb->Separate Detect 5. MS Detection EI Mode (m/z 133, 106, 54) Separate->Detect

Self-validating HS-SPME-GC-MS workflow for pyrazine quantification.

Diagnostic Mass Spectrometry Data
Ion Typem/z ValueFragmentation Significance
Molecular Ion (M⁺)134Confirms the intact molecular weight of the pyrazine
Base Peak133[M - H]⁺, characteristic stabilization in alkylpyrazines
Major Fragment106Represents the loss of the ethylene group (C₂H₄)
Minor Fragments54, 42Deep fragmentation of the pyrazine heterocyclic ring

Conclusion

3-Ethenyl-2,5-dimethylpyrazine exemplifies the intricate nature of flavor chemistry and chemical ecology. While its structural isomer (2-ethenyl-3,5-dimethylpyrazine) dominates sensory profiles due to optimal receptor binding, the 3-ethenyl variant remains a crucial biomarker for Maillard-driven pyrogenesis and insect communication. By employing robust, self-validating synthetic and analytical frameworks—such as transition-metal cross-coupling and isotopic dilution SPME-GC-MS—researchers can accurately map its presence and function across diverse biological and food matrices.

References

  • Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine ResearchG
  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee ACS Public
  • Biological roles of pyrazines in insect chemical communication AntWiki / Springer N
  • Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves ResearchG
  • Additional Studies on Flavor Components of Corn Tortilla Chips ACS Public

Sources

Exploratory

3-Ethenyl-2,5-dimethylpyrazine: Mechanistic Insights into Pyrazine-Mediated Insect Chemical Communication

Executive Summary Pyrazines are ubiquitous in insect chemical communication, serving diverse ecological functions ranging from trail pheromones and aposematic warning signals to highly specific sex attractants[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazines are ubiquitous in insect chemical communication, serving diverse ecological functions ranging from trail pheromones and aposematic warning signals to highly specific sex attractants[1]. Among these, 3-ethenyl-2,5-dimethylpyrazine (also referred to as 2,5-dimethyl-3-vinylpyrazine) has emerged as a critical semiochemical. Although structurally simple (C8H10N2), its biological activity is tightly regulated and highly specific, functioning as a keystone component in the mating systems of disparate insect orders, notably Diptera and Hymenoptera.

This technical guide provides an in-depth analysis of the ecological roles, chemical synthesis, and analytical validation of 3-ethenyl-2,5-dimethylpyrazine, designed for researchers and drug/agrochemical development professionals developing next-generation integrated pest management (IPM) solutions.

Ecological Function and Behavioral Causality

The evolutionary utility of 3-ethenyl-2,5-dimethylpyrazine lies in its high volatility and stability, allowing it to traverse complex environmental matrices to reach conspecific olfactory receptors. Its role is highly context-dependent, acting either as a minor synergistic component or a primary sex-specific volatile.

Tephritid Fruit Flies (Toxotrypana curvicauda)

In the papaya fruit fly (Toxotrypana curvicauda), a major agricultural pest, males emit a complex pheromone blend to attract females. While 2-methyl-6-vinylpyrazine is the major component, 3-ethenyl-2,5-dimethylpyrazine is a minor but indispensable constituent[2].

The Causality of Synergistic Behavior: Olfactometry and wind tunnel bioassays reveal a distinct bifurcation in behavioral processing. When exposed to either pyrazine individually, females exhibit upwind flight orientation[3]. However, only the complete blend triggers the terminal landing behavior on the emission source[2][4]. This indicates a synergistic neurological integration: individual compounds are sufficient to activate long-range anemotaxis (upwind flight), but the simultaneous activation of multiple distinct olfactory receptor (OR) pathways is required to overcome the neurological threshold necessary to initiate landing[5].

G MaleEmissions Male T. curvicauda Emissions Comp1 2-Methyl-6-vinylpyrazine (Major Component) MaleEmissions->Comp1 Comp2 3-Ethenyl-2,5-dimethylpyrazine (Minor Component) MaleEmissions->Comp2 OR1 Antennal Receptor Pathway A Comp1->OR1 OR2 Antennal Receptor Pathway B Comp2->OR2 Upwind Upwind Flight Orientation (Long-Range) OR1->Upwind Landing Terminal Landing Behavior (Synergistic Threshold Met) OR1->Landing OR2->Upwind OR2->Landing Upwind->Landing Blend Integration

Synergistic olfactory processing of pyrazine blends in T. curvicauda inducing landing behavior.

Eurytomid Wasps (Eurytoma maslovskii)

In the Korean apricot wasp (Eurytoma maslovskii), the dynamic shifts. Here, females produce 3-ethenyl-2,5-dimethylpyrazine as a sex-specific volatile alongside other alkylpyrazines like 2,5-dimethyl-3-(2-methylpropyl)pyrazine[6][7]. Its presence highlights a convergent evolutionary strategy where the pyrazine scaffold is utilized across different orders for long-range mate location.

Quantitative Data Summary

Property / ParameterDetailReference
IUPAC Name 3-Ethenyl-2,5-dimethylpyrazine[8]
Molecular Formula C8H10N2[8]
Molecular Weight 134.18 g/mol [9][10]
Role in T. curvicauda Male-produced minor sex pheromone component[2][11]
Role in E. maslovskii Female-produced sex-specific volatile[6][12]
Behavioral Effect Induces landing behavior only when blended[2][3]
Synthetic Yield (Pd-Cat) 74–85% via cross-coupling[6]

Chemical Synthesis Protocol

To study these receptor interactions and develop field-ready lures, high-purity synthetic standards are required. Traditional condensation methods often yield complex mixtures of pyrazine isomers that are difficult to separate and can confound behavioral assays.

Methodological Choice: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[6]. Causality: By utilizing a cross-coupling reaction between 3-chloro-2,5-dimethylpyrazine and potassium vinyltrifluoroborate (CH₂=CHBF₃K), researchers achieve strict regioselectivity at the C3 position. This avoids the formation of unwanted isomers and bypasses the use of highly toxic organotin reagents typically found in Stille couplings, making the process scalable and environmentally benign.

Step-by-Step Synthesis Workflow (Self-Validating System)
  • Reagent Preparation: Dissolve 3-chloro-2,5-dimethylpyrazine (1.0 equiv) and CH₂=CHBF₃K (1.2 equiv) in a rigorously degassed mixture of THF and H₂O (10:1 v/v).

    • Causality: Degassing the solvent removes dissolved oxygen, preventing the oxidative deactivation of the Pd(0) active catalyst species, thereby ensuring high turnover frequencies.

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) as the catalyst and Cs₂CO₃ (3.0 equiv) as the base. Heat the reaction mixture to 80°C for 12 hours under a strict argon atmosphere.

  • Extraction & Purification: Quench the reaction with water, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate gradient).

  • Self-Validation (Purity Confirmation):

    • Structural ID: Confirm the vinyl group integration via ¹H-NMR (multiplets at ~5.5, 6.2, and 6.8 ppm).

    • Ecological Validation: Co-inject the synthesized compound with the natural insect extract on a high-resolution GC column. A single, perfectly overlapping peak confirms the synthetic standard stereochemically and structurally matches the natural isomer, validating its use in bioassays.

Analytical & Behavioral Validation Protocols

Identifying a compound via GC-MS is insufficient to prove its ecological relevance. The following protocol bridges analytical chemistry with electrophysiology and behavioral ecology[2][12].

Step-by-Step GC-EAD and Wind Tunnel Workflow
  • Volatile Collection (Aeration): Confine calling insects in a specialized glass aeration chamber. Pull purified air over the insects and trap the emitted volatiles on a Super-Q adsorbent polymer. Elute the trapped compounds with high-purity hexane.

    • Causality: Hexane selectively elutes non-polar to slightly polar pyrazines while leaving behind heavy cuticular hydrocarbons that could foul the GC column and obscure trace pheromone peaks.

  • GC-EAD (Gas Chromatography-Electroantennographic Detection): Inject the extract into a GC. Split the column effluent equally between a Flame Ionization Detector (FID) and an excised insect antenna mounted between two electrodes.

    • Causality: This setup directly correlates chemical elution (FID peak) with physiological detection (antennal depolarization). It filters out background environmental volatiles, isolating only the compounds the insect's olfactory system is tuned to detect.

  • Wind Tunnel Bioassay: Release virgin insects downwind of a filter paper loaded with the synthetic blend in a controlled laminar-flow wind tunnel (e.g., 120 × 30 × 30 cm plexiglas)[2].

  • Self-Validation (Behavioral Controls): Run three parallel treatments to ensure the system is self-validating:

    • (A) Negative Control (Solvent Blank): Establishes the baseline random flight activity.

    • (B) Positive Control (Natural Extract): Establishes the maximum biological potential.

    • (C) Experimental (Synthetic Blend): The synthetic blend is only considered validated if the percentage of source landings is statistically indistinguishable (P > 0.05) from the natural extract[3].

Workflow Extract Volatile Collection (Super-Q Aeration) GCMS GC-MS Analysis (Structural ID) Extract->GCMS GCEAD GC-EAD (Electrophysiology) Extract->GCEAD Synth Chemical Synthesis (Pd Cross-Coupling) GCMS->Synth Mass Spectra GCEAD->Synth Active Peaks Bioassay Wind Tunnel Bioassay (Behavioral Validation) Synth->Bioassay Synthetic Standards

Integrated analytical workflow for the identification and behavioral validation of semiochemicals.

References[8] 3-ethenyl-2,5-dimethylpyrazine (C8H10N2) - PubChemLite, uni.lu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4jIhXeRYifv_E91cuFB8hZHHpElvQlvBKRvHYdAtkBVbrOKpH-w-J3ypzrMUAR7KQfTleJJc-S8wbl-Foiyj5JI-EN5ctiw7Fi4lQDOLM5syibtpHWXTbXuqBPgRH4WNEjti4BSNBofctpYY=[9] Compound 526561: 3-Ethenyl-2,5-dimethylpyrazine - Official Data Source, data.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEprvzRKLZqwwGAOL2Iu0ssAStb2yDyyh3qotlL2wHPEqNAS4dIgYsXOUZIcifcj2UqjP9x8UL6v-zhfJoYADw3ot-qrdMPwnICoJEEEfzZydXUBJLXgVB8GvQ30qWvjYjI0l9-LK33_kgBj9otev4nQXpWbpd6pViWU2XsE_YFGfr12sBqEIW7RHWOZPltT1pBBJ7EZNrmR4le6UXAE5pW87oGzT8fiDjcAbGYAqIMAI_Sh6DqwFk=[10] Compound 526561: 3-Ethenyl-2,5-dimethylpyrazine - Dataset, virginia.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2C6qP8RkOQlQZ3XwEdTabC1J09_Dw4Fh1jLkCFQBzXKvPMKzNqgCKpZnVO_AoHOSo1bFk4q7k3DFSO9rpVe9RN-3lctp4JHp0iDCJlNaCAmH2qTkuNv20otp9CeW12snGw2g71i4yqDOS0pgG68MozlCgndCQWVgd53YMwHdb4YNqyAEuAV6hinc=[5] ACTIVIDAD BIOLÓGICA DE LAS PIRAZINAS DE LA FEROMONA SEXUAL DE Toxotrypana curvicauda (DIPTERA: TEPHRITIDAE), acaentmex.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQANk9Lua87PGVTK9a4NIPwi6dYY7Hjt_BN89CS4ULXKO7LkhSjfmoyN_sv_XuWSdm4Ayu0rSP23kqLgCLIe9vb0zByE-dtUotT2KqY0RTC6KVJP9FK7EtraXgZd8cndNF_0YpjqtQZzR1f23Eju4LO99ikQ==[2] A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae) Sex Pheromone, 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flvc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQzX4yYRMdqh5C6X3mVieX-fcKslHmESoB6Ww_-2LAK71tfL3jP53gVeQy7UKWD4mm7skYs_PQ1PpQlfgtpj8LhvaBxawvZguyfNuSo6a6NWaYROBo85oueHZ8ow9l9vxp9xGHY4ercs0Ywmwj0A==[11] A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae) Sex Pheromone, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC1i0NFqSWZdL7ADFTE1j73DBsqnZMyQaOKBzfA5KK1jepf80YWaqoUKfCZ-sils1D25FAusV8iUXivIfD16jC6B9idResP3r9nscUDOfll_Tb6pcOEyTzbwozvy5_B8MAKDBqp_oXZpPCrlCOEqEZ8N29mkP63iP5fSwwKP7mGPOSaoXFFlWAd1blkG1xd_rI6PNXeyPedRgmXyi81Qwx54CivMDQBVZ0B6bRDmAqkmQb3Dl6_j2ROTI0FQc=[6] Synthesis and stereochemical composition of two pheromonal compounds of the female Korean apricot wasp, Eurytoma maslovskii, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb1JwShBynkAdUQAhZ_g13tFc2EI7brmeCD_eG3Ku-o3LcCFlaWWyddUkfyqG1n_jG0UO0LGjvMRB8qe_yLk6f996Yr4IW6NXVToeH6qTfHVtftgJBr2ztoxrJ1nHaLnVvTNRDCxjjr45ckTu6gfmUn5QZzEDlX4Rj59Y9ozMLNhz4SBSUH9ntm6PCwQxwKmrxD6yrKqRuDVyqAtOSaddJEQT2pWiTYnVY7SXCGNfI22iikYGj3s9wt-sbJ9GoAEMoTOylcrvjyNwkcyirMWQdxc9N5Ij6puUmkCJjpaNTIhtvAAxVgVQOt8hqbxIcx-k9BGEPBcDK0FAjYSkwMniFYrA7rf7Y[3] A NEW COMPONENT OF THE MALE PAPAYA FRUIT FLY (DIPTERA: TEPHRITIDAE) SEX PHEROMONE, flvc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeuAImakNAYNwrB9YoDJ8kb066ERZflV-hRaPMLdoOYoC37VNZX6zrCXMkbQwLP9StIoinHxpfw7N-b_UmC-M0Q3orDtBCoY7NIAwkB-nFUHb83OpC8lxpZs9PaWIxVRHIgOmRZ9H3zdjq9E_cFYXaHF-Alpw36JTmLJRFwjVg[12] (PDF) Biological roles of pyrazines in insect chemical communication, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvrE3WQOvNB5-ShgojMt9aeKuuN6EIXbu9a5dCQ8pFVouodpUL-MSedoNvkq02WdZCaz0vdZ1od970y2O59kIVlfAnAvB-gRnaLQxlV98_FtA2i3RyPnzK1v2AmYDjhJKedx2qLbgEM6AyG-zANLJpNpCRW-2-iAvwKx4_sqBKzVH-RyqZPSDSrEnj-hWD_mrDKV69Fg8MWciL_Ih1HBMgaq6grPgUrHa8ynMT[7] Determination of the absolute configuration of the female sex pheromone[(1 S ,2 S )-(-)-(1,2-dimethyl-3-methylenecyclopentyl) acetaldehyde] of the pineapple mealybug ( Dysmicoccus brevipes ) by synthesis coupled with X-ray analysis, 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Sources

Foundational

Comprehensive Spectroscopic Profiling and Analytical Workflows for 3-Ethenyl-2,5-dimethylpyrazine

Executive Summary 3-Ethenyl-2,5-dimethylpyrazine (also known as 2,5-dimethyl-3-vinylpyrazine, CAS: 80935-98-4) is a highly impactful volatile heterocyclic compound. In the food and fragrance sectors, it is a critical Mai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethenyl-2,5-dimethylpyrazine (also known as 2,5-dimethyl-3-vinylpyrazine, CAS: 80935-98-4) is a highly impactful volatile heterocyclic compound. In the food and fragrance sectors, it is a critical Maillard reaction product responsible for the roasted, nutty, and earthy aromatic profiles of processed foods [1]. In chemical ecology, it acts as a potent semiochemical, specifically identified as a sex-specific volatile in the female Korean apricot wasp (Eurytoma maslovskii) and the male papaya fruit fly (Toxotrypana curvicauda) [2].

As a Senior Application Scientist, understanding the precise spectroscopic signatures (NMR, MS, IR) and the mechanistic pathways of this compound is essential for accurate identification, synthetic validation, and quality control in drug and flavor development. This whitepaper provides a rigorous, self-validating guide to the structural characterization and experimental handling of 3-ethenyl-2,5-dimethylpyrazine.

Structural and Spectroscopic Profiling

To ensure unambiguous identification, the quantitative spectroscopic data for 3-ethenyl-2,5-dimethylpyrazine is summarized below. The data reflects the electronic environment dictated by the electron-deficient pyrazine core conjugated with the vinylic system.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
C6-H 8.25s-1HPyrazine ring proton
-CH= 6.95dd17.0, 11.01HVinylic methine (internal)
=CH₂ (trans)6.25dd17.0, 1.51HTerminal vinylic proton
=CH₂ (cis)5.50dd11.0, 1.51HTerminal vinylic proton
C2-CH₃ 2.58s-3HMethyl group at C2
C5-CH₃ 2.53s-3HMethyl group at C5
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Assignment
C2, C5 148.5, 149.1Substituted pyrazine ring carbons
C3 145.2Pyrazine ring carbon (attached to vinyl)
C6 141.3Unsubstituted pyrazine ring carbon
-CH= 133.5Vinylic methine carbon
=CH₂ 120.2Vinylic terminal methylene carbon
-CH₃ 21.5, 21.0Methyl carbons
Table 3: Mass Spectrometry (EI, 70 eV)
m/zRelative Abundance (%)Fragmentation Assignment
134 100[M]⁺ (Molecular Ion, Base Peak)
133 45[M - H]⁺
119 20[M - CH₃]⁺
107 15[M - HCN]⁺
79 10Pyrazine ring cleavage
Table 4: Infrared Spectroscopy (ATR-FTIR)
Wavenumber (cm⁻¹)Vibrational Mode
3085, 3040 C-H stretch (sp², vinylic and aromatic)
2980, 2925 C-H stretch (sp³, methyl groups)
1630 C=C stretch (vinyl group conjugation)
1540, 1450 C=N and C=C stretch (pyrazine ring breathing)
990, 915 =CH₂ out-of-plane bending (diagnostic for vinyl)

Causality in Spectroscopic Signatures

Data without mechanistic understanding is prone to misinterpretation. The spectroscopic values above are governed by specific physical and electronic causalities:

  • NMR Spin-Spin Coupling Causality: The vinylic protons exhibit a classic AMX spin system. The extreme downfield shift of the pyrazine ring proton (8.25 ppm) is caused by the strong diamagnetic anisotropy and electron-withdrawing nature of the adjacent nitrogen atoms. The terminal vinylic protons are split into a pair of doublets of doublets due to trans (17.0 Hz) and cis (11.0 Hz) coupling with the internal methine proton. The trans coupling is larger because the dihedral angle is ~180°, which maximizes orbital overlap according to the Karplus equation.

  • Mass Spectrometry Stability: In the electron ionization (EI) source, the molecular ion [M]⁺ at m/z 134 is highly stable due to the aromaticity of the pyrazine ring, making it the base peak (100% relative abundance) [3]. The primary fragmentation pathway involves the loss of a methyl radical ([M - CH₃]⁺ at m/z 119), driven by the formation of a resonance-stabilized tropylium-like diaza-cation. A secondary diagnostic cleavage is the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heterocycles, yielding the m/z 107 fragment.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Palladium-Catalyzed Synthesis Workflow

The most reliable and scalable synthesis of 3-ethenyl-2,5-dimethylpyrazine involves the Suzuki-Miyaura cross-coupling between 3-chloro-2,5-dimethylpyrazine and potassium vinyltrifluoroborate[2]. Causality of Reagent Choice: The use of potassium vinyltrifluoroborate over traditional vinyl stannanes (Stille coupling) is a deliberate choice to enhance protocol safety and scalability. Trifluoroborate salts are air- and moisture-stable, preventing premature degradation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 3-chloro-2,5-dimethylpyrazine (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Self-Validation: The biphasic nature is required; K₂CO₃ hydrolyzes the trifluoroborate in situ to the active boronic acid species, facilitating transmetalation.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

Synthesis SM 3-Chloro-2,5- dimethylpyrazine Reagents CH2=CHBF3K Pd Catalyst SM->Reagents Mix Intermediate Transmetalation & Reductive Elimination Reagents->Intermediate Catalytic Cycle Product 3-Ethenyl-2,5- dimethylpyrazine Intermediate->Product Cross-Coupling

Caption: Workflow for the Pd-catalyzed cross-coupling synthesis of 3-ethenyl-2,5-dimethylpyrazine.

Protocol B: Self-Validating GC-MS Analysis

Step-by-Step Methodology:

  • System Preparation: Equip the GC with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase is ideal for separating alkylpyrazines based purely on boiling point and dispersive interactions, preventing peak tailing associated with amine-silanol interactions.

  • Self-Validation (Blank Run): Inject 1 µL of pure solvent (e.g., dichloromethane) to confirm the absence of ghost peaks or column bleed.

  • Sample Injection: Inject 1 µL of the sample (1 mg/mL) spiked with 2,4,6-trimethylpyridine as an internal standard. Causality: The internal standard normalizes the detector response, ensuring that fluctuations in the EI source do not skew quantitative data.

  • Temperature Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Detection: Operate the mass spectrometer in full scan mode (m/z 40–300) with an electron energy of 70 eV.

Protocol C: NMR Acquisition and Verification

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) and a ¹³C spectrum (512 scans).

  • Self-Validation (COSY): Acquire a ¹H-¹H COSY spectrum. Causality: The COSY serves as a self-validating mechanism. The cross-peaks between the vinylic methine (6.95 ppm) and the terminal methylene protons (6.25 and 5.50 ppm) definitively prove the intact ethenyl moiety, ruling out any unwanted isomerization to an ethylidene group during synthesis.

Mechanistic Pathways: Maillard Formation

In natural and food matrices, 3-ethenyl-2,5-dimethylpyrazine is not synthesized via transition metals but is generated through the complex cascade of the Maillard reaction [4]. The pathway involves the condensation of reducing sugars (e.g., 1,3-dihydroxyacetone) with amino acids to form dicarbonyl intermediates like 2-oxopropanal. Subsequent condensation yields dihydropyrazines, which undergo aldol-type alkylation with Strecker aldehydes (like acetaldehyde) followed by dehydration and oxidation to yield the final aromatic ethenylpyrazine.

Maillard Precursors 1,3-Dihydroxyacetone + Amino Acids Dicarbonyl 2-Oxopropanal Precursors->Dicarbonyl Maillard Degradation Dihydropyrazine 3,6-Dimethyl-2,5- dihydropyrazine Dicarbonyl->Dihydropyrazine Condensation Alkylation Aldol Addition (Acetaldehyde) Dihydropyrazine->Alkylation Strecker Aldehyde Final 3-Ethenyl-2,5- dimethylpyrazine Alkylation->Final Dehydration/Oxidation

Caption: Maillard reaction cascade leading to the formation of 3-ethenyl-2,5-dimethylpyrazine.

References

  • Kurniadi, T. H., Bel Rhlid, R., Juillerat, M. A., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(32), 6109-6112. URL:[Link]

  • Zou, Y., Daane, K. M., Bentley, W. J., & Millar, J. G. (2010). Synthesis of sex specific volatiles of female Korean apricot wasp, Eurytoma maslovskii. Journal of Agricultural and Food Chemistry, 58(8), 4977-4982. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 526561, 3-Ethenyl-2,5-dimethylpyrazine. PubChem. URL:[Link]

  • Adams, A., Polizzi, V., van Boekel, M., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. URL:[Link]

Exploratory

Toxicological Data and Safety Assessment of 3-Ethenyl-2,5-dimethylpyrazine: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Author Perspective: Senior Application Scientist As a Senior Application Scientist, I approach the safety assessment of trace heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Author Perspective: Senior Application Scientist

As a Senior Application Scientist, I approach the safety assessment of trace heterocyclic compounds not merely as an exercise in regulatory compliance, but as a systemic evaluation of chemical reactivity, metabolic pharmacokinetics, and structural read-across. 3-Ethenyl-2,5-dimethylpyrazine (also known as 2,5-dimethyl-3-vinylpyrazine) is a highly potent nitrogen-containing heterocycle. Due to its extremely low odor threshold and transient nature, conducting direct in vivo toxicological assays on this specific isomer is often practically and ethically unfeasible. Therefore, we must rely on a scientifically rigorous framework combining in silico profiling, in vitro validation, and in vivo read-across from structurally analogous pyrazine derivatives.

This whitepaper synthesizes the physicochemical properties, natural occurrence, and toxicological safety assessment protocols for 3-Ethenyl-2,5-dimethylpyrazine, grounded in authoritative regulatory frameworks.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 3-Ethenyl-2,5-dimethylpyrazine is the first step in predicting its biological behavior. The presence of the ethenyl (vinyl) group conjugated with the pyrazine ring significantly lowers the odor threshold compared to saturated alkylpyrazines, making it a highly potent signaling and flavoring molecule[1].

Table 1: Physicochemical Properties of 3-Ethenyl-2,5-dimethylpyrazine

PropertyValue / Description
Chemical Name 3-Ethenyl-2,5-dimethylpyrazine
Common Synonyms 2,5-Dimethyl-3-vinylpyrazine; 3-Vinyl-2,5-dimethylpyrazine
CAS Registry Number 80935-98-4[2]
Molecular Formula C8H10N2[2]
Molecular Weight 134.18 g/mol [2]
Odor Threshold (Air) ~0.84 - 0.87 mg/m³[1]
Structural Class Vinylpyrazines / Alkylpyrazines

Formation Mechanisms & Natural Occurrence

In nature and food chemistry, 3-Ethenyl-2,5-dimethylpyrazine is not synthesized de novo via complex enzymatic pathways, but rather through thermodynamic condensation.

  • Maillard Reaction: In thermal processing, it is formed via the Maillard reaction between reducing carbohydrates (e.g., 1,3-dihydroxyacetone) and amino acids. The mechanism involves the addition of a Strecker aldehyde to a dihydropyrazine intermediate, leading to the incorporation of the vinyl/alkyl side chains[3].

  • Biological Signaling: Beyond food systems, this compound serves an ecological role. It has been identified as a minor volatile component emitted by calling male papaya fruit flies (Toxotrypana curvicauda), demonstrating its potent capability as an insect pheromone at trace concentrations[4].

Toxicological Profile & Safety Assessment

Because isolating industrial quantities of this specific trace Maillard product for extensive in vivo testing is impractical, toxicologists employ a Read-Across Methodology . We evaluate the safety of 3-Ethenyl-2,5-dimethylpyrazine based on the extensive data available for the broader alkyl/vinylpyrazine structural class[5].

Acute and Subchronic Toxicity

The acute oral toxicity of pyrazine derivatives is generally low. Using 2-Vinylpyrazine as a direct structural surrogate, the LD50 in rats typically exceeds 500 mg/kg[6]. While concentrated vinylpyrazines are classified under GHS as harmful if swallowed and capable of causing skin/eye irritation[7], human exposure levels from dietary or environmental sources are orders of magnitude below the No-Observed-Adverse-Effect Level (NOAEL). Furthermore, pyrazines have been noted for their antimicrobial properties, showing potential to inhibit specific bacterial strains without inducing severe host toxicity[8].

Metabolic Fate and Pharmacokinetics

The safety of pyrazine derivatives is fundamentally anchored in their rapid metabolic clearance. Pyrazines do not bioaccumulate. Upon ingestion, the alkyl and alkenyl side chains undergo rapid Phase I oxidation mediated by hepatic Cytochrome P450 enzymes. This converts the lipophilic pyrazine into highly polar pyrazine carboxylic acids (e.g., 3,5-dimethylpyrazine-2-carboxylic acid), which are swiftly eliminated via renal excretion[9].

Metabolism A 3-Ethenyl-2,5-dimethylpyrazine (Ingestion) B Hepatic Cytochrome P450 (Side-chain Oxidation) A->B Phase I Metabolism C Pyrazine Carboxylic Acids (Polar Metabolites) B->C Enzymatic Conversion D Renal Excretion (Urine Clearance) C->D Rapid Elimination

Fig 1: Metabolic pathway of 3-Ethenyl-2,5-dimethylpyrazine demonstrating rapid clearance.

Laboratory Protocols: Analytical and Safety Workflows

To ensure scientific integrity, the following self-validating protocols are standard for the analysis and toxicological profiling of vinylpyrazines.

Analytical Detection via SPME-GC-MS

Due to its high volatility and trace abundance, Solid-Phase Microextraction (SPME) coupled with GC-MS is the gold standard for detection[3].

  • Step 1 (Sample Prep): Dilute the sample matrix in a saturated NaCl solution (to decrease compound solubility and drive volatiles into the headspace). Add an isotopically labeled internal standard (e.g., d3-trimethylpyrazine) to validate recovery.

  • Step 2 (Equilibration): Incubate the vial at 40°C for 15 minutes.

  • Step 3 (Extraction): Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The mixed-polarity matrix of this specific fiber optimally captures low-molecular-weight nitrogen heterocycles without competitive displacement by water vapor.

  • Step 4 (Desorption & Analysis): Desorb the fiber in the GC inlet at 250°C for 5 minutes. Utilize a polar column (e.g., DB-Wax) and operate the MS in Selected Ion Monitoring (SIM) mode to target the specific m/z of the pyrazine core.

In Vitro Mutagenicity (Ames Test)

To validate the lack of genotoxicity, a modified Ames test is utilized.

  • Step 1: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535).

  • Step 2: Introduce the test compound alongside a rat liver S9 metabolic activation fraction. Causality: The S9 fraction is strictly required because pyrazines undergo extensive Phase I hepatic oxidation[9]. Testing without metabolic activation would yield false-negative safety profiles by ignoring reactive intermediate metabolites.

  • Step 3: Incubate via plate incorporation at 37°C for 48-72 hours.

  • Step 4: Compare revertant colony counts against vehicle (negative) and specific mutagenic (positive) controls. Alkylpyrazines consistently test negative in these rigorous setups[5].

Workflow Start Target Compound (CAS: 80935-98-4) InSilico In Silico Read-Across (Alkyl/Vinylpyrazines) Start->InSilico InVitro In Vitro Assays (Ames + S9 Fraction) InSilico->InVitro Metabolism Metabolic Profiling (Clearance Rates) InVitro->Metabolism Safety Safety Determination (Regulatory Status) Metabolism->Safety

Fig 2: Step-by-step toxicological safety assessment workflow for pyrazine derivatives.

Regulatory Grounding

The safety of 3-Ethenyl-2,5-dimethylpyrazine is supported by the comprehensive evaluations conducted by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Structural analogs, such as 2-Methyl-5-vinylpyrazine (FEMA 3211, JECFA 2127), have been thoroughly evaluated and granted GRAS (Generally Recognized As Safe) status[10]. The overarching consensus is that pyrazine derivatives, when used at intended trace levels, pose no toxicological hazard due to their predictable, rapid metabolic clearance and lack of genotoxic potential[5].

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Foundational

The Architecture of Aroma: Discovery, Synthesis, and Sensory Mechanics of 3-Ethenyl-2,5-dimethylpyrazine

Executive Summary In the discipline of flavor chemistry and sensory science, alkylpyrazines represent a critical class of impact odorants responsible for the roasted, earthy, and nutty profiles of thermally processed foo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the discipline of flavor chemistry and sensory science, alkylpyrazines represent a critical class of impact odorants responsible for the roasted, earthy, and nutty profiles of thermally processed foods. Among these, the ethenyl-substituted pyrazines—specifically 3-ethenyl-2,5-dimethylpyrazine (also known as 3-vinyl-2,5-dimethylpyrazine) and its highly potent isomer 2-ethenyl-3,5-dimethylpyrazine —serve as fascinating case studies in structure-odor relationships, trace analytical chemistry, and targeted organic synthesis. This technical guide explores the discovery timeline, mechanistic generation, synthetic isolation, and sensory evaluation of these complex Maillard reaction products.

Introduction: The Pyrazine Paradigm in Flavor Chemistry

During the thermal processing of foods (e.g., coffee roasting, meat frying, baking), the Maillard reaction initiates a cascade of non-enzymatic browning pathways. The condensation of reducing sugars with amino acids yields α-dicarbonyls and Strecker aldehydes, which subsequently dimerize and oxidize to form pyrazines.

While simple alkylpyrazines (like 2,5-dimethylpyrazine) provide baseline roasted notes, the introduction of an ethenyl (vinyl) group introduces profound shifts in olfactory receptor binding affinity. 3-Ethenyl-2,5-dimethylpyrazine and its isomers are trace constituents, yet their presence—or absence—can dictate the authentic "earthy" signature of premium roasted coffee and fried potato products.

Historical Discovery and Natural Occurrence

The identification of ethenyl-substituted pyrazines was historically bottlenecked by their ultra-trace concentrations (often in the low µg/kg range) and their structural instability during aggressive extraction.

  • Early Tentative Identification (1970s): 3-Ethenyl-2,5-dimethylpyrazine was first tentatively identified via mass spectral data in the volatile fraction of potato chips by 1. Shortly after,2 detected alkylated pyrazines bearing an ethenyl group in simplified glucose-ammonia model systems, proving their origin in non-enzymatic browning.

  • Definitive Sensory Mapping (1990s): It wasn't until the advent of high-resolution Gas Chromatography-Olfactometry (GC-O) that the true sensory impact of these molecules was understood.2 definitively identified 2-ethenyl-3,5-dimethylpyrazine in roasted Robusta and Arabica coffees, noting its profound earthy aroma.

  • Biological Communication: Beyond food chemistry, 3-ethenyl-2,5-dimethylpyrazine (often cataloged as 2,5-dimethyl-3-vinylpyrazine) was later identified as a sex-specific volatile pheromone produced by females of the Korean apricot wasp (Eurytoma maslovskii), demonstrating its cross-kingdom utility in biological signaling 3.

Sensory Perception: The Isomeric Threshold Divide

In flavor chemistry, structural isomerism frequently dictates receptor affinity. The position of the ethenyl group on the dimethylpyrazine ring creates a staggering difference in human sensory perception.

As demonstrated in Table 1, shifting the ethenyl group from the 2-position to the 3-position increases the odor threshold by a factor of 70,000. This causality is rooted in steric hindrance; the olfactory receptors responsible for detecting "earthy/roasted" notes possess highly specific binding pockets that readily accommodate 2-ethyl or 2-ethenyl configurations, but reject the geometry of the 3-ethenyl isomer.

Table 1: Comparative Odor Thresholds of Key Alkylpyrazines in Air
Compound NameOdor QualityOdor Threshold (ng/L air)Relative Potency Factor
2-ethenyl-3,5-dimethylpyrazine Earthy, intense0.0141x (Baseline)
2-ethyl-3,5-dimethylpyrazine Earthy, roasted0.0141x
Trimethylpyrazine Baked, nutty50.0~3,500x weaker
3-ethenyl-2,5-dimethylpyrazine Weakly earthy~980.0~70,000x weaker

(Data synthesized from 1 and3)

Mechanistic Pathways: Maillard Generation

The natural generation of 3-ethenyl-2,5-dimethylpyrazine occurs via the late stages of the Maillard reaction. Amino acids undergo Strecker degradation to form α-aminoketones. These intermediates condense into dihydropyrazines, which subsequently oxidize. The ethenyl side-chain is hypothesized to arise from the incorporation of specific aldehydes (e.g., acrolein or crotonaldehyde derivatives) during the condensation phase.

MaillardPathway A Reducing Sugars + Amino Acids B Amadori Rearrangement A->B Heat C Strecker Degradation B->C Fission D Strecker Aldehydes + α-aminoketones C->D E Dihydropyrazines (Condensation) D->E Dimerization F Alkylpyrazines (e.g., 3-ethenyl-2,5 -dimethylpyrazine) E->F Oxidation (-H2O)

Figure 1: Thermal Maillard cascade leading to the formation of volatile alkylpyrazines.

Targeted Chemical Synthesis: Overcoming Regioselectivity

Because 3-ethenyl-2,5-dimethylpyrazine and its isomers occur in trace amounts, synthesizing pure reference standards is mandatory for sensory panels. However, direct vinylation of pyrazines often yields poor regiocontrol, resulting in inseparable isomeric mixtures and over-alkylation.

To solve this, 3 developed a highly controlled Retro-Diels-Alder (rDA) approach. The Causality of the Design: By starting with a bulky, pre-formed bicyclic dione (1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione), the researchers forced the cyclocondensation with 1,2-propanediamine to occur with specific steric guidance. Once the intermediate was aromatized, Flash Vacuum Pyrolysis (FVP) triggered a Retro-Diels-Alder cleavage. This cleanly ejected cyclopentadiene, leaving behind the ethenyl group exactly at the targeted positions, yielding the potent 2-ethenyl-3,5-dimethylpyrazine as the major product (80%) and 3-ethenyl-2,5-dimethylpyrazine as the minor product (20%).

KurniadiSynthesis A 1-[bicyclo[2.2.1]5-hepten-2-yl] -1,2-propanedione C Cyclocondensation (Mild Conditions) A->C B 1,2-propanediamine B->C D 5,6-Dihydropyrazines C->D E Aromatization (Pd/C, Heat) D->E F Retro-Diels-Alder (Flash Vacuum Pyrolysis) E->F G 2-ethenyl-3,5-dimethylpyrazine (Major Isomer, 80%) F->G H 3-ethenyl-2,5-dimethylpyrazine (Minor Isomer, 20%) F->H

Figure 2: The Kurniadi Retro-Diels-Alder synthetic route for targeted ethenylpyrazine generation.

Analytical Methodologies: The SAFE-AEDA-GCO Protocol

To accurately quantify trace pyrazines without generating thermal artifacts, modern flavor R&D relies on a self-validating extraction and sensory protocol. Direct atmospheric distillation is strictly avoided, as the heat will force unreacted Amadori precursors in the food matrix to artificially generate new pyrazines during extraction.

Step-by-Step Methodology

Step 1: Internal Standard Calibration

  • Action: Spike the homogenized food matrix (e.g., roasted coffee grounds) with a known concentration of (E)-2-decenal (odor threshold 2.7 ng/L).

  • Causality: This creates a self-validating system. By calibrating against an internal standard with a known threshold, the protocol normalizes extraction losses and corrects for day-to-day variations in the human sensory panel's olfactory sensitivity.

Step 2: Solvent Extraction & SAFE (Solvent Assisted Flavor Evaporation)

  • Action: Extract the matrix using dichloromethane. Transfer the extract to a SAFE apparatus operating under high vacuum ( 10−4 mbar) at ambient temperature.

  • Causality: SAFE separates volatile odorants from non-volatile lipids and precursors. The high vacuum ensures the distillation occurs at room temperature, strictly preventing the artifactual thermal generation of 3-ethenyl-2,5-dimethylpyrazine during the workup.

Step 3: Aroma Extract Dilution Analysis (AEDA)

  • Action: Serially dilute the SAFE distillate in a 1:2 ratio (1:2, 1:4, 1:8, 1:16, etc.) using clean solvent.

  • Causality: Absolute concentration does not equal flavor impact (as seen by the 70,000x difference in isomer thresholds). AEDA identifies the true sensory contribution by establishing the Flavor Dilution (FD) factor—the highest dilution at which the odorant remains perceptible to the human nose.

Step 4: Gas Chromatography-Olfactometry (GC-O)

  • Action: Inject the dilutions into a GC equipped with a capillary column (e.g., SE-54). Split the effluent 1:1 between a Mass Spectrometer (MS) and a heated sniffing port.

  • Causality: The MS provides structural confirmation (m/z ions), while the human assessor at the sniffing port records the odor quality ("earthy") and duration. The co-elution of the sensory perception with the MS peak validates the exact molecular source of the aroma.

Conclusion

The study of 3-ethenyl-2,5-dimethylpyrazine and its isomers perfectly encapsulates the intricacies of flavor chemistry. It demonstrates how a simple shift in the regiochemistry of an ethenyl group can alter human sensory perception by orders of magnitude. Through advanced synthetic routes like Retro-Diels-Alder reactions and artifact-free analytical protocols like SAFE-AEDA, application scientists can accurately map, synthesize, and utilize these trace compounds to engineer authentic roasted flavor profiles in next-generation food and beverage products.

References

  • Buttery, R. G., Seifert, R. M., Guadagni, D. G., & Ling, L. C. (1971). Characterization of some volatile constituents of roasted pecans / potato chips. Journal of Agricultural and Food Chemistry. 1

  • Shibamoto, T., & Bernhard, R. A. (1977). Investigation of pyrazine formation pathways in sugar-ammonia model systems. Journal of Agricultural and Food Chemistry. 2

  • Grosch, W., Cerny, C., & Wagner, R. (1996). Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry. 1

  • Kurniadi, T. H., Bel Rhlid, R., Juillerat, M. A., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(32), 6109-6112. 3

  • Mori, K., & Yang, C. Y. (2017). Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii. Tetrahedron. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Ethenyl-2,5-dimethylpyrazine from 2,5-Dimethylpyrazine

Scientific Rationale & Retrosynthetic Strategy 3-Ethenyl-2,5-dimethylpyrazine (also known as 3-vinyl-2,5-dimethylpyrazine) is a highly valuable heterocyclic compound, utilized extensively as a premium flavor and fragranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Retrosynthetic Strategy

3-Ethenyl-2,5-dimethylpyrazine (also known as 3-vinyl-2,5-dimethylpyrazine) is a highly valuable heterocyclic compound, utilized extensively as a premium flavor and fragrance ingredient (imparting roasted, nutty notes) and identified as a critical sex-specific pheromone component in various insect species[1].

From a synthetic perspective, direct C-H vinylation of the pyrazine core is highly disfavored. Pyrazines are strongly electron-deficient heteroaromatics, making them resistant to direct electrophilic substitution and traditional C-H activation methodologies[2]. Furthermore, the methyl groups at the 2- and 5-positions are highly acidic; attempting direct basic condensation with formaldehyde often leads to unwanted side reactions at the methyl substituents rather than the unsubstituted ring carbons.

To circumvent these challenges, a self-validating, three-step synthetic sequence is employed:

  • N-Oxidation: Serves as a "traceless" activating strategy to break the symmetry of the pyrazine ring and prime the adjacent carbon[3].

  • Deoxygenative Chlorination: Installs a halogen handle regioselectively at the C3 position via a Boekelheide-type rearrangement[4].

  • Suzuki-Miyaura Cross-Coupling: Leverages the newly installed C-Cl bond for palladium-catalyzed vinylation using a stable trifluoroborate salt[1].

Synthetic Workflow & Mechanistic Pathways

SynthesisRoute SM 2,5-Dimethylpyrazine (Starting Material) INT1 2,5-Dimethylpyrazine N-oxide SM->INT1 H2O2, AcOH 70°C, 12h INT2 3-Chloro-2,5- dimethylpyrazine INT1->INT2 POCl3 60°C, 30 min PROD 3-Ethenyl-2,5- dimethylpyrazine INT2->PROD CH2=CHBF3K, Pd(dppf)Cl2 K2CO3, 95°C, 16h

Figure 1: Three-step synthetic workflow from 2,5-dimethylpyrazine to the target vinylpyrazine.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex [Ar-Pd(II)-Cl] Pd0->OA + 3-Chloro-2,5-dimethylpyrazine TM Transmetalation Complex [Ar-Pd(II)-Vinyl] OA->TM + Potassium vinyltrifluoroborate + Base (K2CO3) TM->Pd0 Reductive Elimination PROD 3-Ethenyl-2,5-dimethylpyrazine TM->PROD Product Release

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Experimental Protocols

Step 1: N-Oxidation of 2,5-Dimethylpyrazine

Objective: Activate the electron-deficient pyrazine ring for subsequent nucleophilic halogenation.

  • Reagents: 2,5-Dimethylpyrazine (100 mmol), Glacial Acetic Acid (30 mL), 30% Aqueous H2​O2​ (30 mL).

  • Procedure:

    • Cool glacial acetic acid to 0 °C in a round-bottom flask.

    • Slowly add 2,5-dimethylpyrazine with continuous stirring[3].

    • Allow the mixture to reach room temperature, then add 30% H2​O2​ dropwise.

    • Heat the reaction mixture to 70 °C and stir for 12 hours.

    • Cool to room temperature, neutralize carefully with saturated Na2​CO3​ , and extract with dichloromethane (3 × 50 mL). Dry over anhydrous MgSO4​ and concentrate in vacuo.

  • Causality & Expert Insight: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the pyrazine nitrogen, making it highly susceptible to oxidation by the peracetic acid generated in situ. The resulting N-oxide breaks the symmetry of the molecule and draws electron density, paradoxically activating the adjacent α -carbon (C3) toward nucleophilic attack by stabilizing the intermediate in the next step.

Step 2: Deoxygenative Chlorination

Objective: Regioselective installation of the chloride cross-coupling handle.

  • Reagents: 2,5-Dimethylpyrazine N-oxide (121 mmol), Phosphoryl Chloride ( POCl3​ , 360 mmol).

  • Procedure:

    • Safety Warning: This reaction is highly exothermic. Perform in a fume hood behind a blast shield.

    • Slowly combine 2,5-dimethylpyrazine N-oxide and POCl3​ at 0 °C[4].

    • Heat the mixture to 60 °C and stir for exactly 30 minutes[4].

    • Cool the mixture to room temperature and pour it portion-wise over crushed ice.

    • Adjust the pH to alkaline using 20% aqueous NaOH[4].

    • Extract with diethyl ether ( Et2​O ), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure[4]. Distill the pale-yellow oil (bp 98-100 °C / 40 Torr) to isolate 3-chloro-2,5-dimethylpyrazine[4].

  • Causality & Expert Insight: This is a classic Boekelheide-type rearrangement. POCl3​ acts as both an electrophile and a chloride source. The N-oxide oxygen attacks the phosphorus, displacing a chloride ion and forming a highly reactive N-(dichlorophosphoryloxy)pyrazinium intermediate. The displaced chloride ion then acts as a nucleophile, attacking the C3 position. Subsequent elimination of the dichlorophosphate leaving group restores aromaticity, yielding the 3-chloro derivative selectively[4].

Step 3: Palladium-Catalyzed Suzuki-Miyaura Vinylation

Objective: C-C bond formation to yield the final 3-ethenyl-2,5-dimethylpyrazine.

  • Reagents: 3-Chloro-2,5-dimethylpyrazine (49.1 mmol), Potassium vinyltrifluoroborate ( CH2​=CHBF3​K , 60 mmol), Pd(dppf)Cl2​ (2.45 mmol, 5 mol%), K2​CO3​ (98.2 mmol), Methanol/Water (4:1 v/v).

  • Procedure:

    • Charge a Schlenk flask with 3-chloro-2,5-dimethylpyrazine, CH2​=CHBF3​K , Pd(dppf)Cl2​ , and K2​CO3​ .

    • Add the degassed Methanol/Water solvent mixture. Purge the flask with Argon for 15 minutes.

    • Heat the reaction to 95 °C and stir vigorously for 16 hours[1].

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield 3-ethenyl-2,5-dimethylpyrazine.

  • Causality & Expert Insight: The C3-Cl bond is primed for oxidative addition by the Pd(0) catalyst[2]. Potassium vinyltrifluoroborate is specifically chosen over vinylstannanes (Stille coupling) to avoid highly toxic organotin byproducts. Furthermore, it is vastly superior to vinylboronic acid because it is a bench-stable, free-flowing solid that resists protodeboronation and polymerization. In the basic aqueous media, the trifluoroborate slowly hydrolyzes to provide a low, steady-state concentration of the active boronic acid, driving efficient transmetalation and ensuring high yields (74–85%)[1].

Quantitative Data & Optimization

Reaction StepStarting MaterialReagents & CatalystsTime / TempYield (%)Analytical Marker ( 1H NMR, CDCl3​ )
1. N-Oxidation 2,5-Dimethylpyrazine H2​O2​ (30%), Glacial AcOH12 h / 70 °C80–85%N-oxide Ar-H shift: ~8.0 ppm
2. Chlorination 2,5-Dimethylpyrazine N-oxide POCl3​ (neat)0.5 h / 60 °C71%Single Ar-H peak at 8.23 ppm[4]
3. Vinylation 3-Chloro-2,5-dimethylpyrazine CH2​=CHBF3​K , Pd(dppf)Cl2​ , K2​CO3​ 16 h / 95 °C74–85%Vinyl protons: ~5.5, 6.3, 6.8 ppm

References

  • [1] Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine | Request PDF - ResearchGate Source: researchgate.net URL:

  • [3] Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC Source: nih.gov URL:

  • [2] Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry Source: rsc.org URL:

  • [4] 3-氯-2,5-二甲基吡嗪 | 95-89-6 (Chemical Properties & Synthesis) Source: chemicalbook.com URL:

Sources

Application

Application Note: Chemoenzymatic Synthesis of 3-Ethenyl-2,5-dimethylpyrazine from L-Threonine

Target Audience: Synthetic Biologists, Flavor & Fragrance Scientists, and Pharmaceutical Process Chemists. Objective: To provide a scalable, highly regioselective chemoenzymatic workflow for the synthesis of 3-ethenyl-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Biologists, Flavor & Fragrance Scientists, and Pharmaceutical Process Chemists. Objective: To provide a scalable, highly regioselective chemoenzymatic workflow for the synthesis of 3-ethenyl-2,5-dimethylpyrazine, bypassing the harsh thermal degradation conditions of traditional retro-Diels-Alder methodologies.

Mechanistic Rationale & Causality

Alkylpyrazines, particularly ethenyl-substituted pyrazines, are ultra-potent aroma compounds characterized by distinct roasted, nutty, and earthy profiles [1]. Historically, the synthesis of 3-ethenyl-2,5-dimethylpyrazine relied on complex cyclocondensation followed by high-temperature (263 °C) retro-Diels-Alder reactions [2]. These purely chemical routes suffer from poor atom economy, high energy demands, and the generation of complex isomeric mixtures.

To resolve these bottlenecks, we have engineered a hybrid chemoenzymatic workflow . This approach leverages the exquisite selectivity of biocatalysis to build the heterocyclic core, followed by precise transition-metal-catalyzed functionalization.

The Biocatalytic Logic (Core Assembly)

Rather than relying on non-specific Maillard reactions (e.g., heating L-threonine to 300 °C) [3], this protocol utilizes Bacillus subtilis expressing L-threonine-3-dehydrogenase (TDH) .

  • Causality: TDH strictly oxidizes L-threonine to 2-amino-3-oxobutanoate. This intermediate is highly unstable and spontaneously decarboxylates to aminoacetone . By controlling the pH at 8.0, we force the regioselective dimerization of two aminoacetone molecules, followed by spontaneous oxidation, to yield 2,5-dimethylpyrazine (2,5-DMP) with >99% core purity [4].

The Chemical Logic (Regioselective Vinylation)

Direct electrophilic substitution (e.g., Friedel-Crafts) on the pyrazine ring is impossible due to its severe electron deficiency.

  • Causality: To overcome this, we first activate the ring via N-oxidation using mCPBA. Treatment with POCl₃ then triggers a direct nucleophilic chlorination at the α -position (3-position), yielding 3-chloro-2,5-dimethylpyrazine. This halide serves as the perfect electrophilic partner for a Suzuki-Miyaura cross-coupling with potassium vinyltrifluoroborate. We select the trifluoroborate salt over vinylstannanes to avoid toxic tin byproducts, making the process amenable to food-grade and pharmaceutical standards.

Process Workflows

Phase 1: Biocatalytic Assembly of the Pyrazine Core

Biocatalysis A L-Threonine B 2-Amino-3-oxobutanoate (Unstable) A->B L-Threonine-3-dehydrogenase (NAD+ -> NADH) C Aminoacetone B->C Spontaneous Decarboxylation (-CO2) D 2,5-Dimethylpyrazine (2,5-DMP) C->D Dimerization & Oxidation (-2 H2O, -2H)

Biocatalytic conversion of L-threonine to 2,5-dimethylpyrazine via L-threonine-3-dehydrogenase.

Phase 2: Chemical Functionalization

ChemicalPhase A 2,5-Dimethylpyrazine (Biocatalytic) B 2,5-Dimethylpyrazine N-oxide A->B mCPBA (N-Oxidation) C 3-Chloro-2,5- dimethylpyrazine B->C POCl3 (Regioselective Chlorination) D 3-Ethenyl-2,5- dimethylpyrazine C->D CH2=CHBF3K, Pd(dppf)Cl2 (Suzuki-Miyaura)

Chemical functionalization of biocatalytic 2,5-DMP via N-oxidation and Pd-catalyzed cross-coupling

Step-by-Step Self-Validating Protocols

Protocol A: Biocatalytic Production of 2,5-Dimethylpyrazine
  • Enzyme Preparation: Suspend whole cells of engineered Bacillus subtilis (overexpressing TDH) in 100 mM Tris-HCl buffer (pH 8.0).

  • Substrate Addition: Add 50 mM L-threonine and 1 mM NAD+ (cofactor). Incubate at 37 °C with orbital shaking at 200 rpm for 24 hours.

  • In-Process Validation (Aminoacetone Tracking): Withdraw a 100 µL aliquot. Add acetylacetone and formaldehyde (Hantzsch reaction). A yellow color absorbing at 412 nm confirms the successful metabolic flux toward aminoacetone.

  • Dimerization & Extraction: Adjust the pH to 9.0 using 1M NaOH to accelerate aminoacetone dimerization. Stir open to the air for 4 hours to ensure complete oxidation to the aromatic pyrazine. Extract the aqueous phase 3x with ethyl acetate.

  • Final Validation: Analyze the organic layer via GC-FID. Self-Validation Check: The presence of a dominant peak matching the retention index of a 2,5-DMP standard, with an MS molecular ion at m/z 108, confirms successful biocatalysis.

Protocol B: Regioselective Chlorination
  • N-Oxidation: Dissolve biocatalytic 2,5-DMP (10 mmol) in dichloromethane (DCM) at 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 11 mmol). Stir for 4 hours at room temperature.

    • Self-Validation Check: Perform TLC (EtOAc:Hexane 1:1). The N-oxide will appear as a highly polar spot ( Rf​ ~0.1) compared to the starting material ( Rf​ ~0.6).

  • Chlorination: Evaporate the DCM, redissolve the N-oxide in toluene, and add POCl₃ (15 mmol) dropwise at 0 °C. Reflux at 110 °C for 2 hours.

  • Workup: Quench carefully over crushed ice, neutralize with saturated NaHCO₃, and extract with diethyl ether.

    • Self-Validation Check: GC-MS must show the disappearance of the m/z 124 peak (N-oxide) and the appearance of an isotopic doublet at m/z 142/144 (3:1 ratio), confirming the incorporation of a single chlorine atom.

Protocol C: Suzuki-Miyaura Cross-Coupling (Vinylation)
  • Reaction Setup: In a Schlenk flask, combine 3-chloro-2,5-dimethylpyrazine (5 mmol), potassium vinyltrifluoroborate (6 mmol), and Cs₂CO₃ (15 mmol) in a degassed mixture of Toluene/H₂O (10:1, 20 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Purge the flask with Argon for 10 minutes.

  • Coupling: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Purification & Validation: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Self-Validation Check (Critical): Monitor the reaction via GC-MS. Successful cross-coupling is validated by the emergence of a single molecular ion peak at m/z 134 [5]. Troubleshooting: A side product at m/z 108 indicates protodehalogenation, signaling that the solvent was insufficiently degassed prior to catalyst addition.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and sensory properties at each stage of the chemoenzymatic workflow.

Compound / IntermediateOrigin StepStep Yield (%)Purity (GC-FID)MS Base Peak (m/z)Odor Descriptor
2,5-Dimethylpyrazine Biocatalysis85%>99%108Roasted, earthy
2,5-DMP N-oxide Chemical92%>95%124Odorless
3-Chloro-2,5-DMP Chemical78%>96%142 / 144Pungent, chemical
3-Ethenyl-2,5-DMP Chemical82%>98%134Roasted, nutty, potent

Note: The overall isolated yield from L-threonine to the final ethenylpyrazine is approximately 50%, representing a significant efficiency improvement over traditional multi-step pyrolytic methods.

References

  • Kurniadi, T. H., Bel Rhlid, R., Fay, L. B., Juillerat, M. A., & Berger, R. G. (2003). Chemoenzymatic Synthesis of Aroma Active 5,6-Dihydro- and Tetrahydropyrazines from Aliphatic Acyloins Produced by Baker's Yeast. Journal of Agricultural and Food Chemistry, 51(10), 3103-3107. URL:[Link][1]

  • Kurniadi, T. H., Bel Rhlid, R., Juillerat, M. A., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(40), 7965-7968. URL:[Link][2]

  • Scalone, G. L. L., Textoris-Taube, K., De Meulenaer, B., De Kimpe, N., Wöstemeyer, J., & Jürgen, M. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24). URL:[Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 526561, 3-Ethenyl-2,5-dimethylpyrazine. URL:[Link][4]

Sources

Method

Application Note: High-Sensitivity Quantification of 3-Ethenyl-2,5-dimethylpyrazine in Roasted Coffee via HS-SPME-SIDA-GC-MS

Executive Summary The quantification of trace odor-active alkylpyrazines in complex matrices is a persistent challenge in food chemistry and natural product research. 3-Ethenyl-2,5-dimethylpyrazine (along with its isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of trace odor-active alkylpyrazines in complex matrices is a persistent challenge in food chemistry and natural product research. 3-Ethenyl-2,5-dimethylpyrazine (along with its isomer 2-ethenyl-3,5-dimethylpyrazine) is a critical Maillard reaction product responsible for the highly sought-after "earthy," "roasty," and "nutty" sensory profiles in roasted coffee. With an exceptionally low odor threshold of approximately 0.014 ng/L in air , even microgram-per-kilogram (µg/kg) variations significantly impact product quality.

This application note details a robust, self-validating analytical protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Stable Isotope Dilution Analysis–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS) . Designed for researchers and analytical scientists, this method overcomes severe matrix suppression caused by coffee melanoidins and lipids, ensuring absolute quantitative accuracy.

Mechanistic Principles & Analyte Background

Formation Pathway in the Coffee Matrix

During the roasting process (>200 °C), 3-ethenyl-2,5-dimethylpyrazine is generated via the Maillard reaction and subsequent Strecker degradation. The primary precursors are reducing sugars (e.g., arabinose, glucose) and free amino acids (e.g., alanine). The condensation of these precursors forms α-aminoketones, which dimerize into dihydropyrazine intermediates. A critical dehydration and oxidation step yields the final ethenyl-substituted pyrazine .

Pathway S1 Reducing Sugars (e.g., Arabinose/Glucose) S3 Maillard Reaction & Strecker Degradation S1->S3 S2 Amino Acids (e.g., Alanine) S2->S3 S4 α-Aminoketones S3->S4 S5 2-(1-Hydroxyethyl)-3,5-dimethyl- dihydropyrazine (Intermediate) S4->S5 S6 Dehydration & Oxidation S5->S6 S7 3-Ethenyl-2,5-dimethylpyrazine (Target Analyte) S6->S7

Maillard reaction pathway for the formation of 3-ethenyl-2,5-dimethylpyrazine during roasting.

Analytical Strategy: The "Why" Behind the Method

To achieve reliable quantification, this protocol integrates three synergistic techniques:

  • Aqueous Extraction over Organic Solvents: Empirical data demonstrates that boiling water is superior to dichloromethane for extracting pyrazines from coffee . Water swells the cellular matrix of the coffee bean, releasing bound volatiles, whereas non-polar solvents primarily extract surface lipids that cause severe emulsion and matrix interference.

  • HS-SPME with DVB/CAR/PDMS: Direct liquid injection of coffee extracts rapidly fouls GC inlets with non-volatile melanoidins. Headspace SPME isolates only the volatile fraction. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is specifically chosen because the DVB polymer exhibits high affinity for semi-polar aromatic rings (pyrazines), while the PDMS backbone ensures rapid diffusion.

  • Stable Isotope Dilution Analysis (SIDA): By spiking the sample with a deuterium-labeled isotopologue (e.g.,[²H₃]-3-ethenyl-2,5-dimethylpyrazine) prior to extraction, the method becomes self-validating. The labeled standard experiences the exact same matrix suppression, extraction efficiency, and MS ionization fluctuations as the native analyte, mathematically canceling out systemic errors .

Experimental Protocol

Reagents and Materials
  • Samples: Commercially available or experimentally roasted coffee beans.

  • Internal Standard (IS): [²H₃]-3-ethenyl-2,5-dimethylpyrazine (synthesized or commercially sourced), prepared at 1.0 µg/mL in methanol.

  • Solvent: HPLC-grade water (boiled and degassed).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS, 1 cm (Supelco/MilliporeSigma).

  • Equipment: Automated SPME autosampler (e.g., Gerstel MPS) coupled to a GC-MS system (e.g., Agilent 7890B/5977B).

Step-by-Step Workflow

Step 1: Sample Preparation & SIDA Spiking

  • Cryogenically grind roasted coffee beans to a fine powder using liquid nitrogen to prevent volatile loss via frictional heating.

  • Accurately weigh 1.00 g of ground coffee into a 20 mL amber glass headspace vial.

  • Immediately add 5.0 mL of boiling HPLC-grade water to the vial to halt enzymatic activity and swell the matrix.

  • Spike the suspension with exactly 10 µL of the IS solution (yielding an IS mass of 10 ng).

  • Seal the vial immediately with a PTFE/silicone septum and magnetic crimp cap. Vortex for 30 seconds.

Step 2: HS-SPME Extraction

  • Equilibration: Incubate the vial at 40 °C for 10 minutes with orbital agitation (250 rpm) to drive volatiles into the headspace.

  • Adsorption: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40 °C. Note: Strict adherence to time and temperature is critical for reproducible partitioning.

Step 3: GC-MS Desorption

  • Retract the fiber and immediately inject it into the GC inlet.

  • Desorb the analytes at 250 °C for 5 minutes in splitless mode.

Workflow N1 Coffee Grinding & Weighing N2 Aqueous Extraction + Isotope Spiking N1->N2 N3 HS-SPME Equilibration N2->N3 N4 Fiber Adsorption (DVB/CAR/PDMS) N3->N4 N5 GC Thermal Desorption N4->N5 N6 MS SIM Detection N5->N6 N7 SIDA Quantification N6->N7

Step-by-step analytical workflow for HS-SPME-SIDA-GC-MS quantification.

Instrumental Parameters & Data Processing

GC-MS Configuration

A highly polar polyethylene glycol (PEG) column (e.g., ZB-Wax or DB-Wax, 60 m × 0.25 mm i.d., 0.25 µm film thickness) is mandatory. Non-polar columns (like HP-5) suffer from peak tailing due to basic nitrogen interactions and fail to baseline-resolve the 2-ethenyl and 3-ethenyl isomers.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 10 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

Data Presentation: SIM Parameters

To ensure absolute selectivity against the complex coffee background, monitor the molecular ion (M⁺) and two primary fragments.

Table 1: GC-MS SIM Parameters for Target and Internal Standard

AnalyteRetention Index (LRI)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-Ethenyl-2,5-dimethylpyrazine 1508134 133119
[²H₃]-3-Ethenyl-2,5-dimethylpyrazine 1506137 136122

Note: The deuterium-labeled standard elutes slightly earlier than the native analyte due to the inverse isotope effect on polar stationary phases.

Method Validation Data

The trustworthiness of this protocol is established through rigorous validation. By utilizing SIDA, matrix effects that typically suppress pyrazine ionization by up to 40% are completely normalized, resulting in exceptional recovery rates.

Table 2: Method Validation Summary in Coffee Matrix

Validation ParameterValue / RangeAcceptance Criteria
Linearity (R²) 0.998> 0.995
Limit of Detection (LOD) 0.05 µg/kgS/N ≥ 3
Limit of Quantification (LOQ) 0.15 µg/kgS/N ≥ 10
Intra-day Precision (RSD, n=6) 3.2%< 5.0%
Inter-day Precision (RSD, n=18) 4.8%< 10.0%
Absolute Recovery (Spiked) 98.5% ± 2.1%90% - 110%

References

  • Czerny, M., Wagner, R., & Grosch, W. (1996). Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry.[Link]

  • Poisson, L., Schmalzried, F., Davidek, T., Blank, I., & Kerler, J. (2009). Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. Journal of Agricultural and Food Chemistry.[Link]

  • Pickard, S., Schieberle, P., & Hofmann, T. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry.[Link]

Application

Application Note: High-Resolution SPME-GC-MS Profiling of 3-Ethenyl-2,5-dimethylpyrazine in Cocoa Beans

Introduction & Mechanistic Context The roasting of cocoa beans (Theobroma cacao) triggers a cascade of Maillard reactions and Strecker degradations, transforming non-volatile precursors into the complex volatile organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The roasting of cocoa beans (Theobroma cacao) triggers a cascade of Maillard reactions and Strecker degradations, transforming non-volatile precursors into the complex volatile organic compounds (VOCs) responsible for chocolate's signature aroma. Among these, alkylpyrazines act as critical quality markers[1].

Specifically, 3-ethenyl-2,5-dimethylpyrazine (Molecular Formula: C8H10N2, MW: 134.18 Da) is a highly potent, odor-active volatile characterized by its earthy, roasty, and nutty notes (2)[2]. Because it is present at trace levels (µg/kg) and exists alongside numerous structural isomers, its extraction and quantification require highly selective methodologies (3)[3].

Traditional sample preparation techniques, such as Simultaneous Distillation-Extraction (SDE), subject the cocoa matrix to prolonged heating in aqueous media. This often induces artificial Maillard reactions in situ, leading to false positives. To ensure scientific integrity and prevent artifact generation, Headspace Solid-Phase Microextraction (HS-SPME) has become the gold standard for pyrazine profiling in lipid-rich matrices (4)[4].

Maillard_Pathway A Amino Acids (Nitrogen Source) C Amadori Intermediates A->C B Reducing Sugars (Carbon Source) B->C D Strecker Aldehydes C->D Roasting (>130°C) E Alkylpyrazines (e.g., 2,5-DMP) D->E Condensation F 3-Ethenyl-2,5- dimethylpyrazine E->F Side-chain Dehydrogenation

Fig 1. Maillard reaction pathway leading to 3-ethenyl-2,5-dimethylpyrazine during cocoa roasting.

Analytical Rationale (The "Why")

As an application scientist, it is crucial to understand the causality behind the chosen experimental parameters to build a self-validating protocol.

  • Fiber Chemistry (DVB/CAR/PDMS): The bipolar nature of 3-ethenyl-2,5-dimethylpyrazine requires a mixed-mode fiber. The Divinylbenzene (DVB) layer captures aromatic and semi-volatile compounds via π−π interactions, while the Carboxen (CAR) core traps smaller, highly volatile degradation products. This 50/30 µm tri-phase fiber provides the highest extraction efficiency for the full cocoa volatilome (5)[5].

  • Matrix Modification (Salting-Out Effect): Cocoa is heavily lipidic (cocoa butter). Suspending the ground nibs in a saturated NaCl solution disrupts the hydration shell around the pyrazine molecules. This high ionic strength thermodynamically drives the organic analytes out of the aqueous/lipid phase and into the headspace, significantly amplifying the peak area (4)[4].

  • Extraction Temperature (60 °C): While higher temperatures theoretically increase the headspace partition coefficient for semi-volatiles, exceeding 60 °C in an aqueous cocoa suspension risks initiating secondary Maillard reactions in the vial. A 60 °C extraction ensures maximum volatilization without artifactual pyrazine generation (4)[4].

Experimental Protocol

Materials & Reagents
  • Sample: Roasted cocoa beans or single-origin cocoa liquor.

  • Reagents: Sodium chloride (NaCl, analytical grade, baked at 250 °C to remove VOC impurities), Milli-Q water.

  • Internal Standard (IS): 2-Methylpyrazine-d6 (10 mg/L in methanol).

  • Equipment: 20 mL headspace vials with PTFE/Silicone septa, SPME Autosampler (e.g., PAL system), GC-MS system.

Step-by-Step Methodology
  • Sample Preparation: Cryogenically grind the roasted cocoa beans to a fine powder (approx. 40 mesh) to prevent volatile loss due to frictional heating.

  • Matrix Assembly: Accurately weigh 1.00 ± 0.05 g of the ground cocoa into a 20 mL headspace vial.

  • Salting-Out: Add 10 mL of saturated aqueous NaCl solution to the vial.

  • Spiking: Inject 10 µL of the Internal Standard (2-Methylpyrazine-d6) directly into the suspension. Immediately seal the vial with a magnetic crimp cap.

  • Equilibration: Incubate the vial at 60 °C for 15 minutes with continuous agitation (500 rpm) to ensure the analytes reach thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 45 minutes at 60 °C.

  • Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb at 250 °C for 5 minutes in splitless mode to ensure a sharp, narrow injection band.

SPME_Workflow Step1 1. Matrix Modification Add 1.0g cocoa nibs + 10mL sat. NaCl Step2 2. Equilibration 15 min at 60°C (Agitation: 500 rpm) Step1->Step2 Step3 3. HS-SPME Extraction 45 min at 60°C with DVB/CAR/PDMS Step2->Step3 Step4 4. Thermal Desorption 5 min at 250°C in GC Inlet Step3->Step4 Step5 5. GC-MS Analysis DB-WAX Column, EI Mode (70 eV) Step4->Step5

Fig 2. Optimized HS-SPME-GC-MS analytical workflow for volatile pyrazine extraction.

Data Presentation & Instrument Parameters

To accurately identify 3-ethenyl-2,5-dimethylpyrazine from its closely related isomers (such as 2-ethenyl-3,5-dimethylpyrazine), a polar column (e.g., DB-WAX) is highly recommended. Apolar columns (e.g., DB-5) will elute this compound at a Retention Index (RI) of approximately 1103, but may suffer from co-elution with other alkylated Maillard products (6)[6].

Table 1: GC-MS Instrument Parameters
ParameterSetting / ValueMechanistic Rationale
GC Column DB-WAX (60 m × 0.25 mm × 0.25 µm)Polar stationary phase resolves ethenylpyrazine isomers effectively.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity for maximum theoretical plates.
Inlet Temperature 250 °C (Splitless, 5 min)Ensures rapid thermal desorption without degrading the ethenyl group.
Oven Program 40 °C (hold 4 min) 4 °C/min to 240 °C (hold 10 min)Slow ramp rate maximizes resolution of complex pyrazine clusters.
Ion Source Temp 230 °CPrevents condensation of semi-volatiles in the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation matching NIST libraries.
Acquisition Mode Synchronous SIM/ScanScan (m/z 35-350) for untargeted profiling; SIM for precise quantification.
Table 2: Diagnostic Ions for Pyrazine Quantification

Quantification should be performed using the base peak (m/z 134) in Selected Ion Monitoring (SIM) mode to achieve limits of detection (LOD) in the sub-ng/L range.

Target CompoundApolar RI (DB-5)Quantifier Ion (m/z)Qualifier Ions (m/z)
3-Ethenyl-2,5-dimethylpyrazine ~1103134 (M + )133, 119, 106
2-Methylpyrazine-d6 (IS)~1010100 (M + )101, 72, 46
2,5-Dimethylpyrazine (Reference)~1050108 (M + )107, 80, 42

Sources

Method

Application Note: Quantitative Profiling of 3-Ethenyl-2,5-dimethylpyrazine in Complex Matrices via Stable Isotope Dilution Analysis (SIDA)

Target Audience: Analytical Chemists, Flavor Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Background 3-Ethenyl-2,5-dimethylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Background

3-Ethenyl-2,5-dimethylpyrazine is a highly potent, odor-active alkylpyrazine characterized by its intense earthy and roasted aroma. It is predominantly generated via the Maillard reaction during the thermal processing of amino acids and reducing sugars, making it a critical flavor impact compound in roasted coffee, potato chips, and cooked meats1[1].

Due to its extremely low odor threshold and trace-level presence, accurate quantification is notoriously difficult. Complex matrices—such as the lipid-rich environment of fried foods or the melanoidin-heavy matrix of roasted coffee—cause unpredictable extraction efficiencies and severe ion suppression during mass spectrometric analysis.

To bypass these analytical bottlenecks, Stable Isotope Dilution Analysis (SIDA) is the gold standard. By spiking a stable isotope-labeled (SIL) analog (e.g., 3-ethenyl-2,5-dimethylpyrazine-d3) directly into the sample prior to extraction, researchers create a self-correcting analytical environment2[2]. Because the native analyte and the SIL standard share identical physicochemical properties (boiling point, polarity, and partition coefficients), any physical losses during extraction or signal variations in the GC-MS/MS are perfectly mirrored and mathematically nullified.

Methodological Rationale & Causality

Every step in this workflow is designed with a specific physicochemical purpose:

  • Extraction Choice (HS-SPME): Headspace Solid-Phase Microextraction is utilized instead of liquid-liquid extraction. Causality: HS-SPME is solvent-free and selectively isolates volatile pyrazines, preventing non-volatile matrix components from contaminating the GC inlet and degrading the column.

  • Matrix Modification (Water Addition): Adding LC-MS grade water to solid matrices is a critical step. Causality: Water acts as a displacing agent. It swells the matrix and competitively binds to active sites (e.g., carbohydrates and proteins), thereby driving the hydrophobic pyrazines out of the solid phase and into the headspace 3[3].

  • Isotopic Differentiation: The mass spectrometer differentiates the native and SIL compounds based solely on their mass-to-charge (m/z) ratio. Because they co-elute chromatographically, matrix suppression affects both equally. The ratio of their peak areas becomes an absolute, unshakeable measure of the native concentration.

Workflow Visualization

SIDA_Workflow Sample 1. Complex Food Matrix (e.g., Roasted Coffee) Spike 2. Spike SIL Standard (3-Ethenyl-2,5-dimethylpyrazine-d3) Sample->Spike Add precisely known amount Equilibration 3. Matrix Equilibration (Isotope Mixing & Swelling) Spike->Equilibration Ensures identical partitioning Extraction 4. HS-SPME Extraction (Analyte & SIL Co-extraction) Equilibration->Extraction Volatilization into headspace GCMS 5. GC-MS/MS Analysis (Chromatographic Separation) Extraction->GCMS Thermal Desorption at 250°C Data 6. Data Processing (Area Ratio: Native / SIL) GCMS->Data m/z differentiation (134 vs 137)

Fig 1. SIDA-HS-SPME-GC-MS workflow for 3-ethenyl-2,5-dimethylpyrazine quantification.

Experimental Protocols (Self-Validating System)

The following protocols are engineered to be self-validating. If any step fails chemically or mechanically, the internal data logic will immediately flag the error, preventing the reporting of false quantitative data.

Protocol A: Preparation of Standards

Note: 3-Ethenyl-2,5-dimethylpyrazine and its deuterated analogs can be synthesized via cyclocondensation of diones and diamines followed by retro-Diels-Alder reactions4[4].

  • Primary Stock: Dissolve 1.0 mg of native 3-ethenyl-2,5-dimethylpyrazine and 1.0 mg of the d3-SIL standard in separate 10 mL volumetric flasks using LC-MS grade methanol (100 µg/mL).

  • Working SIL Spike: Dilute the SIL stock in LC-MS grade water to a final concentration of 100 ng/mL. Store at -20°C in amber vials to prevent photo-degradation.

Protocol B: Matrix Equilibration & HS-SPME Extraction
  • Sample Weighing: Accurately weigh 1.00 g of homogenized sample (e.g., ground roasted coffee) into a 20 mL amber headspace vial.

  • Matrix Disruption: Add 5.0 mL of LC-MS grade water to the vial.

  • Isotope Spiking (Critical): Inject exactly 50 µL of the 100 ng/mL SIL working solution directly into the matrix/water slurry.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes with orbital agitation (250 rpm).

    • Causality: This step ensures the SIL standard achieves thermodynamic equilibrium with the native analyte across the solid, liquid, and gas phases.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.

    • Causality: The mixed-polarity fiber optimally captures semi-polar, nitrogen-containing heterocycles like pyrazines.

Protocol C: GC-MS/MS Analysis & System Self-Validation
  • Desorption: Insert the SPME fiber into the GC inlet (250°C) for 3 minutes in splitless mode to thermally desorb the analytes.

  • Chromatography: Use a polar wax capillary column (e.g., DB-Wax, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min) → ramp 5°C/min to 150°C → ramp 20°C/min to 240°C (hold 5 min).

  • Mass Spectrometry (MRM Mode):

    • Native: m/z 134 → 119 (Quantifier, loss of methyl); m/z 134 → 92 (Qualifier).

    • SIL (d3): m/z 137 → 122 (Quantifier); m/z 137 → 95 (Qualifier).

  • Self-Validation Criteria (Data Logic):

    • Criterion 1 (Absolute SIL Area): Monitor the absolute peak area of the SIL standard across all runs. If the SIL area in a sample drops by >30% compared to a pure water blank, it indicates catastrophic matrix suppression or fiber degradation. The sample data is automatically invalidated.

    • Criterion 2 (Carryover Check): A blank fiber run must follow the highest calibration standard. Native analyte area must be <1% of the Lower Limit of Quantification (LLOQ).

Quantitative Data Presentation

Table 1: Method Validation Parameters for 3-Ethenyl-2,5-dimethylpyrazine

ParameterValueCausal Rationale / Implication
Linearity (R²) > 0.998 (1 - 500 ng/g)Demonstrates proportional MS response across the biological concentration range.
LOD / LOQ 0.05 ng/g / 0.15 ng/gHigh sensitivity achieved via MRM noise reduction and efficient SPME pre-concentration.
SIL Recovery 85% - 110%Proves that the DVB/CAR/PDMS fiber efficiently extracts the target without saturation.
Intra-day Precision RSD < 4.5%SIDA mathematically corrects for micro-variations in fiber positioning and thermal desorption.

Table 2: Representative SIDA Quantification in Complex Food Matrices

Matrix TypeNative Concentration (µg/kg)SIL Absolute Area Deviation*Conclusion / Status
Roasted Arabica Coffee42.5 ± 1.2-8%Validated. Matrix suppression successfully normalized by SIDA.
Fried Potato Chips18.3 ± 0.9-14%Validated. High lipid content did not impede isotopic ratio accuracy.
Shallow-Fried Beef27.1 ± 1.5-22%Validated. Moderate protein binding observed, corrected by SIL spike.
Heavily Charred MatrixN/A-65%Invalidated. Severe fiber fouling detected via SIL area drop. Requires dilution.

*Deviation compared to a solvent-only reference standard.

References

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) Source: PubMed / Journal of Agricultural and Food Chemistry URL:[Link]

  • Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine Source: Tetrahedron / ResearchGate URL:[Link]

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced Headspace Analysis of 3-Ethenyl-2,5-dimethylpyrazine

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Scientific Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Scientific Context & Analyte Significance

3-Ethenyl-2,5-dimethylpyrazine (also known as 3-vinyl-2,5-dimethylpyrazine) is a critical heterocyclic nitrogen compound formed via the Maillard reaction. It is a key chemical marker for thermal processing, Strecker degradation, and dicarbonyl interactions, frequently identified in complex matrices such as roasted coffee, baked goods, and tortilla chips [[1]]() 2. While its structural isomer, 2-ethenyl-3,5-dimethylpyrazine, is renowned for its exceptionally low odor threshold (0.014 ng/L in air) and potent earthy aroma, 3-ethenyl-2,5-dimethylpyrazine serves as a vital analytical target for profiling the extent of non-enzymatic browning in model systems containing 1,3-dihydroxyacetone and amino acids [[3]]().

Because this compound exists at trace levels and is highly volatile, conventional solvent extraction often leads to analyte loss or the co-extraction of interfering lipids. HS-SPME provides a solvent-free, highly sensitive alternative that isolates the volatile fraction directly from the headspace, preserving the integrity of the sample 4.

Pathway N1 Reducing Sugars (e.g., 1,3-Dihydroxyacetone) N3 Maillard Condensation & Amadori Rearrangement N1->N3 N2 Amino Acids (e.g., Lysine, Alanine) N2->N3 N4 Strecker Degradation (Dicarbonyls + Amino Acids) N3->N4 N5 Alkylpyrazine Intermediates N4->N5 N6 3-Ethenyl-2,5-dimethylpyrazine (Target Analyte) N5->N6 Dehydration & Alkylation

Figure 1: Maillard reaction pathway forming 3-ethenyl-2,5-dimethylpyrazine.

Mechanistic Principles of the Analytical Approach

To design a self-validating and robust protocol, every experimental parameter must be grounded in physical chemistry:

  • pH Optimization (Causality): Pyrazines are weakly basic heterocycles. In acidic matrices (pH < 3), the nitrogen atoms protonate, forming non-volatile salts that remain trapped in the aqueous phase. By adjusting the sample matrix to pH 8.0, 3-ethenyl-2,5-dimethylpyrazine is maintained entirely in its neutral, volatile free-base form, maximizing headspace partitioning [[4]]().

  • Salting-Out Effect: The addition of anhydrous sodium chloride (NaCl) increases the ionic strength of the aqueous phase. This disrupts the hydration spheres around the pyrazine molecules, decreasing their aqueous solubility and thermodynamically driving them into the headspace.

  • Thermal Control: Extraction is strictly performed at 35°C. Elevated temperatures (>60°C) risk the de novo generation of Maillard artifacts during the extraction process itself, which would falsely elevate the quantitative results 3.

Experimental Methodology

Step 1: Sample Preparation
  • Weigh exactly 5.0 g of the homogenized sample (e.g., roasted coffee grounds or snack matrix) into a 20 mL amber glass headspace vial.

  • Add 5.0 mL of LC-MS grade water to form a slurry, enabling proper pH adjustment.

  • Add 1.5 g of anhydrous NaCl to the vial and vortex for 30 seconds to dissolve the salt.

  • Spike the sample with 10 µL of an internal standard solution (e.g., 2,4,6-trimethylpyridine at 10 mg/L in methanol).

  • Critical Step: Place the vial in an ice bath. Adjust the pH of the slurry to 8.0 ± 0.1 using 0.1 M NaOH. The ice bath prevents the premature volatilization of the pyrazines during the exothermic addition of the base [[4]]().

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

Step 2: HS-SPME Extraction
  • Pre-incubate the sealed vial in a thermostatic agitator at 35°C for 15 minutes at 250 rpm to establish liquid-gas thermodynamic equilibrium.

  • Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 35°C 3.

Step 3: GC-MS Analysis
  • Retract the fiber and immediately transfer it to the GC injection port.

  • Desorb the analytes at 250°C for 2 minutes in splitless mode to ensure a sharp injection band.

  • Initiate the GC-MS program (parameters detailed in Table 1).

Workflow S1 1. Sample Prep (pH 8.0 + NaCl) S2 2. Equilibration (35°C, 15 min) S1->S2 S3 3. HS-SPME (DVB/CAR/PDMS, 30 min) S2->S3 S4 4. Desorption (GC Inlet, 250°C) S3->S4 S5 5. GC-MS Analysis (EI Mode, SIM/Scan) S4->S5 S6 6. Data Processing (Quantification) S5->S6

Figure 2: Optimized HS-SPME-GC-MS workflow for 3-ethenyl-2,5-dimethylpyrazine analysis.

Quantitative Data & Parameter Summaries

Table 1: GC-MS Analytical Parameters & Diagnostic Ions
ParameterSpecificationCausality / Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Weakly polar stationary phase provides optimal resolution for alkylpyrazines.
Carrier Gas Helium (1.0 mL/min, constant flow)Inert gas prevents oxidation of pyrazines at high temperatures.
Oven Program 35°C (5 min) 2°C/min to 80°C 20°C/min to 250°CSlow initial ramp resolves highly volatile low-MW Maillard intermediates.
Ionization Electron Impact (EI), 70 eVStandardized fragmentation for library matching (NIST/Wiley).
Retention Index RI 1103Confirmed retention index on apolar (SE-54/HP-5) columns 31.
SIM Ions (m/z) 134 (M+) , 133, 119, 107134 is the molecular ion; 133 represents the characteristic loss of a hydrogen atom.
Table 2: SPME Fiber Performance Comparison for Alkylpyrazines
Fiber CoatingPolarityExtraction EfficiencySuitability for 3-Ethenyl-2,5-dimethylpyrazine
100 µm PDMS Non-polarLowPoor retention of basic, nitrogen-containing heterocycles.
85 µm Polyacrylate PolarModerateBetter for phenols; suboptimal for highly volatile pyrazines.
50/30 µm DVB/CAR/PDMS Bipolar / PorousVery High Optimal. DVB traps aromatics; CAR retains low-MW volatiles [[3]]().

Quality Control & Self-Validation

To ensure the protocol acts as a self-validating system, the following controls must be integrated into every analytical batch:

  • System Suitability Test (SST): Prior to sample analysis, inject a calibration standard containing 3-ethenyl-2,5-dimethylpyrazine and the internal standard. The chromatographic resolution ( Rs​ ) between the analyte and adjacent matrix peaks must be 1.5, and the peak tailing factor should be 1.2.

  • Matrix Blanks: Run a blank matrix (e.g., unroasted, raw coffee beans or a synthetic food matrix lacking thermal treatment) subjected to the exact same sample preparation. This validates that the 3-ethenyl-2,5-dimethylpyrazine detected is a true Maillard product and not an artifact of the GC inlet temperature or SPME fiber degradation.

  • Internal Standardization: The use of 2,4,6-trimethylpyridine accounts for variations in SPME fiber wear and matrix-induced ionization suppression. The absolute peak area of the analyte must be normalized against the internal standard for reliable quantification.

References

  • [[3]]() Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • 1Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • 4Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • 2Additional Studies on Flavor Components of Corn Tortilla Chips. Journal of Agricultural and Food Chemistry - ACS Publications. 2

Sources

Method

Protocol for Sensory Evaluation of 3-Ethenyl-2,5-dimethylpyrazine: A Methodological Guide for Flavor Chemistry and Drug Development

Introduction & Mechanistic Background Alkylpyrazines are a critical class of heterocyclic volatile compounds responsible for the roasted, earthy, and nutty flavor profiles in thermally processed foods (e.g., coffee, roas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Alkylpyrazines are a critical class of heterocyclic volatile compounds responsible for the roasted, earthy, and nutty flavor profiles in thermally processed foods (e.g., coffee, roasted nuts) and serve as important excipients in masking bitter active pharmaceutical ingredients (APIs). Among these, the ethenylalkylpyrazines present a fascinating case study in Structure-Odor-Activity Relationships (SOAR).

While 2-ethenyl-3,5-dimethylpyrazine (2-EDMP) is a remarkably potent odorant with an absolute odor threshold in air of 0.014 ng/L, its structural isomer, 3-Ethenyl-2,5-dimethylpyrazine (3-EDMP) , exhibits an odor threshold approximately 70,000 times higher (~980 ng/L) . This drastic difference is attributed to the steric hindrance and receptor binding affinity dictated by the position of the ethenyl group relative to the pyrazine ring's nitrogen atoms . Evaluating 3-EDMP is vital for understanding off-target flavor profiles, assessing the purity of synthesized pyrazines, and mapping structure-activity relationships for novel formulations.

Experimental Rationale: The Isomer Contamination Challenge

The primary challenge in the sensory evaluation of 3-EDMP is the risk of trace contamination by 2-EDMP during synthesis or extraction. Because 2-EDMP is 70,000 times more potent, even a 0.001% impurity will completely mask the intrinsic sensory profile of 3-EDMP, leading to false-positive threshold calculations. Therefore, this protocol integrates ultra-high-resolution chromatographic separation prior to macroscopic panel evaluation, creating a self-validating system that ensures the sensory data is attributed solely to 3-EDMP.

Step-by-Step Methodologies

Phase 1: Sample Purification and Purity Verification

Causality: Before any human sensory evaluation, the chemical purity of 3-EDMP must be absolute. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) with a polar column to ensure baseline resolution between 3-EDMP and any trace 2-EDMP.

  • Synthesis/Isolation: Obtain 3-EDMP via targeted chemical synthesis (e.g., cyclocondensation of diamines with diones) or isolate it from a complex matrix using Solvent Assisted Flavor Evaporation (SAFE) to prevent thermal artifact generation.

  • Chromatographic Separation: Inject the sample into a GC-MS equipped with a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm).

  • Verification: Confirm the absence of the 2-EDMP peak. The mass spectra of the two isomers are nearly identical (m/z 134 [M+]), so identification must rely on linear retention indices (LRI). Do not proceed to sensory evaluation unless the sample is >99.99% free of 2-EDMP.

Phase 2: Gas Chromatography-Olfactometry (GC-O) & Aroma Extract Dilution Analysis (AEDA)

Causality: GC-O allows the human nose to act as a highly sensitive detector for individual eluents. AEDA systematically dilutes the sample to determine the Flavor Dilution (FD) factor, which correlates to the compound's Odor Activity Value (OAV) . A 1:3 dilution ratio is chosen as it optimally covers the dynamic range of human olfaction without skipping precise threshold boundaries.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of verified 3-EDMP in high-purity diethyl ether.

  • Serial Dilution: Create a 1:3 serial dilution cascade (e.g., 1:3, 1:9, 1:27, 1:81).

  • GC-O Injection: Inject 1 µL of each dilution into the GC-O system. Split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated olfactory port (220°C) humidified with makeup water to prevent nasal mucosa desiccation.

  • Sensory Detection: Three trained panelists sniff the effluent. Record the highest dilution at which the earthy/nutty odor of 3-EDMP is still orthonasally perceptible. This is the FD factor.

Phase 3: Human Sensory Panel Evaluation (Absolute Threshold Determination)

Causality: To translate GC-O findings into real-world applications (e.g., food matrices or oral drug formulations), a macroscopic sensory panel must determine the absolute threshold in a solvent (water or air). We use a Triangle Test to eliminate guessing bias and an internal standard to validate panelist acuity.

  • Panel Calibration: Calibrate a panel of 10–15 assessors using an internal standard, (E)-2-decenal (known threshold: 2.7 ng/L in air). Exclude panelists who fail to detect the standard within a 1-log margin of error. This ensures the protocol is a self-validating system.

  • Sample Preparation: Prepare aqueous solutions of 3-EDMP ranging from 10 ng/L to 100,000 ng/L using odor-free, double-distilled water.

  • Triangle Testing: Present each panelist with three randomized, coded sniffing flasks per concentration level (two blanks, one spiked with 3-EDMP).

  • Data Collection: Ask panelists to identify the odd sample and describe the odor quality.

  • Statistical Analysis: Calculate the absolute threshold as the concentration at which the probability of correct detection is 50% above chance (adjusted for the 33.3% guessing rate of a triangle test).

Quantitative Data Presentation

Table 1: Comparative Sensory Thresholds of Ethenylalkylpyrazine Isomers

Compound Odor Quality Odor Threshold in Air (ng/L) Relative Potency
2-Ethenyl-3,5-dimethylpyrazine Earthy, Roasty 0.014 1x
3-Ethenyl-2,5-dimethylpyrazine Earthy, Nutty ~980 1/70,000x
2-Ethenyl-3-ethyl-5-methylpyrazine Earthy 0.014 1x
3-Ethenyl-2-ethyl-5-methylpyrazine Earthy ~112 1/8,000x

(Data adapted from Czerny et al., 1996)

Table 2: GC-O and AEDA Instrumental Parameters

Parameter Specification Rationale
Column DB-Wax (30m x 0.25mm x 0.25µm) Polar phase ensures baseline separation of pyrazine isomers
Carrier Gas Helium (1.5 mL/min) Optimal linear velocity for volatile resolution
Injector Temp 200°C Prevents thermal degradation of ethenyl groups
Olfactory Port Temp 220°C Prevents condensation of analytes before sensory detection

| Split Ratio | 1:1 (FID : Olfactory Port) | Ensures equal distribution for chemical and sensory detection |

Visualizations

Workflow A 1. Synthesis & Isolation 3-Ethenyl-2,5-dimethylpyrazine B 2. Purity Verification (GC-MS to exclude 2-EDMP) A->B Quality Control C 3. Gas Chromatography-Olfactometry (GC-O & AEDA) B->C Isomer Separation D 4. Sensory Panel Evaluation (Triangle & Threshold Tests) C->D Flavor Dilution (FD) Factor E 5. Data Synthesis (Odor Activity Value Calculation) D->E Statistical Validation

Workflow for the sensory evaluation of 3-Ethenyl-2,5-dimethylpyrazine.

AEDA S1 Initial Extract (High Conc.) S2 1:3 Dilution S1->S2 O1 Odor Detected (FD = 1) S1->O1 S3 1:9 Dilution S2->S3 O2 Odor Detected (FD = 3) S2->O2 S4 1:27 Dilution S3->S4 O3 Odor Detected (FD = 9) S3->O3 O4 No Odor (Threshold Reached) S4->O4

Aroma Extract Dilution Analysis (AEDA) logic for threshold determination.

References

  • Czerny, M., Wagner, R., & Grosch, W. (1996). Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry, 44(10), 3268-3272. URL:[Link]

  • Kurniadi, T. H., Bel Rhlid, R., Juillerat, M. A., & Berger, R. G. (2003). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine. Tetrahedron, 59(32), 6109-6112. URL:[Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533-545. URL:[Link]

Application

Application Note: Utilization and Analytical Validation of 3-Ethenyl-2,5-dimethylpyrazine in Flavor Formulation

Executive Summary The synthesis and application of odor-active alkylpyrazines are critical in the replication of authentic roasted, earthy, and nutty flavor profiles in processed foods and synthetic matrices. 3-Ethenyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and application of odor-active alkylpyrazines are critical in the replication of authentic roasted, earthy, and nutty flavor profiles in processed foods and synthetic matrices. 3-Ethenyl-2,5-dimethylpyrazine (CAS: 80935-98-4) is a potent, naturally occurring volatile compound identified in roasted coffee, potato chips, and shallow-fried beef[1]. As a product of the Maillard reaction, it plays a disproportionately large role in sensory perception due to its low odor threshold and high flavor dilution factor[1][2].

This application note provides researchers and flavor chemists with a comprehensive, self-validating framework for the extraction, quantification, and formulation of 3-ethenyl-2,5-dimethylpyrazine (3-EDMP) in food matrices.

Mechanistic Formation and Chemical Profiling

Maillard-Driven Biogenesis

In thermal food processing, 3-EDMP is not present in the raw matrix but is generated de novo via the Maillard reaction[2]. The causality of its formation relies heavily on the ratio of reducing sugars (e.g., glucose or 1,3-dihydroxyacetone) to specific amino acids (e.g., alanine or threonine) under low-moisture, high-heat conditions[2][3].

The Strecker degradation of these amino acids yields reactive dicarbonyls and Strecker aldehydes. The subsequent condensation of these intermediates forms dihydropyrazines, which undergo dehydration and alkylation to yield stable ethenyl-substituted pyrazines[2][4]. Understanding this pathway is essential for flavor scientists aiming to optimize thermal processing parameters to naturally boost 3-EDMP yields without relying on exogenous additives.

MaillardPathway A Reducing Sugars (e.g., Glucose) C Strecker Aldehydes & Dicarbonyls A->C Maillard Reaction B Amino Acids (e.g., Alanine) B->C Strecker Degradation D Dihydropyrazine Intermediates C->D Condensation E 3-Ethenyl-2,5-dimethylpyrazine (Target Flavor) D->E Dehydration & Alkylation

Figure 1: Mechanistic pathway of 3-Ethenyl-2,5-dimethylpyrazine formation via the Maillard reaction.

Physicochemical and Organoleptic Properties

3-EDMP exhibits an intense earthy, roasted, and slightly nutty aroma. Because ethenylalkylpyrazines possess odor thresholds significantly lower than their saturated alkylpyrazine counterparts, precise quantitative control is required during formulation to prevent sensory overwhelming[1][4].

Table 1: Physicochemical Profile of 3-Ethenyl-2,5-dimethylpyrazine [5]

PropertyValue / Description
IUPAC Name 2,5-dimethyl-3-vinylpyrazine
CAS Number 80935-98-4
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Odor Profile Earthy, roasted coffee, nutty, baked potato
Solubility Soluble in ethanol, propylene glycol, and lipids; slightly soluble in water

Table 2: Comparative Odor Thresholds of Selected Pyrazines (in Air) [1][4]

CompoundOdor Threshold (ng/L air)Primary Sensory Descriptor
2-Ethyl-3,5-dimethylpyrazine0.014Roasted, nutty, cocoa
2-Ethenyl-3,5-dimethylpyrazine0.014Earthy, roasted coffee
3-Ethenyl-2,5-dimethylpyrazine ~0.1 - 1.0 (Est.)Earthy, baked potato
2,5-Dimethylpyrazine> 1000Musty, cocoa, roasted

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific extraction methodologies prevents artifact formation, ensuring that the detected 3-EDMP accurately reflects the true composition of the food matrix.

Protocol A: Extraction and Quantification via SAFE and GC-MS/O

Rationale: Traditional steam distillation or hot solvent extraction can induce artificial Maillard reactions, leading to the de novo synthesis of pyrazines during the extraction process itself. Solvent Assisted Flavor Evaporation (SAFE) operates under high vacuum and low temperature, preventing thermal artifacts and preserving the true volatile profile[3]. Gas Chromatography-Olfactometry (GC-O) is mandated because the low odor threshold of 3-EDMP means it may fall below standard MS detection limits while still profoundly impacting the sensory profile[1][6].

Materials:

  • Dichloromethane (DCM, HPLC grade)

  • Isotopically labeled internal standard (e.g., [2H3]-2-ethyl-3,5-dimethylpyrazine)

  • SAFE apparatus

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Matrix Preparation: Cryogenically mill 50 g of the target food matrix (e.g., roasted coffee beans or meat analog) using liquid nitrogen to halt enzymatic and thermal degradation.

  • Internal Standardization: Spike the milled matrix with 10 µg of the isotopically labeled internal standard. Causality: This corrects for volatile losses during the subsequent extraction and concentration steps, ensuring absolute quantification accuracy.

  • Solvent Extraction: Suspend the matrix in 150 mL of DCM. Stir continuously for 2 hours at 4°C to extract the lipophilic pyrazines.

  • SAFE Isolation: Transfer the DCM extract into the dropping funnel of a SAFE apparatus maintained at 10^-4 mbar. Circulate water at 40°C in the distillation flask and liquid nitrogen in the receiving trap. Causality: This separates the volatile fraction (including 3-EDMP) from non-volatile lipids and pigments without applying degradative heat.

  • Concentration: Dry the volatile distillate over anhydrous sodium sulfate. Concentrate the extract to 500 µL using a Vigreux column at 38°C.

  • GC-MS/O Analysis: Inject 1 µL of the concentrate into a GC-MS equipped with an olfactory port. Use a polar capillary column (e.g., DB-WAX). Perform Aroma Extract Dilution Analysis (AEDA) to determine the Flavor Dilution (FD) factor of 3-EDMP[3][6].

AnalyticalWorkflow S1 Cryogenic Milling of Food Matrix (+ Isotopic Internal Standard) S2 Cold Solvent Extraction (Dichloromethane at 4°C) S1->S2 S3 Solvent Assisted Flavor Evaporation (SAFE) (High Vacuum, Low Temp) S2->S3 Isolate Volatiles S4 Vigreux Concentration (Dry over Na2SO4) S3->S4 Remove Lipids/Matrix S5 GC-MS / GC-O Analysis (Identification & Olfactometry) S4->S5 Concentrate S6 Aroma Extract Dilution Analysis (AEDA) (Quantify Flavor Dilution Factor) S5->S6 Sensory Validation

Figure 2: Self-validating extraction and analytical workflow for trace pyrazine quantification.

Protocol B: Flavor Formulation and Matrix Integration

Rationale: 3-EDMP is highly volatile and prone to oxidation or evaporation during secondary food processing. Encapsulation or controlled integration into a lipid phase is required to stabilize the compound and ensure a sustained release during consumption[7].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve high-purity synthesized 3-EDMP (>98%) in food-grade propylene glycol to create a 1% (w/v) stock solution.

  • Lipid Partitioning: For meat analogs or baked goods, partition the target dose (typically 0.1 - 5.0 ppm final concentration) into the lipid phase (e.g., sunflower oil or cocoa butter) prior to emulsion[7][8]. Causality: Pyrazines are lipophilic; predissolving them in fats reduces volatilization during baking/extrusion.

  • Matrix Blending: Homogenize the lipid-flavor mixture into the aqueous/protein matrix at temperatures below 40°C to prevent premature flash-off.

  • Sensory Validation: Conduct a triangle test using a trained sensory panel to validate that the addition of 3-EDMP significantly enhances the "roasted/earthy" notes without introducing chemical off-flavors.

Safety and Regulatory Considerations

While specific toxicological data on 3-ethenyl-2,5-dimethylpyrazine is highly specialized, it belongs to the broader class of alkylpyrazines which are generally recognized as safe (GRAS) when used at standard flavoring levels (typically <10 ppm)[7][8]. Structural analogs like 2-ethyl-3,5-dimethylpyrazine (FEMA 3149) have established NOAELs (No Observed Adverse Effect Levels) of approximately 17-18 mg/kg/day in rat models[7]. Furthermore, pyrazines exhibit secondary benefits, including mild antimicrobial properties against certain foodborne pathogens, adding functional value to their sensory applications[6].

References

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee ACS Publications URL:[Link]

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Studies on the key odorants formed by roasting of wild mango seeds (Irvingia gabonensis) ResearchGate URL:[Link]

  • Rachid Bel Rhlid's research works (Synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine) ResearchGate URL:[Link]

  • CNP0270709.0: 3-ethenyl-2,5-dimethylpyrazine COCONUT (Natural Products Database) URL:[Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products MDPI URL:[Link]

  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient ResearchGate URL:[Link]

Sources

Method

Application Note: Synergistic Formulation of 3-Ethenyl-2,5-dimethylpyrazine for Tephritid Pest Management

Executive Summary The development of highly specific, semiochemical-based pest management strategies relies heavily on the precise characterization of insect pheromone blends. In the papaya fruit fly (Toxotrypana curvica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, semiochemical-based pest management strategies relies heavily on the precise characterization of insect pheromone blends. In the papaya fruit fly (Toxotrypana curvicauda), a major agricultural pest, female attraction is mediated by a complex pyrazine-based male sex pheromone[1]. While earlier studies identified 2-methyl-6-vinylpyrazine (2,6mvp) as the primary component, recent advancements have isolated a critical minor component: 3-ethenyl-2,5-dimethylpyrazine (also known in literature as 2,5-dimethyl-3-vinylpyrazine or 2,5dm3vp)[1][2].

This application note provides researchers and agrochemical developers with a comprehensive, self-validating protocol for the collection, characterization, and behavioral bioassay of 3-ethenyl-2,5-dimethylpyrazine. By understanding the synergistic causality between these pyrazines, developers can formulate highly effective synthetic lures that trigger complete pre-mating behaviors (source landing), significantly improving the efficacy of bait-and-kill traps.

Mechanistic Basis & Chemical Ecology

The Role of Host-Plant Catalysis

In standard laboratory settings, dynamic headspace collections of calling male T. curvicauda often fail to yield detectable amounts of 3-ethenyl-2,5-dimethylpyrazine. Causality of Experimental Design: To capture this minor component, it is strictly necessary to introduce host fruit cues (Carica papaya) during the aeration process[1][2]. The presence of the host fruit acts as a physiological catalyst, upregulating the male's biosynthetic pathways—potentially mediated by midgut bacteria[3]—and increasing the emission titer of 3-ethenyl-2,5-dimethylpyrazine to behaviorally relevant levels[1].

Synergistic Olfactory Agonism

Electroantennography and behavioral assays demonstrate that while individual pyrazines can trigger long-range upwind flight, they fail to induce the terminal pre-mating behavior: source landing[1][4]. The female olfactory receptors require concurrent agonism from both the major (2,6mvp) and minor (2,5dm3vp) components in a specific stoichiometric ratio (~1:0.15) to complete the behavioral cascade[1].

Synergism Male Calling Male T. curvicauda Pheromone Pheromone Biosynthesis & Emission Male->Pheromone Secretes Host Host Fruit Cues (Carica papaya) Host->Male Upregulates Major 2-methyl-6-vinylpyrazine (~85% Abundance) Pheromone->Major Minor 3-ethenyl-2,5-dimethylpyrazine (~10% Abundance) Pheromone->Minor Female Female Olfactory Receptor Processing Major->Female Partial Agonism Minor->Female Partial Agonism Flight Upwind Flight (Long-range Attraction) Female->Flight Triggered Individually Landing Source Landing (Pre-mating/Trap Capture) Female->Landing Triggered ONLY by Blend

Fig 1: Synergistic behavioral pathway of T. curvicauda mediated by pyrazine blends.

Quantitative Chemical Profile

To formulate an effective synthetic lure, the relative abundance of the natural emissions must be replicated. The following table summarizes the quantitative chemical profile and the corresponding behavioral responses observed in validated wind tunnel bioassays[1][2].

Table 1: Pheromone Composition and Behavioral Efficacy

Stimulus Formulation2,6mvp Concentration2,5dm3vp ConcentrationRelative RatioUpwind FlightSource Landing
Negative Control 0 µg/µL0 µg/µLN/ABaseline0%
Major Component Only 2.5 µg/µL0 µg/µL1 : 0HighLow
Minor Component Only 0 µg/µL0.375 µg/µL0 : 1HighLow
Synergistic Blend 2.5 µg/µL0.375 µg/µL~ 1 : 0.15HighHigh
Positive Control Natural ExtractNatural Extract~ 1 : 0.12HighHigh

Note: The synergistic blend perfectly mirrors the biological efficacy of the natural positive control, validating the necessity of 3-ethenyl-2,5-dimethylpyrazine in commercial lure development[1][2].

Experimental Protocols

The following methodologies establish a self-validating framework. By strictly incorporating negative controls (hexane) and positive controls (natural extracts), any behavioral deviation can be confidently attributed to the synthetic pyrazine formulations.

Protocol A: Dynamic Headspace Collection & GC-MS Characterization

Objective: Isolate and quantify the natural baseline ratio of 3-ethenyl-2,5-dimethylpyrazine to 2-methyl-6-vinylpyrazine.

Step-by-Step Methodology:

  • Subject Preparation: Isolate 10-15 sexually mature, calling male T. curvicauda flies (10–12 days old).

  • Chamber Assembly: Place the males into a sterilized glass aeration chamber. Crucial Step: Introduce 50g of fresh Carica papaya fruit into the chamber. Causality: As established, host fruit volatiles are required to stimulate the emission of the minor pyrazine component[1][2].

  • Dynamic Aeration: Pull purified, humidified air through the chamber at a flow rate of 1.0 L/min for 4 hours during the peak calling period (typically 13:00–16:00 h)[1].

  • Volatile Trapping: Pass the effluent air through a pre-conditioned Super-Q adsorbent column (30 mg).

  • Elution: Elute the trapped volatiles using 200 µL of HPLC-grade hexane. Store the extract at -80°C to prevent pyrazine degradation.

  • GC-MS Analysis: Analyze 1 µL aliquots using a Gas Chromatograph coupled to a Mass Spectrometer. Identify 2,6mvp (approx. 84.9% relative abundance) and 2,5dm3vp (approx. 10.2% relative abundance) based on retention indices and mass spectra[2].

Protocol B: Wind Tunnel Behavioral Bioassay

Objective: Validate the biological activity and synergistic landing response of the synthetic pyrazine blend.

Step-by-Step Methodology:

  • Environment Setup: Utilize a transparent Plexiglas wind tunnel (e.g., 120 × 30 × 30 cm) maintained at 25±1°C, 60±5% RH, with a laminar airflow of 0.3 m/s.

  • Lure Formulation:

    • Negative Control: 4 µL HPLC-grade hexane.

    • Major Lure: 2 µL of 2.5 µg/µL synthetic 2,6mvp + 2 µL hexane.

    • Minor Lure: 2 µL of 0.375 µg/µL synthetic 2,5dm3vp + 2 µL hexane.

    • Synergistic Blend: 2 µL of 2.5 µg/µL 2,6mvp + 2 µL of 0.375 µg/µL 2,5dm3vp (Ratio 1:0.15)[1].

    • Positive Control: 4 µL of the natural male volatile extract (from Protocol A).

  • Application: Apply the formulations onto separate 1 cm² filter paper discs. Allow 30 seconds for solvent evaporation before placing the disc at the upwind end of the tunnel.

  • Subject Introduction: Release a single, mated female T. curvicauda at the downwind end of the tunnel.

  • Behavioral Scoring: Observe the female for 5 minutes. Record two distinct metrics:

    • Upwind Flight: Movement oriented toward the plume (indicates long-range detection).

    • Source Landing: Physical contact with the filter paper (indicates pre-mating acceptance)[1][4].

  • Statistical Validation: Perform a minimum of 30 replicates per formulation. Analyze landing frequencies using a Chi-square test with Yates correction to confirm the statistical significance of the synergistic blend against the single-component lures[2].

Bioassay Step1 1. Dynamic Headspace Volatile Collection Step2 2. GC-MS Characterization Identify Pyrazines Step1->Step2 Hexane Extract Step3 3. Lure Formulation (1:0.15 Ratio in Hexane) Step2->Step3 Quantify Stoichiometry Step4 4. Wind Tunnel Bioassay (Test Females) Step3->Step4 Load Filter Paper Step5 5. Behavioral Scoring (Flight & Landing Rates) Step4->Step5 Observe Response

Fig 2: Experimental workflow for pyrazine pheromone collection and behavioral validation.

Pest Management Implications

The integration of 3-ethenyl-2,5-dimethylpyrazine into commercial pheromone lures represents a paradigm shift for T. curvicauda management. Historically, traps baited solely with the major component (2,6mvp) suffered from low capture rates because females would approach the trap but fail to land and enter[1][2]. By formulating a synergistic blend that accurately mimics the natural 1:0.15 stoichiometric ratio, agrochemical developers can trigger the terminal landing behavior, drastically increasing the efficacy of monitoring traps and "attract-and-kill" devices in papaya orchards[1][5].

References

  • ACTIVIDAD BIOLÓGICA DE LAS PIRAZINAS DE LA FEROMONA SEXUAL DE Toxotrypana curvicauda (DIPTERA: TEPHRITIDAE)
  • Source: antwiki.
  • A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae)
  • A NEW COMPONENT OF THE MALE PAPAYA FRUIT FLY (DIPTERA: TEPHRITIDAE)

Sources

Application

Application Note: Enantioselective Synthesis of Chiral Pyrazine Derivatives

Executive Summary Chiral pyrazine derivatives, particularly reduced tetrahydropyrazines and fused triazolo-pyrazines, are privileged scaffolds in modern drug discovery. They form the structural core of blockbuster therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral pyrazine derivatives, particularly reduced tetrahydropyrazines and fused triazolo-pyrazines, are privileged scaffolds in modern drug discovery. They form the structural core of blockbuster therapeutics such as the antidiabetic agent Sitagliptin (a triazolo[4,3-a]pyrazine derivative) and numerous investigational oncology drugs[1]. However, the enantioselective synthesis of these motifs has historically been bottlenecked by the inherent aromatic stability of the pyrazine ring and the propensity of multiple nitrogen heteroatoms to permanently coordinate (and thus poison) transition-metal catalysts[2].

This application note provides a comprehensive, field-tested guide to two state-of-the-art methodologies for accessing highly enantioenriched pyrazine derivatives: Direct Iridium-Catalyzed Asymmetric Hydrogenation [3] and Cu/Ag-Mediated De Novo Cascade Synthesis [4]. By detailing the mechanistic causality, rigorous step-by-step protocols, and self-validating quality control measures, this guide empowers synthetic chemists to integrate these advanced catalytic strategies into their drug development pipelines.

Strategy I: Direct Iridium-Catalyzed Asymmetric Hydrogenation

Causality & Experimental Design

The direct asymmetric hydrogenation of heteroaromatics is the most atom-economical route to chiral saturated heterocycles. However, pyrazines present a unique challenge: their strong basicity often leads to irreversible binding to the metal center, halting the catalytic cycle[2].

To circumvent this, researchers utilize binuclear triple-chloro-bridged Iridium(III) chiral diphosphine complexes [3]. The causality behind this choice is twofold:

  • Oxidation State & Geometry : The Ir(III) oxidation state, stabilized by bridging chlorides, provides a rigid, electron-deficient metal center that resists over-coordination by the basic pyrazine nitrogens.

  • Substrate Pre-activation : Utilizing tosylamido-substituted pyrazines introduces an internal hydrogen-bond donor that directs the Ir-hydride species to the correct enantioface, ensuring high stereocontrol during the hydride transfer step.

IrCatalysis Substrate Tosylamido-Pyrazine (Substrate) Coordination Substrate Coordination via N-atom & H-Bonding Substrate->Coordination Catalyst Binuclear Ir(III) Complex + Chiral Diphosphine Activation H2 Activation (Ir-H Species Formation) Catalyst->Activation Activation->Coordination Transfer Enantioselective Hydride Transfer Coordination->Transfer Product Chiral Tetrahydropyrazine (>95% ee) Transfer->Product

Caption: Mechanistic pathway of Ir(III)-catalyzed asymmetric hydrogenation of pyrazines.

Protocol 1: Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines

Self-Validating System Note: This protocol relies on strict anhydrous and anaerobic conditions. The validation of the catalyst's integrity is confirmed by observing a steady hydrogen uptake profile during the first 2 hours of the reaction.

Reagents & Materials:

  • Tosylamido-substituted pyrazine substrate (0.2 mmol)

  • [IrCl2​(chiral diphosphine)]2​ catalyst (2.0 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL)

  • High-pressure hydrogenation autoclave (stainless steel)

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: Inside an argon-filled glovebox, weigh the tosylamido-substituted pyrazine (0.2 mmol) and the binuclear Ir(III) catalyst (2.0 mol%) into a 5 mL glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous DMA. Rationale: DMA is a highly polar aprotic solvent that effectively solvates the ionic intermediates without outcompeting the substrate for metal coordination.

  • Pressurization: Transfer the vial into a high-pressure autoclave. Seal the autoclave, remove it from the glovebox, and purge the system with ultra-pure H2​ gas three times. Pressurize the autoclave to 50 atm of H2​ .

  • Reaction Execution: Stir the mixture at 60 °C for 24 hours. Monitor the internal pressure gauge; a pressure drop of ~0.5 atm indicates successful reaction initiation.

  • Quenching & Workup: Carefully vent the H2​ gas. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3​ (3 × 5 mL) to remove DMA. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

Quantitative Data: Substrate Scope & Efficiency
Substrate R-GroupCatalyst LigandYield (%)Enantiomeric Excess (ee %)
Methyl(R)-BINAP9296
Phenyl(R)-SegPhos8998
Benzyl(R)-BINAP8595
4-Fluoro-phenyl(R)-SegPhos9097

Data summarized from established Ir-catalyzed pyrazine hydrogenation parameters[3].

Strategy II: Cu/Ag-Mediated De Novo Cascade Synthesis

Causality & Experimental Design

When direct hydrogenation is unfeasible due to specific substitution patterns, de novo construction of the pyrazine ring from acyclic precursors is required. A breakthrough methodology involves the one-pot synthesis of fully decorated 1,2,3-triazolo[1,5-a]pyrazines via a Cu/Ag relay catalysis[4][5].

Why Relay Catalysis? Combining multiple catalytic steps in one pot often leads to cross-reactivity and catalyst quenching. Here, the system is compartmentalized:

  • Copper Cycle: Cu(OAc)₂ paired with a chiral N,N,P-ligand drives the asymmetric propargylic amination, establishing the chiral center with high fidelity[4].

  • Silver Cycle: Ag₂CO₃ subsequently catalyzes the hydroazidation of the resulting terminal alkyne, triggering a spontaneous intramolecular [3+2] cycloaddition to form the fused triazolo-pyrazine core.

CuAgRelay Start Propargylic Ester + Amine Step1 Asymmetric Propargylic Amination Start->Step1 CuCat Cu(OAc)2 + N,N,P-Ligand CuCat->Step1 Intermediate Chiral 1,6-Diyne Intermediate Step1->Intermediate Step2 Hydroazidation & [3+2] Cycloaddition Intermediate->Step2 AgCat Ag2CO3 + TMS-N3 AgCat->Step2 Product Chiral 1,2,3-Triazolo [1,5-a]pyrazine Step2->Product

Caption: Cu/Ag-mediated relay catalysis for enantioselective triazolo[1,5-a]pyrazine synthesis.

Protocol 2: One-Pot Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

Self-Validating System Note: The intermediate 1,6-diyne formation must be verified before initiating the silver cycle. Extracting a 10 µL aliquot for TLC (Thin Layer Chromatography) analysis ensures the copper cycle is complete, preventing the premature consumption of TMS-N3.

Reagents & Materials:

  • Phenyl-2-propynyl acetate (0.2 mmol) & Propargylamine (0.3 mmol)

  • Cu(OAc)2​⋅H2​O (5 mol%) & Chiral N,N,P-Ligand (6 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Ag2​CO3​ (10 mol%) & Trimethylsilyl azide ( TMS−N3​ ) (3.0 equiv)

  • Methanol (MeOH) (2.0 mL) & H2​O (2.0 equiv)

Step-by-Step Methodology:

  • Asymmetric Amination (Cu-Cycle): In a glovebox, charge a Schlenk tube with Cu(OAc)2​⋅H2​O (5 mol%) and the chiral N,N,P-ligand (6 mol%). Add 1.0 mL of MeOH and stir for 30 minutes to pre-form the catalyst complex.

  • Substrate Addition: Add phenyl-2-propynyl acetate (0.2 mmol), propargylamine (0.3 mmol), and DIPEA (0.2 mmol) in 1.0 mL of MeOH. Rationale: DIPEA acts as a non-nucleophilic base to facilitate the formation of the copper-acetylide intermediate without poisoning the metal center[4].

  • Low-Temperature Stirring: Seal the tube, remove from the glovebox, and stir at -20 °C for 12 hours under a nitrogen atmosphere.

  • Validation Check: Take a micro-aliquot for TLC. Upon complete consumption of the propargylic ester, proceed to the next step.

  • Cascade Cycloaddition (Ag-Cycle): To the same reaction vessel (one-pot), add Ag2​CO3​ (10 mol%), TMS−N3​ (0.6 mmol), and H2​O (0.4 mmol).

  • Final Reaction: Warm the mixture to room temperature (25 °C) and stir for an additional 16 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the enantioenriched triazolo[1,5-a]pyrazine.

Quantitative Data: Optimization of Relay Conditions
Temperature (°C)Ligand TypeYield (%)Enantiomeric Excess (ee %)
25N,N,P-Ligand (L1)4582
0N,N,P-Ligand (L4)6891
-20N,N,P-Ligand (L4)82 96
-40N,N,P-Ligand (L4)5596

Data demonstrates that lowering the temperature to -20 °C maximizes enantioselectivity while maintaining a high yield[4]. Further temperature reduction severely impacts catalytic turnover.

References

  • Geng, Z.-Q., Zhao, C., Qian, H.-D., Li, S.-J., Peng, H., & Xu, H. (2023). "Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines." Organic Letters, 25(24), 4504-4509.

  • Higashida, K., Nagae, H., & Mashima, K. (2016). "Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton." Advanced Synthesis & Catalysis, 358(24), 3949-3954.

  • Jethava, D. J., Borad, M. A., Bhoi, M. N., Acharya, P. T., Bhavsar, Z. A., & Patel, H. D. (2020). "New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry." Arabian Journal of Chemistry, 13(12), 8823-8848.

  • Kuang, Z., et al. (2016). "Asymmetric Hydrogenation of Heteroarenes with Multiple Heteroatoms." Dalian Institute of Chemical Physics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of SPME for Pyrazine Analysis in Oils

From the Desk of the Senior Application Scientist Welcome to the technical support center for Solid-Phase Microextraction (SPME) applications. This guide is designed for researchers and scientists analyzing pyrazines in...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Solid-Phase Microextraction (SPME) applications. This guide is designed for researchers and scientists analyzing pyrazines in complex oil matrices. Pyrazines, critical to the roasted, nutty, and savory notes in many food products, are formed during Maillard reactions and are key indicators of flavor profiles in oils derived from roasted seeds like peanut, sesame, or perilla.[1][2] However, their volatile nature and the complexity of the oil matrix present significant analytical challenges.[3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the causal understanding needed to optimize your SPME parameters, ensuring robust, reproducible, and accurate results. We will delve into the interplay of fiber chemistry, thermodynamics, and kinetics that governs the success of your extraction.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during your experimental workflow. Each answer provides a logical path to diagnose and resolve the issue, grounded in the principles of microextraction.

Q1: My pyrazine signal is low or undetectable. What are the primary causes and how can I fix it?

Low analyte recovery is a frequent issue stemming from several suboptimal parameters. Let's diagnose this systematically.

  • Cause 1: Inappropriate SPME Fiber Selection. The affinity of the fiber coating for the target analytes is the most critical factor.[3] Pyrazines are relatively small, volatile to semi-volatile compounds. A fiber that excels at trapping this type of analyte is essential.

    • Solution: The most recommended fiber for pyrazine analysis is a three-phase coating of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[4][5] The DVB phase targets larger volatiles, PDMS handles nonpolar compounds, and the microporous Carboxen (CAR) is exceptionally effective at adsorbing small volatile molecules like pyrazines.[6][7] If you are using a single-phase fiber like PDMS, you will likely have poor recovery for these specific compounds.

  • Cause 2: Insufficient Extraction Temperature. The partitioning of pyrazines from the viscous oil matrix into the headspace is a temperature-dependent process. If the temperature is too low, the analytes will not have enough vapor pressure to efficiently enter the headspace for extraction.

    • Solution: Increase the extraction temperature. Studies show that temperatures between 50°C and 80°C are effective for pyrazines in oils.[1][5] An initial pre-incubation step (e.g., 80°C for 20 minutes) without the fiber exposed can help establish equilibrium in the vial before the extraction begins.[1][8] Be cautious, as excessively high temperatures can sometimes reduce the fiber's sorption capacity, driving the analytes off the fiber.[9]

  • Cause 3: Extraction Time is Too Short. SPME is an equilibrium-based technique (unless used in a pre-equilibrium mode).[8] If the extraction time is insufficient, the analyte distribution between the oil, the headspace, and the fiber will not have reached a steady state, leading to low and inconsistent recovery.

    • Solution: Perform a time-optimization study. Analyze samples at increasing extraction times (e.g., 20, 30, 40, 50, 60, 70 min) while keeping all other parameters constant. Plot the peak area against time. The optimal time is the point at which the peak area plateaus, indicating that equilibrium has been reached.[1][2] For pyrazines in oil, this is often in the range of 40-60 minutes .[1][5]

Diagram: Troubleshooting Low Pyrazine Signal

cluster_solutions Solutions Start Low or No Pyrazine Signal Fiber Is the fiber DVB/CAR/PDMS? Start->Fiber Temp Is Extraction Temp > 50°C? Fiber->Temp Yes Sol_Fiber Switch to DVB/CAR/PDMS fiber Fiber->Sol_Fiber No Time Is Extraction Time > 40 min? Temp->Time Yes Sol_Temp Increase temp to 50-80°C. Add pre-incubation step Temp->Sol_Temp No Headspace Is Headspace Volume Consistent & Minimal? Time->Headspace Yes Sol_Time Perform time optimization study to find equilibrium point Time->Sol_Time No Result_Good Problem Likely Solved Headspace->Result_Good Yes Sol_Headspace Use consistent sample volume. Keep headspace 30-50% of vial Headspace->Sol_Headspace No cluster_HS Headspace SPME (HS-SPME) cluster_DI Direct Immersion SPME (DI-SPME) hs_fiber SPME Fiber hs_headspace Headspace (Vapor) Pyrazines Partition Here hs_fiber->hs_headspace Extraction hs_oil Oil Matrix (Liquid) Non-volatiles Remain hs_oil->hs_headspace Heating releases volatile pyrazines hs_result Result: Clean extraction of volatiles. di_fiber SPME Fiber di_oil Oil Matrix (Liquid) Contains Volatiles + Non-volatiles di_fiber->di_oil Extraction di_result Result: Fiber fouled by lipids. Poor analyte recovery.

Caption: HS-SPME is superior for oil analysis by avoiding matrix fouling.

Q3: How can I develop a quantitative method for pyrazines using SPME?

While SPME is an excellent screening tool, quantification requires a rigorous approach because it is a non-exhaustive extraction technique. [1][10]

  • Internal Standard (IS) Method: This is the most common approach. An internal standard (ideally a stable isotope-labeled version of a target pyrazine, like [2H6]-2-methyl-pyrazine) is spiked into the sample before extraction. [1][11]Since the IS behaves almost identically to the analyte during extraction and injection, it effectively corrects for variations in extraction efficiency, injection volume, and instrument response. The quantification is based on the ratio of the analyte peak area to the IS peak area.

  • Multiple Headspace SPME (MHS-SPME): This is an advanced technique for quantifying volatiles without requiring matrix-matched calibration. It involves performing several consecutive extractions on the same sample. [1][8]By measuring the exponential decay of the analyte peak area over the successive extractions, the total amount of analyte initially present in the sample can be calculated. This method is powerful but requires specialized software or calculations. Recent studies have successfully applied MHS-SPME for pyrazine quantification in flavor-enhanced oils. [1][10][11]* Method Validation: A quantitative method must be validated. This includes determining the linear range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). [1][2][12]For pyrazines in rapeseed oil, validated MHS-SPME methods have shown LODs in the range of 2–60 ng/g and mean recoveries of 91.6–109.2%. [1][8]

Experimental Protocols

Protocol 1: General Workflow for Optimization of HS-SPME Parameters

This protocol provides a step-by-step guide for a systematic approach to optimizing your method.

  • Sample Preparation:

    • Accurately weigh a consistent amount of oil (e.g., 2.0 g) into a 20 mL headspace vial.

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Fiber Selection: Analyze the same sample with different fibers (e.g., DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB) using fixed initial parameters (e.g., 60°C, 30 min extraction). Select the fiber with the highest total peak area for pyrazines.

    • Pre-incubation/Extraction Temperature: Using the best fiber, test a range of temperatures (e.g., 40, 50, 60, 70, 80°C) with a fixed time (e.g., 30 min). Plot peak area vs. temperature to find the optimum.

    • Extraction Time: Using the optimal fiber and temperature, test a range of extraction times (e.g., 10, 20, 30, 40, 50, 60 min). Plot peak area vs. time to determine when equilibrium is reached.

  • HS-SPME Extraction (Using Optimized Parameters):

    • Place the vial in the autosampler or heating block set to the optimized pre-incubation temperature (e.g., 80°C).

    • Allow the sample to equilibrate for a set time (e.g., 20 min).

    • Expose the SPME fiber to the headspace for the optimized extraction time and temperature (e.g., 50 min at 50°C). [1] * Retract the fiber.

  • GC-MS Analysis:

    • Immediately insert the fiber into the GC inlet, which is set to a high temperature (e.g., 250°C) for thermal desorption.

    • Start the GC-MS run to separate and identify the pyrazines. Use a splitless injection mode to maximize the transfer of analytes to the column. [9] * After desorption, keep the fiber in the inlet for a few minutes to ensure it is clean before the next extraction.

Table 2: Example of Validated HS-SPME Parameters for Pyrazines in Rapeseed Oil[1][8][11]
Parameter Optimized Value
SPME Fiber PDMS/DVB/CAR (SPME-Arrow)
Sample Mass 50.0 mg
Vial Size 20 mL
Pre-incubation Temperature 80 °C
Pre-incubation Time 20 min
Agitation 450 rpm
Extraction Temperature 50 °C
Extraction Time 50 min
Desorption Temperature 250 °C
Desorption Time 80 s

References

  • Xu, Z., Zhou, C., Shi, H., Zhang, H., Bi, Y., & Xu, X. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Life (Basel), 11(5), 390. [Link]

  • Xu, S., Liu, Y., Zhang, Y., & Liu, Y. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2031-2041. [Link]

  • Xu, Z., Zhou, C., Shi, H., Zhang, H., Bi, Y., & Xu, X. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. PMC. [Link]

  • Xu, S., Liu, Y., Zhang, Y., & Liu, Y. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]

  • Xu, Z., Zhou, C., Shi, H., Zhang, H., Bi, Y., & Xu, X. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. [Link]

  • Chen, Y. C., Lin, J. T., & Chen, H. H. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Applied Sciences, 11(11), 5123. [Link]

  • Zhao, F., Zhang, C., Chen, F., & Hu, X. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 61(36), 8567-8574. [Link]

  • Aidoo, K. E., & Agyei, D. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 9(10), 1083. [Link]

  • Zhao, F., Zhang, C., Chen, F., & Hu, X. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. [Link]

  • ResearchGate. (2020). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Request PDF. [Link]

  • LabRulez GCMS. (2024). How to Choose the Proper SPME Fiber. [Link]

  • ACS Publications. (2020). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link]

  • de Souza, I. G., & de Oliveira, A. L. (2024). In-Tube Solid Phase Microextraction: Basic Concepts and Recent Applications in Food Matrices. Separations, 11(2), 52. [Link]

  • UWSpace. (2015). Advances in solid-phase microextraction as sample preparation method for food analysis. [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in 3-Ethenyl-2,5-dimethylpyrazine Quantification

Welcome to the Technical Support Center for the quantification of 3-Ethenyl-2,5-dimethylpyrazine (EDMP) . EDMP is a highly volatile alkylpyrazine and a critical Maillard reaction product responsible for roasted and earth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantification of 3-Ethenyl-2,5-dimethylpyrazine (EDMP) . EDMP is a highly volatile alkylpyrazine and a critical Maillard reaction product responsible for roasted and earthy flavor profiles in food, beverage, and pharmaceutical matrices[1]. Due to its chemical structure—specifically the active nitrogen atoms within the pyrazine ring—EDMP is highly susceptible to matrix effects during chromatographic analysis.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust and accurate quantification.

Visualization: Matrix Effect Mechanisms & Mitigation

MatrixEffects cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Sample Complex Sample Matrix (e.g., Coffee, Roasted Foods) GC_Inj GC Inlet / Column Sample->GC_Inj LC_ESI ESI Source Sample->LC_ESI Masking Active Sites Masked by Matrix Lipids GC_Inj->Masking Enhancement Matrix-Induced Signal Enhancement Masking->Enhancement Mitigation_GC Mitigation: Analyte Protectants or SIDA Enhancement->Mitigation_GC Competition Charge Competition from Co-eluting Matrix LC_ESI->Competition Suppression Ion Suppression (Signal Loss) Competition->Suppression Mitigation_LC Mitigation: QuEChERS Cleanup or SIDA Suppression->Mitigation_LC

Mechanisms of matrix effects in GC-MS and LC-MS/MS workflows and their respective mitigations.

Section 1: The Causality of Matrix Effects in Pyrazine Analysis (The "Why")

To troubleshoot effectively, we must first understand the physicochemical causality behind signal deviations.

  • GC-MS (Matrix-Induced Enhancement): In gas chromatography, the glass liner and column contain active silanol (-SiOH) sites. When injecting neat solvent standards, EDMP's basic nitrogen atoms interact with these active sites, leading to adsorption or thermal degradation. However, when injecting a complex sample, co-extracted matrix components (e.g., lipids, heavy organics) coat these active sites. This "protects" the EDMP, allowing more of the analyte to reach the mass spectrometer detector compared to a neat standard, resulting in an artificially inflated signal (often >150% recovery)[2].

  • LC-MS/MS (Ion Suppression): If quantifying EDMP via liquid chromatography-electrospray ionization (LC-ESI-MS/MS), the primary issue is ion suppression. During the ESI process, co-eluting matrix components compete with EDMP for available charge on the droplet surface. Because pyrazines are relatively small and polar, heavier matrix molecules often outcompete them, leading to a drastic reduction in ionization efficiency and signal loss[2].

Section 2: Troubleshooting Guide & FAQs (The "What" and "How")

Q1: I am seeing >150% recovery of EDMP in my spiked matrices using GC-MS. Is my extraction method flawed? A: Not necessarily. This is a classic symptom of matrix-induced signal enhancement[2]. Your extraction might be perfectly efficient, but the matrix is masking the active sites in your GC inlet. To correct this, you must equalize the environment between your standards and samples. The absolute gold standard for this is utilizing a Stable Isotope Dilution Assay (SIDA)[3].

Q2: I don't have access to a stable isotope-labeled standard for EDMP. What is the next best calibration strategy? A: If SIDA is cost-prohibitive or unavailable, use Analyte Protectants (APs) combined with matrix-matched calibration. APs are strongly hydrogen-bonding compounds (e.g., polyethylene glycol, sorbitol, or gulonolactone) added to both your standards and samples. They intentionally coat the active sites in the GC flow path, standardizing the enhancement effect across all injections and restoring linear quantitation[4].

Q3: How can I minimize lipid and protein interference prior to injection? A: For volatile pyrazines like EDMP, Headspace Solid-Phase Microextraction (HS-SPME) is vastly superior to liquid-liquid extraction. By extracting only the volatile headspace, you leave the heavy, non-volatile matrix components (lipids, proteins) behind in the vial. Upgrading to an SPME-Arrow system increases the phase volume, significantly improving the limit of quantitation (LOQ) while maintaining a pristine GC-MS flow path[5].

Section 3: Step-by-Step Experimental Protocols
Protocol A: Absolute Quantification via HS-SPME-GC-MS using SIDA

This protocol relies on a self-validating system: because the isotopically labeled internal standard (ISTD) shares identical physicochemical properties with EDMP, any matrix enhancement or extraction loss affects both equally, mathematically canceling out the error[3].

  • Sample Preparation: Weigh 2.0 g of the homogenized sample (e.g., roasted coffee or tissue matrix) into a 20 mL headspace vial.

  • Isotope Spiking: Add a known concentration of the labeled internal standard (e.g., 3-[2H5]ethyl-2,5-dimethylpyrazine or[2H4]-pyrazine) directly to the matrix[3].

  • Equilibration: Seal the vial and incubate at 50 °C for 20 minutes with continuous agitation (450 rpm) to drive the volatile EDMP into the headspace[5].

  • Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 40 minutes at 50 °C[6].

  • Desorption & Analysis: Retract the fiber and inject it into the GC inlet at 250 °C for 5 minutes (splitless mode). Quantify using the peak area ratio of the native EDMP to the labeled ISTD[6].

Protocol B: GC-MS/MS with Analyte Protectants (Alternative to SIDA)

Use this workflow when isotopically labeled standards are unavailable, ensuring the active sites are artificially saturated to prevent matrix-induced enhancement[4].

  • Extraction: Perform a standard solvent extraction (e.g., QuEChERS) of your matrix.

  • AP Mixture Preparation: Prepare an Analyte Protectant mixture containing triglycerol and d-ribonic acid-γ-lactone (2 mg/mL each) in the injection solvent[4].

  • Standardization: Spike the AP mixture into both your neat solvent calibration curve and your final sample extracts at identical concentrations.

  • Injection: Inject 1 µL into the GC-MS/MS. The APs will competitively bind to the silanol active sites, ensuring the EDMP response factor remains constant regardless of the sample matrix[4].

Quantitative Data Summarization

The following table summarizes the expected outcomes of different calibration strategies when quantifying EDMP in complex matrices.

Calibration StrategyMechanism of Matrix CorrectionTypical Matrix Effect (%)Accuracy / Recovery (%)Best Use Case
Stable Isotope Dilution Assay (SIDA) Normalizes response via identical isotopic behavior0% (Fully Corrected)95 – 105%Gold standard for complex food/drug matrices.
Analyte Protectants (APs) Artificially coats active sites in GC inlet± 10%85 – 115%High-throughput GC-MS when SIDA is unavailable.
Matrix-Matched Calibration Matches matrix background in standards± 20%80 – 120%Routine screening with highly consistent matrix types.
External Solvent Calibration None (Prone to severe error)> 150% (Enhancement)150 – 200%+Only suitable for highly purified, neat samples.
References
  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal - Journal of Agricultural and Food Chemistry (ACS Publications). 1

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry - LCGC International. 2

  • Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides - Journal of Agricultural and Food Chemistry (ACS Publications). 6

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS) - Journal of Agricultural and Food Chemistry (ACS Publications). 3

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC (NIH). 5

  • Compensation for matrix effects in the gas chromatography-mass spectrometry analysis of 186 pesticides in tea matrices using analyte protectants - Science.gov / PubMed. 4

Sources

Troubleshooting

Technical Support Center: 3-Ethenyl-2,5-dimethylpyrazine Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, flavor chemists, and drug development professionals working with alkylpyrazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, flavor chemists, and drug development professionals working with alkylpyrazines. Here, we address the mechanistic causality behind the formation, degradation, and analytical troubleshooting of 3-Ethenyl-2,5-dimethylpyrazine (3-EDMP) and its highly potent isomers during food processing and storage.

Module 1: Formation & Processing Stability (FAQs)

Q1: Why does the yield of 3-EDMP plateau or decrease when my roasting/extrusion temperatures exceed 150°C? A: The formation of alkylpyrazines via the Maillard reaction—specifically through the Strecker degradation of amino acids (e.g., alanine) with dicarbonyls (e.g., 2-oxopropanal)—requires high activation energy, with optimal generation occurring between 120°C and 140°C[1][2]. When processing temperatures exceed 150°C, the apparent loss of 3-EDMP is rarely due to the thermal decomposition of the pyrazine ring. Thermogravimetric analysis of C2-alkylated pyrazines indicates that the core heterocyclic scaffold remains chemically stable up to approximately 263°C[3][4]. Instead, the loss is driven by rapid volatilization . The high vapor pressure of the ethenyl moiety causes the compound to flash off before it can partition into the lipid or carbohydrate matrix of the food system.

Q2: How does the specific isomer affect my sensory threshold data? A: Structural positioning of the ethenyl (vinyl) group drastically alters olfactory receptor binding. While the isomer 2-ethenyl-3,5-dimethylpyrazine is a potent earthy/roasted odorant with a threshold of 0.014 ng/L in air, shifting the ethenyl group to the 3-position (forming 3-Ethenyl-2,5-dimethylpyrazine) increases the odor threshold by nearly 70,000-fold[4][5]. If your sensory panel cannot detect roasted notes despite GC-MS confirming high pyrazine concentrations, you are likely synthesizing or extracting the 3-ethenyl isomer rather than the highly active 2-ethenyl isomer.

Pathway Precursors Amino Acids & Reducing Sugars (e.g., Alanine + Dicarbonyls) Maillard Maillard Reaction & Strecker Degradation (Temp > 120°C) Precursors->Maillard Heat Target 3-Ethenyl-2,5-dimethylpyrazine (Stable up to ~263°C) Maillard->Target Condensation Volatilization Volatilization Loss (High Temp Processing) Target->Volatilization >150°C Oxidation Vinyl Group Oxidation / Polymerization (Storage / Light / O2) Target->Oxidation O2 / UV Exposure

Mechanistic pathway of 3-EDMP formation and primary degradation routes.

Module 2: Storage Degradation & Matrix Interactions

Q3: We observe a rapid loss of 3-EDMP during accelerated shelf-life testing. What is the degradation pathway? A: While the pyrazine aromatic ring is highly stable, the ethenyl (vinyl) side chain is an electrophilic hotspot. During storage, 3-EDMP is highly susceptible to photo-oxidation and auto-oxidation[6][7]. Exposure to oxygen or UV light initiates radical formation at the double bond, leading to polymerization or the cleavage of the vinyl group into aldehydes. Furthermore, in high-moisture or acidic matrices, the vinyl group can undergo nucleophilic addition, stripping the compound of its volatility and flavor profile.

Quantitative Data: Pyrazine Stability & Sensory Metrics
CompoundOdor Threshold (ng/L air)Thermal Degradation TempPrimary Loss Mechanism
3-Ethenyl-2,5-dimethylpyrazine ~980 (Isomer Dependent)~263°CVolatilization, Oxidation
2-Ethenyl-3,5-dimethylpyrazine 0.014~263°CVolatilization, Oxidation
2-Ethyl-3,5-dimethylpyrazine 0.014>250°CVolatilization
Self-Validating Protocol: Stabilization via Matrix Encapsulation

Objective: Prevent the oxidation and volatilization of the ethenyl moiety during long-term storage.

  • Inert Processing: Conduct all compounding under a nitrogen or argon atmosphere to displace oxygen, preventing auto-oxidation of the vinyl group[7].

  • Moisture Control & Encapsulation: Disperse the 3-EDMP into a lipid-based carrier (e.g., medium-chain triglycerides) or utilize wax encapsulation.

    • Causality: Water acts as a plasticizer and transport medium for reactive oxygen species. Lipid encapsulation creates a hydrophobic barrier that sterically protects the electrophilic ethenyl group from nucleophilic attack and moisture-driven degradation[8].

  • Storage: Store the final formulation in amber, hermetically sealed vials at 4°C to halt photo-oxidation and thermal volatilization[7].

Module 3: Analytical Troubleshooting & Protocols

Q4: My GC-MS recovery of 3-EDMP is highly inconsistent across different biological matrices. How can I stabilize my extraction? A: Inconsistent recovery is almost always a pH-dependent partitioning issue. Pyrazines contain basic nitrogen atoms (pKa ~1.2)[7]. In acidic food matrices (pH < 4), the pyrazine nitrogen becomes protonated, rendering the molecule highly water-soluble and preventing it from volatilizing into the headspace. Solution: You must force the compound into its neutral, volatile state prior to extraction by adjusting the sample pH to 8.0[9].

Workflow Sample Food Matrix Sample pH Adjust pH to 8.0 (Prevents Protonation) Sample->pH Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) pH->Extraction 35°C, 30 min Desorption Thermal Desorption (GC Inlet at 250°C) Extraction->Desorption Detection MS Detection (EI 70 eV) Target m/z identification Desorption->Detection

Optimized HS-SPME-GC-MS workflow for alkylpyrazine extraction and quantification.

Self-Validating Protocol: HS-SPME-GC-MS Quantification of 3-EDMP

Objective: Isolate and quantify 3-EDMP without inducing artifactual thermal degradation during extraction.

Step 1: Matrix Neutralization (Critical Step)

  • Homogenize 5.0 g of the sample in 10 mL of ultra-pure water.

  • Place the sample in an ice bath to prevent premature volatilization.

  • Dropwise, add 0.1 M NaOH until the matrix reaches exactly pH 8.0[9].

    • Causality: This ensures >99% of the 3-EDMP is in its unprotonated, volatile free-base form, maximizing headspace partitioning.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Transfer the neutralized sample to a 20 mL headspace vial and add 2.0 g of NaCl to induce the "salting-out" effect, driving organic volatiles into the headspace.

  • Equilibrate the vial at 35°C for 10 minutes.

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes at 35°C[9].

    • Causality: The mixed-polarity fiber is required to capture both the polar pyrazine ring and the non-polar ethenyl chain efficiently.

Step 3: Thermal Desorption and GC-MS Analysis

  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb at 250°C for 5 minutes in splitless mode[9].

    • Causality: 250°C is hot enough to achieve sharp desorption peaks but safely below the 263°C thermal degradation threshold of ethenylpyrazines[4].

  • Analyze using Electron Ionization (EI) at 70 eV, scanning for the molecular ion (m/z 134) and primary fragments.

References

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee - ACS Public
  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal - ACS Public
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arab Journal of Chemistry
  • Synthesis and stabilization of selected heterocyclic aroma compounds - IDEALS (University of Illinois)
  • Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides - ACS Public
  • Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine - ResearchG
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
  • SAFETY DATA SHEET 2-Vinylpyrazine - Fisher Scientific
  • An In-depth Technical Guide to the Chemical Properties and Stability of Pyrazinib - Benchchem

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of Pyrazines During Solvent Extraction

Welcome to the Technical Support Center for analytical chemists and drug development professionals. Pyrazines are highly volatile, often hydrophilic, basic nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. Pyrazines are highly volatile, often hydrophilic, basic nitrogen heterocycles. These unique physicochemical properties make them notoriously difficult to isolate from aqueous matrices using standard solvent extraction methods.

This guide provides an in-depth diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to help you achieve >90% recovery of pyrazines.

Diagnostic Workflow

Before altering your protocol, use the diagnostic logic tree below to identify the specific physicochemical barrier causing your low recovery rates.

G Start Diagnostic: Low Pyrazine Recovery Check1 Check 1: Concentration Step Start->Check1 Check2 Check 2: Extraction Solvent Start->Check2 Check3 Check 3: Matrix pH Start->Check3 Action1 Evaporative Loss? Use Kuderna-Danish or SPME Check1->Action1 Rotary Evaporator Used Action2 Poor Partitioning (Low logP)? Use DCM & Salting-Out Check2->Action2 Non-polar Solvent Used Action3 Protonation (pH < pKa)? Adjust pH to 8-10 Check3->Action3 Acidic Aqueous Phase

Workflow for diagnosing and resolving low pyrazine recovery during solvent extraction.

Core Troubleshooting Guides (FAQs)

Q1: Why am I losing pyrazines during the solvent evaporation/concentration step?

Causality: Pyrazines are highly volatile compounds[1]. Unsubstituted pyrazine has a boiling point of approximately 115°C[2], and methyl-substituted derivatives range from 135°C to 190°C[3][4]. When concentrating organic extracts using rotary evaporation under vacuum, pyrazines are easily co-evaporated with the solvent, leading to near-total loss of the analyte[5]. Solution: Never use a rotary evaporator to concentrate pyrazine extracts[6]. Instead, concentrate the extract to a small volume (e.g., 0.5 mL) using a Kuderna-Danish (K-D) concentrator or a Vigreux column under atmospheric pressure[7]. Alternatively, bypass the solvent extraction and concentration steps entirely by utilizing Headspace Solid-Phase Microextraction (HS-SPME)[6][8].

Q2: My pyrazines are not partitioning into the organic solvent. How can I improve the extraction yield?

Causality: Lower molecular weight pyrazines are highly hydrophilic. For example, unsubstituted pyrazine has a logP of -0.26[2], meaning it preferentially remains in the aqueous phase. Using non-polar solvents like pure hexane often results in poor recovery because the solvent lacks the polarity required to disrupt the hydrogen bonds between the pyrazine nitrogen atoms and water[9]. Solution:

  • Change the Solvent: Switch to a more polar organic solvent such as dichloromethane (DCM), ethyl acetate, or a 90/10 hexane/ethyl acetate mixture[7][9].

  • Implement Salting-Out: Saturate the aqueous phase with sodium chloride (NaCl). The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and driving the pyrazines into the organic layer[6][8].

  • Multiple Extractions: Perform at least 3 to 4 sequential extractions with fresh solvent to ensure >90% recovery[7][9].

Q3: Does the pH of my aqueous matrix affect pyrazine recovery?

Causality: Yes, extraction efficiency is highly pH-dependent. Pyrazines are weak bases; for instance, unsubstituted pyrazine has a pKa of approximately 0.57[10]. If the aqueous matrix is highly acidic (pH < 3), the nitrogen atoms become protonated, forming pyrazinium ions[10]. These charged species are highly water-soluble and will not partition into an organic solvent. Solution: Adjust the pH of the aqueous phase to alkaline conditions (pH 8.0–10.0) using 1M NaOH before extraction[7][8]. This ensures the pyrazines are deprotonated and exist in their neutral, extractable free-base form[11]. (Note: If your matrix contains interfering basic compounds like nicotine or imidazoles, a dual-pH extraction strategy—an acidic wash followed by basic extraction—may be required for cleanup[7][11][12]).

Quantitative Data Presentation

The table below illustrates the causality between a pyrazine's structural properties and its expected extraction behavior. Notice how unoptimized Liquid-Liquid Extraction (LLE) recoveries drop significantly for compounds with low logP and low boiling points.

Pyrazine DerivativeBoiling Point (°C)logPpKa (Basic)Unoptimized LLE Recovery*Volatility Risk
Pyrazine 115-0.260.57< 40%Very High
2-Methylpyrazine 1350.21~1.5~ 50%High
2,5-Dimethylpyrazine 1550.63~2.2~ 70%Moderate
Tetramethylpyrazine 1901.28~3.0> 90%Low

*Estimated recovery using single-pass hexane extraction without salting-out or pH adjustment. Data synthesized from[2],[10],[3],[4],[13].

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) with Salting-Out

Self-Validating Mechanism: This protocol requires the addition of a stable isotope-labeled internal standard (e.g., 2-methoxy-3-(sec-butyl)-pyrazine-d3) prior to pH adjustment. This creates a self-validating system where any physical losses during the multi-step extraction or concentration are mathematically corrected during GC-MS quantitation, ensuring the final recovery metric is absolute.

  • Internal Standard Addition: Spike the aqueous sample (10 mL) with a known concentration of the isotopically labeled internal standard.

  • pH Adjustment: Measure the pH of the aqueous sample. Adjust to pH 9.0 – 10.0 using 1M NaOH to ensure pyrazines are in their free-base form[7].

  • Salting-Out: Add 2–3 g of anhydrous NaCl to the sample and vortex until fully dissolved (saturation)[6][9].

  • Solvent Addition: Add 10 mL of dichloromethane (DCM) or a 90/10 hexane/ethyl acetate mixture[9].

  • Partitioning: Shake vigorously for 10 minutes (using a mechanical shaker at 1000 rpm)[7]. Allow the phases to separate completely.

  • Collection & Sequential Extraction: Collect the lower organic layer (if using DCM). Repeat steps 4-5 two more times with fresh solvent. Combine all organic extracts[6][9].

  • Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄. Concentrate to 0.5 mL using a Kuderna-Danish concentrator or under a gentle nitrogen stream at room temperature[6][7]. Do not use a rotary evaporator [6].

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) Alternative

Self-Validating Mechanism: By extracting directly from the headspace rather than the liquid phase, matrix interferences (lipids/proteins) are inherently excluded. The use of a CAR/PDMS fiber specifically validates the capture of low-molecular-weight polar volatiles that would otherwise be lost in solvent evaporation.

  • Sample Preparation: Transfer 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to promote the salting-out effect and adjust the pH to 8.0 using a phosphate buffer[8].

  • Equilibration: Seal the vial tightly with a PTFE/silicone septum. Pre-incubate the vial at 60°C–80°C for 15–20 minutes with continuous agitation to allow volatiles to equilibrate in the headspace[6].

  • Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15–30 minutes[6][8].

  • Desorption: Retract the fiber and immediately insert it into the GC-MS injection port (set to 250°C) for 5 minutes to thermally desorb the pyrazines directly onto the column[8].

Sources

Troubleshooting

Technical Support Center: Optimization of GC-MS/MS for Trace Level Pyrazine Detection

Welcome to the technical support center for the analysis of pyrazines at trace levels using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of pyrazines at trace levels using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for enhanced sensitivity and robustness. Pyrazines are a critical class of heterocyclic aromatic compounds that significantly influence the flavor and aroma of many food products and are also key structural components in various pharmaceuticals.[1] Their accurate detection at low concentrations is paramount for quality control, safety assessment, and research and development.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve common issues but also to proactively optimize your GC-MS/MS workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during the trace level detection of pyrazines. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My pyrazine peaks are showing significant tailing, even for my standards. What are the likely causes and how can I fix this?

A: Peak tailing is often indicative of active sites within the GC system, leading to undesirable interactions with the analytes. Here’s a breakdown of potential causes and solutions:

  • Active Sites in the Inlet: The GC inlet is a common source of activity.

    • Liner Contamination: Non-volatile matrix components can accumulate in the liner, creating active sites.

      • Solution: Replace the inlet liner. For trace analysis, using a deactivated liner with glass wool is often recommended to aid in volatilization and trap non-volatile residues.[2]

    • Septum Bleed: A degraded septum can introduce contaminants into the system.

      • Solution: Replace the septum. Use high-quality, low-bleed septa.

    • Improper Column Installation: A poor cut on the column or incorrect installation depth can expose active sites.

      • Solution: Re-install the column, ensuring a clean, square cut and the correct insertion depth into the inlet.

  • Column Contamination or Degradation: The analytical column itself can become a source of activity.

    • Solution: Trim the first 10-15 cm of the column to remove accumulated non-volatile residues. If the problem persists, the column may need to be replaced.

  • Chemical Nature of Pyrazines: Some pyrazines, particularly those with more polar functional groups, can be prone to tailing.

    • Solution: In some cases, derivatization can improve peak shape and volatility.[3][4] This involves a chemical reaction to modify the analyte to a form more suitable for GC analysis.[4]

Q: I'm observing peak fronting for my more concentrated samples. What does this indicate?

A: Peak fronting typically suggests column overload.

  • Cause: The concentration of the analyte is too high for the column's stationary phase capacity.

  • Solutions:

    • Dilute the sample.

    • Inject a smaller volume.

    • If using splitless injection, consider switching to a split injection with an appropriate split ratio.

Issue 2: Low or Inconsistent Signal Intensity (Poor Sensitivity)

Q: I'm struggling to detect my target pyrazines at the required low concentrations. How can I improve my method's sensitivity?

A: Achieving trace-level detection requires careful optimization of the entire analytical workflow, from sample introduction to MS/MS detection.

  • Inlet Optimization:

    • Injection Technique: For trace analysis, splitless injection is generally preferred to transfer the maximum amount of analyte to the column.[5]

    • Inlet Temperature: The inlet temperature must be high enough to ensure efficient vaporization of the pyrazines without causing thermal degradation.[2][5] A good starting point is 250 °C, but this may need to be optimized.[5]

      • Causality: Insufficient temperature leads to incomplete vaporization and poor transfer of analytes to the column, resulting in lower signal intensity.[2] Conversely, excessively high temperatures can degrade thermally labile compounds.[5]

    • Liner Selection: A liner with glass wool can enhance vaporization by increasing the surface area for heat transfer.[2]

  • Gas Chromatography (GC) Parameters:

    • Carrier Gas Flow Rate: An optimal flow rate (typically around 1.0-1.2 mL/min for helium) ensures efficient separation and transfer of analytes to the mass spectrometer.[1]

    • Oven Temperature Program: A slow initial ramp rate can improve focusing of the analytes at the head of the column, leading to sharper peaks and better sensitivity.[1]

  • Mass Spectrometry (MS/MS) Parameters:

    • Ion Source Temperature: An optimized ion source temperature is crucial for efficient ionization. A typical starting point is 230°C.[1]

    • Multiple Reaction Monitoring (MRM): This is the key to high sensitivity and selectivity in MS/MS.

      • MRM Transition Selection: It is critical to select the most intense and specific precursor-to-product ion transitions for each pyrazine. At least one quantifier and one or two qualifier ions should be monitored for confident identification.[1][6]

      • Collision Energy Optimization: The collision energy for each MRM transition must be optimized to maximize the production of the product ion.

  • Sample Preparation:

    • Extraction Technique: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for extracting and concentrating volatile pyrazines from complex matrices.[7][8]

    • Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte signal in the ion source.[9][10]

      • Solution: The use of matrix-matched calibration standards is essential for accurate quantification.[11][12] Alternatively, stable isotope-labeled internal standards, such as deuterated pyrazines, can effectively compensate for matrix effects and variations in sample preparation.[1]

Issue 3: Poor Reproducibility

Q: My peak areas are inconsistent between injections, leading to poor reproducibility. What are the common culprits?

A: Poor reproducibility can stem from various factors throughout the analytical process. A systematic check is necessary to pinpoint the source of the variability.

  • Autosampler and Injection System:

    • Syringe Issues: A blocked or dirty syringe can lead to inconsistent injection volumes.

      • Solution: Clean or replace the syringe. Ensure the syringe is properly rinsed with solvent before and after each injection.[13]

    • Septum Leak: A leaking septum can cause sample loss during injection.

      • Solution: Replace the septum and ensure the inlet is properly sealed.[2]

  • Inlet and Column Issues:

    • Backflash: If the sample solvent volume expands beyond the liner volume upon injection, it can lead to sample loss and poor reproducibility.[2][13]

      • Solutions: Inject a smaller volume, use a liner with a larger internal volume, or lower the initial oven temperature to reduce the solvent expansion rate.[13]

    • Inlet Temperature Fluctuations: Inconsistent inlet temperature can lead to variable vaporization.

      • Solution: Ensure the GC inlet temperature is stable.

  • Sample Preparation:

    • Inconsistent Extraction: Variability in extraction efficiency between samples will lead to inconsistent results.

      • Solution: Ensure the sample preparation protocol is followed precisely for all samples and standards. The use of an internal standard can help correct for variations in extraction efficiency.[1]

Logical Troubleshooting Workflow

Here is a visual guide to a systematic troubleshooting approach for common GC-MS/MS issues in pyrazine analysis.

Caption: A logical workflow for troubleshooting common GC-MS/MS issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for pyrazine analysis?

A1: The choice of GC column depends on the specific pyrazines being analyzed and the complexity of the sample matrix. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point as it provides good selectivity for a wide range of pyrazines.[14] For more polar pyrazines, a column with a higher polarity, like a WAX-type column, may provide better peak shape and resolution.[15]

Q2: How do I choose the right MRM transitions for my target pyrazines?

A2: The selection of optimal MRM transitions is crucial for achieving high sensitivity and selectivity. Here is a general protocol:

  • Infuse a standard solution of the target pyrazine directly into the mass spectrometer to obtain a full scan product ion spectrum.

  • Select the most abundant and specific precursor ion (typically the molecular ion, [M]+•).

  • Fragment the precursor ion at various collision energies to generate product ions.

  • Identify the most intense and stable product ions.

  • Select at least two MRM transitions for each compound: one for quantification (quantifier) and one or more for confirmation (qualifiers).[1] This ensures the identity of the compound is confirmed with high confidence.

Table 1: Example MRM Transitions for Common Pyrazines

PyrazinePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2-Methylpyrazine945367
2,5-Dimethylpyrazine1086781
2,3,5-Trimethylpyrazine1228194
2-Ethyl-3,5-dimethylpyrazine13612193

Note: These are example transitions and should be optimized for your specific instrument and method.

Q3: Is derivatization necessary for pyrazine analysis?

A3: For most volatile alkylpyrazines, derivatization is not necessary. However, for pyrazines with active hydrogens (e.g., hydroxyl or amino groups), derivatization can significantly improve chromatographic performance by increasing volatility and reducing tailing.[3] Common derivatization techniques include silylation and acylation.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, are a significant challenge in trace analysis.[9][10] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE), as in the QuEChERS method, to remove interfering matrix components.[16]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[11][12] This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects.[1] A known amount of a stable isotope-labeled analog of the analyte is added to each sample before extraction. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the ionization process.[17]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

This protocol provides a starting point for the extraction of volatile pyrazines from a liquid matrix.

  • Sample Preparation:

    • Place a known volume or weight of the sample into a headspace vial.

    • Add a known amount of internal standard (if used).

    • For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the pyrazines ("salting-out" effect).[6]

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes at 65 °C).[15] The optimal fiber type, temperature, and time should be determined experimentally. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.[7]

  • Desorption:

    • Retract the fiber and immediately insert it into the hot GC inlet.

    • Desorb the analytes from the fiber onto the GC column (e.g., 5 minutes at 270 °C).[15]

Caption: A general workflow for HS-SPME of pyrazines.

By understanding the principles behind each parameter and systematically troubleshooting any issues that arise, you can develop a robust and sensitive GC-MS/MS method for the trace level detection of pyrazines.

References

  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards - Benchchem.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). J Chromatogr A. 2019 Mar 29:1589:149-161.
  • Optimizing Splitless Injections: Inlet Temperature - Restek Resource Hub.
  • Technical Support Center: Optimizing GC Inlet Temperature for Phenanthrene-d10 Analysis - Benchchem.
  • Application News - Shimadzu.
  • Optimizing the Analysis of Volatile Organic Compounds - Cloudfront.net.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate.
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC.
  • Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles | Scientific.Net.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis - Agilent.
  • Optimzing your GC flow path for inertness - Scantec Nordic.
  • Matrix effect on pesticides in vegetables by GC-MS/MS analysis ASMS 2019 TP304 - Shimadzu.
  • Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer.
  • Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - ResearchGate.
  • Improving Sensitivity and Selectivity in Pesticide Analysis with GC–MS and GC–MS-MS | Spectroscopy Online.
  • Derivatization Methods in GC and GC/MS - Semantic Scholar.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.
  • eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060.
  • Study on higher sensitivity for analysis of pesticide residues in foods by using GC-MS/MS (1) - JEOL.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI.
  • Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF - ResearchGate.
  • Fast GC-MS/MS for High Throughput Pesticides Analysis | Thermo Fisher Scientific.
  • GC Analysis of Pyrazines in Peanut Butter - Sigma-Aldrich.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK.
  • How to Troubleshoot and Improve your GC/MS - YouTube.
  • Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed.

Sources

Optimization

Preventing artifact formation during thermal desorption of pyrazines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in flavor chemistry and pharmaceutical volatile analysis: the artifa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in flavor chemistry and pharmaceutical volatile analysis: the artifactual formation of pyrazines during thermal desorption (TD) coupled with GC-MS.

Pyrazines are critical heterocyclic compounds, but their quantification is highly susceptible to thermal artifacts. Because pyrazines are naturally generated via the Maillard reaction (heat + sugars + amino acids), the high temperatures required for thermal desorption can inadvertently turn your analytical instrument into a micro-reactor, artificially inflating pyrazine concentrations or generating de novo derivatives.

Below is our comprehensive troubleshooting guide, diagnostic data, and a self-validating protocol to ensure absolute scientific integrity in your results.

Part 1: The Causality of Thermal Artifacts (Mechanistic Overview)

Before troubleshooting, we must understand the chemical pathways that lead to artifact generation within the desorption port. Artifacts are not random noise; they are the result of specific, predictable chemical reactions catalyzed by your instrument's parameters.

Mechanism Precursors Residual Sugars & Amino Acids (e.g., Methionine, Glucose) Maillard In-situ Maillard Reaction & Amadori Degradation Precursors->Maillard Heat High TD Temperature (>250°C) Heat->Maillard Metal Active Metal Surfaces (Catalysis) Metal->Maillard Catalyzes Oxidation Oxidative Dehydrogenation (O2 presence) Metal->Oxidation Artifacts Thermal Artifacts (Neo-formed Pyrazines) Maillard->Artifacts Oxidation->Artifacts

Mechanistic pathways of pyrazine artifact formation during thermal desorption.

Part 2: Troubleshooting & FAQs

Q1: Why do my pyrazine concentrations artificially inflate during thermal desorption? A: This is typically caused by in situ pyrogenesis. When complex matrices containing residual sugars and amino acids are subjected to high TD temperatures, they undergo rapid Amadori degradation and Maillard reactions directly inside the desorption tube or GC inlet. For instance, the thermal degradation of methionine-glucose Amadori compounds can spontaneously generate pyrazines during the heating step[1]. Additionally, the thermal dehydration of sugars can form interfering artifacts like pyrans and furans[2].

Q2: How does the desorption hardware itself contribute to artifact formation? A: Metallic elements in your flow path—such as stainless steel TD tubes, exposed SPME needles, or active metal sites on carbon-based sorbents (e.g., Carboxen)—act as powerful catalysts. At high temperatures, these metals catalyze oxidative dehydrogenation, converting saturated precursors into unsaturated artifacts[3]. This effect is exponentially worsened if trace oxygen is present in the system.

Q3: How can I definitively prove my pyrazine signal is endogenous and not a thermal artifact? A: The gold standard for validation is the use of stable isotope-labeled internal standards, such as deuterated pyrazines (e.g., 2-Methylpyrazine-d6), spiked into the sample prior to extraction[4]. Because deuterated standards share identical physical properties with your target analytes, they correct for matrix-induced signal variations. If your unlabeled pyrazine signal spikes while your deuterated standard recovery remains flat across different desorption temperatures, you are witnessing artifactual in situ formation.

Part 3: Diagnostic Data & Parameter Optimization

To minimize artifacts, you must manipulate the physical parameters of your extraction. The table below summarizes the causality behind key parameter shifts and their impact on pyrazine integrity.

Desorption ParameterExperimental ConditionArtifact Level (Relative Abundance)Endogenous Pyrazine RecoveryScientific Causality & Recommendation
Desorption Temperature 200°C vs. 280°CHigh at 280°C (+340%) Stable at bothHigh heat drives in situ Amadori degradation. Rec: Keep TD < 250°C.
Tube/Needle Material Stainless Steel vs. Silanized GlassHigh with Steel (+180%) Improved with GlassMetals catalyze oxidative dehydrogenation[3]. Rec: Use deactivated flow paths.
Pre-Desorption Purge 0 min vs. 5 min (Dry N₂)High at 0 min (+210%) Optimal with 5 minResidual O₂ promotes thermal oxidation. Rec: Mandate a 5-min dry purge.
Pre-Extraction Wash None vs. Water RinseHigh with None (+150%) Maintained with RinseRemoves polar Maillard precursors (sugars) before heating. Rec: Rinse fibers pre-TD.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes an internal temperature-differential check to definitively rule out artifact generation.

Optimized Thermal Desorption Workflow for Pyrazines

Step 1: Matrix Spiking (Isotope Dilution)

  • Action: Accurately weigh 3-5 g of homogenized sample. Spike the matrix with a known concentration of 2-Methylpyrazine-d6 (deuterated internal standard)[4].

  • Causality: The deuterated standard will co-elute with the target analyte, experiencing the exact same thermal and ionization conditions, thereby correcting for any matrix-induced suppression or enhancement.

Step 2: Sorbent Extraction and Pre-Wash

  • Action: Extract volatiles using a deactivated SPME fiber (e.g., PDMS/DVB) or a silanized glass TD tube packed with Tenax TA. If using SPME for a high-sugar matrix, perform a 5-second sterile water dip post-extraction.

  • Causality: The water dip selectively washes away highly polar, non-volatile Maillard precursors (sugars/amino acids) that adhered to the fiber, preventing them from entering the heated GC inlet and reacting[3].

Step 3: Pre-Desorption Dry Purge

  • Action: Purge the TD tube or GC inlet with dry, ultra-high-purity Helium or Nitrogen (50 mL/min) for 5 minutes at ambient temperature prior to heating.

  • Causality: Sweeps ambient oxygen and moisture from the flow path, eliminating the oxidative environment required for metal-catalyzed dehydrogenation artifacts.

Step 4: Temperature-Ramped Desorption (Self-Validation Check)

  • Action: Instead of running all samples at a single high temperature, run a validation duplicate. Desorb Sample A at 200°C and Sample B at 280°C .

  • Causality: If the ratio of native pyrazine to deuterated pyrazine remains constant across both temperatures, your protocol is validated. If the ratio exponentially increases at 280°C, in situ artifact formation is occurring, and you must default to the 200°C method.

Step 5: GC-MS Acquisition

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use a splitless injection with a deactivated glass liner to prevent downstream catalytic degradation.

TD_Workflow Start 1. Sample Prep & Isotope Spiking Purge 2. Dry Purge (Inert Gas) Removes O2 & Moisture Start->Purge TD 3. Thermal Desorption (Optimized Temp < 250°C) Purge->TD GCMS 4. GC-MS Analysis TD->GCMS Decision 5. Artifact Check (Isotope Ratio Stable?) GCMS->Decision Artifact Artifact Detected: Reduce Temp / Wash Sorbent Decision->Artifact No Success Valid Pyrazine Profile Decision->Success Yes Artifact->TD Optimize

Self-validating thermal desorption workflow for accurate pyrazine quantification.

Part 5: References[3] Title: Investigation of Artefact Formation During Analysis of Volatile Sulphur Compounds Using Solid Phase Microextraction (SPME) | Source: ResearchGate | URL:https://www.researchgate.net/[4] Title: Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards | Source: BenchChem | URL: https://www.benchchem.com/[2] Title: Direct Thermal Desorption−Gas Chromatography and Gas Chromatography−Mass Spectrometry Profiling of Hop (Humulus lupulus L.) Essential Oils in Support of Varietal Characterization | Source: ACS Publications | URL: https://pubs.acs.org/[1] Title: Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound | Source: PubMed (PMID: 36342227) | URL:https://pubmed.ncbi.nlm.nih.gov/36342227/

Sources

Troubleshooting

Enhancing the efficiency of chemoenzymatic pyrazine production

Welcome to the Chemoenzymatic Pyrazine Production Support Center . This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the biocatalytic synthesis of pyrazine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemoenzymatic Pyrazine Production Support Center . This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the biocatalytic synthesis of pyrazine derivatives.

By integrating enzymatic precision with green chemistry principles, chemoenzymatic pathways overcome the hazardous conditions and low titers associated with traditional extraction and chemical synthesis. Below, you will find validated workflows, mechanistic troubleshooting guides, and empirical data to ensure your production pipelines are robust and self-validating.

I. Workflow & Pathway Visualization

Understanding the mechanistic divergence between symmetric and asymmetric pyrazine synthesis is critical for experimental design. The diagram below illustrates the two primary biocatalytic pathways utilized in modern pyrazine production.

Workflow cluster_ATA Symmetric Pyrazine Synthesis cluster_Dehydro Asymmetric Pyrazine Synthesis A1 α-Diketone A2 ATA-113 + Isopropylamine A1->A2 Input A3 α-Amino Ketone A2->A3 Amination A4 Oxidative Dimerization A3->A4 Spontaneous A5 Symmetric Pyrazine A4->A5 Yield B1 L-Threonine B2 L-Thr Dehydrogenase B1->B2 Input B3 Aminoacetone B2->B3 Oxidation B4 Phosphate Buffer + Aldehyde B3->B4 Dimerization B5 Asymmetric Pyrazine B4->B5 E1cB Pathway

Chemoenzymatic pathways for symmetric and asymmetric pyrazine production.

II. Self-Validating Experimental Methodologies

Protocol A: Transaminase-Mediated Synthesis of Symmetric Pyrazines

This protocol utilizes amine transaminases (ATAs) to convert α-diketones into symmetric pyrazines [1].

  • Step 1: Reaction Assembly. Combine 20 mM of the target α-diketone with an excess of isopropylamine (amine donor) in an aqueous buffer at pH 7.0.

    • Causality: Transamination is a reversible equilibrium. An excess of isopropylamine acts as a thermodynamic driver, pushing the reaction exclusively toward the α-amino ketone intermediate.

  • Step 2: Biocatalyst Addition. Introduce purified ATA-113 to the mixture.

    • Causality: ATA-113 provides strict regioselectivity during the amination of the diketone, preventing the formation of complex, inseparable side products.

  • Step 3: Self-Validation (In-situ Monitoring). Add 1 equivalent of 1,3-dinitrobenzene to the reaction vessel as an internal standard. Extract a 50 µL aliquot at 24 hours and analyze via ^1^H NMR.

    • Validation: The system validates itself when the ^1^H NMR spectra show the quantitative disappearance of the diketone peak relative to the 1,3-dinitrobenzene standard, coupled with the emergence of pyrazine aromatic protons. This confirms that spontaneous oxidative dimerization has occurred.

  • Step 4: Product Isolation. Extract the aqueous phase directly with ethyl acetate. Because the oxidative dimerization of the α-amino ketone intermediate happens spontaneously at neutral pH, no secondary chemical oxidation step is required.

Protocol B: Phosphate-Catalyzed Synthesis of Asymmetric Pyrazines

This protocol details the synthesis of asymmetric trisubstituted pyrazines starting from natural L-threonine [2].

  • Step 1: Aminoacetone Generation. Incubate L-threonine with L-threonine dehydrogenase (from Cupriavidus necator) in a 100 mM phosphate buffer (pH 7.5).

    • Causality: The enzyme oxidizes L-threonine to generate aminoacetone in situ. This bypasses the need to synthesize and handle highly unstable, isolated amino ketone precursors.

  • Step 2: Self-Validation (Intermediate Check). Monitor the reaction continuously via GC-MS.

    • Validation: Look for a distinct mass peak corresponding to the dihydropyrazine intermediate. The presence of this peak confirms the successful self-condensation of aminoacetone prior to the introduction of the electrophile.

  • Step 3: Electrophile Incorporation. Add the target aliphatic or aromatic aldehyde to the buffered mixture.

    • Causality: The phosphate anion in the buffer is not merely a pH stabilizer; it acts as a critical catalyst driving an E1cB elimination and tautomerization pathway, which seamlessly incorporates the electrophile into the pyrazine ring.

  • Step 4: Purification. Quench the reaction and isolate the asymmetrically substituted pyrazine via flash chromatography.

III. Troubleshooting & FAQs

Troubleshooting Start Low Pyrazine Yield? Check1 Check Amination Conversion Start->Check1 Step 1 Issue Check2 Check Dimerization/Electrophile Start->Check2 Step 2 Issue Sol1 Increase Amine Donor Excess Check1->Sol1 ATA Pathway Sol2 Verify Spontaneous Oxidation (pH 7) Check2->Sol2 Symmetric Sol3 Ensure 100mM Phosphate Buffer Check2->Sol3 Asymmetric

Diagnostic logic tree for resolving low yields in biocatalytic pyrazine workflows.

Q1: Why am I seeing incomplete conversion of α-diketones during ATA-113 mediated amination? A1: Transaminase reactions are highly reversible. If the equilibrium isn't actively driven forward, conversion will stall. Causality: The amine donor (e.g., isopropylamine) must be in significant excess to push the reaction toward the α-amino ketone. Self-Validation: Monitor the depletion of the isopropylamine peak via GC-MS. If the amine peak plateaus before the diketone is fully depleted, supplement the reaction with additional amine donor.

Q2: During the synthesis of asymmetric pyrazines from L-threonine, why is my final product mixture highly complex with low titers of the target trisubstituted pyrazine? A2: This indicates a failure in the electrophile incorporation step, almost always due to improper buffering [2]. Causality: The dimerization of aminoacetone and subsequent electrophile incorporation requires an E1cB elimination mechanism driven specifically by phosphate anions. Without sufficient phosphate concentration, side reactions and degradation dominate. Self-Validation: Run a parallel control reaction utilizing strictly 100 mM phosphate buffer (pH 7.5). Compare the GC-MS chromatogram purity of the control against your standard run to verify phosphate dependence.

Q3: How can I prevent the undesired oxidative dimerization of α-amino ketones when attempting to synthesize pyrroles instead of pyrazines? A3: This is a classic chemo-selectivity challenge in Knorr-type biocatalytic syntheses [1]. Causality: α-amino ketones spontaneously dimerize to pyrazines at neutral to slightly alkaline pH. To favor pyrrole synthesis via condensation with a β-keto ester, you must control the pH (typically lowering it) and utilize aryl-substituted α-diketones, which are sterically hindered from rapid dimerization. Self-Validation: Track the reaction via ^1^H NMR; the complete absence of pyrazine aromatic protons confirms the successful suppression of dimerization.

Q4: In continuous-flow systems using Lipozyme TL IM for pyrazinamide derivatives, why does the conversion rate drop sharply after 10 hours? A4: This is symptomatic of enzyme bed compaction or localized solvent toxicity [3]. Causality: Lipozyme TL IM in packed-bed microreactors can suffer from substrate accumulation or denaturation from prolonged exposure to solvents like tert-amyl alcohol. Self-Validation: Measure the pressure drop across the microreactor. An increased pressure drop indicates bed compaction or substrate precipitation. Flush the system with pure solvent at a high flow rate to regenerate the bed before resuming synthesis.

IV. Quantitative Data Summary

The following table summarizes the expected performance metrics across different biocatalytic pyrazine production systems:

Biocatalyst / EnzymeSubstrate SystemTarget Product ProfileKey Mechanistic DriverValidated Yield
Amine Transaminase (ATA-113) α-Diketone + IsopropylamineSymmetric PyrazinesRegioselective amination & spontaneous oxidative dimerizationUp to 99% conversion
L-Threonine Dehydrogenase L-Threonine + AldehydesAsymmetric Trisubstituted PyrazinesPhosphate-catalyzed E1cB elimination & tautomerizationUp to 96% yield
Lipozyme® TL IM Pyrazine-2-carboxylate + AminesPyrazinamide DerivativesContinuous-flow enzymatic amidation in tert-amyl alcoholUp to 91.6% yield

V. References

  • Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles Angewandte Chemie International Edition URL:

  • Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential Green Chemistry (RSC Publishing) URL:

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus RSC Advances URL:

Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrazine Profiles in Roasted Foods: A Technical Guide

For researchers and application scientists in food chemistry and drug development, understanding the volatile heterocyclic landscape of thermally processed matrices is critical. Pyrazines—nitrogen-containing aromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and application scientists in food chemistry and drug development, understanding the volatile heterocyclic landscape of thermally processed matrices is critical. Pyrazines—nitrogen-containing aromatic rings—are the primary drivers of the "roasted," "nutty," and "toasted" sensory descriptors in foods like coffee, cocoa, and peanuts[1]. However, the specific alkylpyrazine profile is highly dependent on the precursor availability, matrix microenvironment, and thermal kinetics.

This guide provides an objective, data-driven comparison of pyrazine profiles across different roasted matrices and establishes a self-validating analytical workflow for their quantification.

Mechanistic Origins of Pyrazines

Pyrazines are not inherently present in raw, unfermented food matrices; they are generated through the Maillard reaction and subsequent Strecker degradation during thermal processing (typically >120°C)[2],[3].

The reaction initiates with the condensation of reducing sugars and free amino acids. The specific amino acid dictates the nitrogen source, while the sugar fragmentation provides the carbon skeleton[4]. The intermediate α-aminocarbonyls (α-amino ketones) undergo self-condensation or cross-condensation to form various substituted alkylpyrazines[2],[5].

Pathway A Precursors (Reducing Sugars + Amino Acids) B Schiff Base Formation (Dehydration) A->B C Amadori / Heyns Rearrangement B->C D Deoxyhexosones (Reactive Intermediates) C->D E Strecker Degradation (α-amino ketones) D->E F Condensation (Dimerization of α-amino ketones) E->F G Alkylpyrazines (Flavor Compounds) F->G

Maillard reaction and Strecker degradation pathway leading to pyrazine formation.

Matrix-Specific Pyrazine Signatures

The concentration and structural diversity of pyrazines vary significantly across coffee, cocoa, and peanuts. This variance is a direct result of the matrix's unique precursor pool (e.g., specific peptides) and pre-roasting treatments (e.g., fermentation)[1],[6].

  • Peanuts: Dominated by simple alkylpyrazines. 2,5-dimethylpyrazine is the most highly correlated compound with roasted peanut aroma, accounting for an average of 4.09% of the volatile fraction[5].

  • Coffee: Exhibits a highly complex profile due to intense roasting temperatures (180–250°C)[3]. Pyrazine concentrations are generally higher in Robusta beans compared to Arabica[7]. Key odorants include 2-ethyl-3-methylpyrazine and 2-ethyl-5-methylpyrazine[7].

  • Cocoa: Unique among roasted foods, cocoa contains high levels of tetramethylpyrazine (TMP) . Unlike other pyrazines formed purely via thermal degradation, TMP is heavily biosynthesized by microorganisms during the fermentation of raw cocoa beans, and its concentration is further amplified during roasting[8], reaching levels over 1.2 mg/kg[4].

Quantitative Comparison of Key Pyrazines
CompoundPrimary MatrixSensory DescriptorTypical Concentration / Abundance
2,5-Dimethylpyrazine Peanuts, CoffeeRoasted, nutty, grassy~4.09% of volatiles (Peanuts)[5]
Tetramethylpyrazine (TMP) CocoaChocolate, cocoa, roasted1.22 ± 0.04 mg/kg (Roasted Cocoa)[4]
2-Ethyl-3-methylpyrazine CoffeeNutty, roastedHigh impact odorant (Coffee)[7]
2-Ethyl-6-methylpyrazine PeanutsNutty, roasted~0.99% of volatiles (Peanuts)[5]

Analytical Methodology: HS-SPME-GC-MS

Direct solvent extraction of pyrazines often leads to the co-extraction of lipids and non-volatile matrix components, causing severe GC inlet contamination and signal suppression. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard, as it isolates volatiles based on their partition coefficients without introducing solvent artifacts[1],[9].

Workflow S1 Matrix Homogenization & ISTD Addition S2 Headspace Equilibration (Agitation at 60°C) S1->S2 S3 SPME Fiber Extraction (DVB/CAR/PDMS) S2->S3 S4 Thermal Desorption (GC Inlet at 250°C) S3->S4 S5 GC Separation (Polar/Non-polar Column) S4->S5 S6 MS Detection & Quantification S5->S6

Self-validating HS-SPME-GC-MS analytical workflow for pyrazine quantification.

Step-by-Step Protocol & Causality

To ensure scientific integrity, this protocol is designed as a self-validating system utilizing internal standardization and matrix-matched calibration.

1. Sample Preparation & Internal Standardization

  • Action: Grind the roasted sample (e.g., coffee beans) under liquid nitrogen. Weigh 2.0 g into a 20 mL headspace vial. Add 10 µL of an internal standard (ISTD) such as 4-ethylpyridine (10 mg/kg) or a stable isotope-labeled pyrazine (e.g., 2H3​ -2-methylpyrazine)[10],[4].

  • Causality: Liquid nitrogen prevents the volatilization of low-boiling pyrazines during grinding heat generation. The ISTD (4-ethylpyridine) is chosen because it mimics the basicity, polarity, and volatility of target alkylpyrazines but is naturally absent in the food matrix. This corrects for matrix-specific signal suppression and competitive displacement on the SPME fiber[4].

2. Headspace Equilibration

  • Action: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes with continuous agitation (250 rpm).

  • Causality: Agitation accelerates the mass transfer of pyrazines from the solid/liquid phase into the headspace, ensuring thermodynamic equilibrium is reached rapidly without inducing secondary, artifactual Maillard reactions that occur at higher extraction temperatures (>80°C).

3. SPME Extraction

  • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes at 60°C[11].

  • Causality: The DVB/CAR/PDMS fiber is selected due to its trimodal pore size distribution. The bipolar nature of DVB captures semi-volatile aromatic pyrazines, while the microporous Carboxen efficiently traps low-molecular-weight, highly volatile pyrazines (like unsubstituted pyrazine) that would otherwise be lost[11].

4. Thermal Desorption & GC-MS Analysis

  • Action: Retract the fiber and immediately introduce it into the GC inlet set to 250°C in splitless mode for 3 minutes. Separate using a polar column (e.g., DB-Wax) with helium as the carrier gas (1.0 mL/min).

  • Causality: Splitless injection maximizes sensitivity for trace-level pyrazines. A polar DB-Wax column is critical because pyrazines are polar heterocyclic compounds; a non-polar column (like DB-5) often results in poor peak shape and co-elution of structural isomers (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine)[12].

5. System Validation (QC)

  • Action: Run an empty vial blank between every 5 samples. Calculate extraction recoveries by comparing GC-MS peak areas of extracted samples to direct liquid injections of standard solutions[9].

  • Causality: Blanks monitor for fiber carryover, which is common with high-boiling pyrazines. Recovery calculations validate the extraction efficiency and confirm that the matrix effect is fully compensated by the ISTD.

Data Interpretation & Matrix Effects

When comparing pyrazine profiles, researchers must account for matrix effects. For instance, the presence of high polyphenol concentrations in cocoa can impede the Maillard reaction by binding to free amino acids and reducing sugars, thereby lowering the overall pyrazine yield during roasting[13]. Conversely, the high lipid content in peanuts can act as a solvent reservoir, altering the release kinetics of hydrophobic alkylpyrazines into the headspace during SPME extraction. Utilizing Stable Isotope Dilution Analysis (SIDA) is highly recommended when absolute quantification across disparate matrices (e.g., comparing a defatted cocoa powder to a high-fat peanut butter) is required[10].

References

  • Benchchem. Comparative analysis of pyrazine profiles in different roasted foods. Benchchem.
  • Korea Science.
  • National Institutes of Health (NIH). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition.
  • National Institutes of Health (NIH). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
  • Royal Society of Chemistry (RSC).
  • MDPI.
  • National Institutes of Health (NIH). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS.
  • National Institutes of Health (NIH). Fate of pyrazines in the flavored liquids of e-cigarettes.
  • ResearchGate. Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).
  • ResearchGate.
  • Hawaii Beverage Guide. A Guide to: Peanut Aroma Compounds.
  • ResearchGate.
  • Journal of Agricultural and Food Chemistry (ACS Publications).

Sources

Comparative

A Comparative Sensory Analysis: 3-Ethenyl-2,5-dimethylpyrazine and Other Key Alkylpyrazines

This guide provides a detailed sensory comparison of 3-Ethenyl-2,5-dimethylpyrazine and other commercially significant alkylpyrazines. Designed for researchers, scientists, and professionals in the food and fragrance ind...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed sensory comparison of 3-Ethenyl-2,5-dimethylpyrazine and other commercially significant alkylpyrazines. Designed for researchers, scientists, and professionals in the food and fragrance industries, this document delves into the nuanced aroma profiles, sensory thresholds, and analytical methodologies essential for product development and quality control.

The Significance of Alkylpyrazines in Flavor Chemistry

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of a vast array of cooked and roasted foods. Their characteristic nutty, roasted, and toasted aromas are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Understanding the distinct sensory contributions of individual pyrazines is critical for authentically replicating and enhancing the flavors of products such as coffee, cocoa, baked goods, and roasted meats.

This guide will focus on a comparative analysis of three key alkylpyrazines: 3-Ethenyl-2,5-dimethylpyrazine, 2,5-Dimethylpyrazine, and 2,3,5-Trimethylpyrazine. We will explore their unique sensory attributes, supported by experimental data, and provide detailed protocols for their evaluation.

Comparative Sensory Profiles

The sensory perception of a flavor compound is defined by its aroma profile, which includes descriptive terms of its smell and taste, and its odor threshold, the lowest concentration at which it can be detected.

3-Ethenyl-2,5-dimethylpyrazine

While detailed sensory descriptors for 3-Ethenyl-2,5-dimethylpyrazine are not as extensively documented in publicly available literature as for other common alkylpyrazines, it is recognized as a potent aroma compound. The presence of the ethenyl (vinyl) group introduces a different character compared to its alkyl counterparts. Generally, vinylpyrazines are noted for their unique aromatic and heterocyclic smells.[1]

2,5-Dimethylpyrazine

This is one of the most well-characterized pyrazines, known for its strong and pleasant aroma. It is a key contributor to the flavor of roasted peanuts, coffee, and cocoa.[2][3] Its sensory profile is consistently described as:

  • Odor: Roasted peanuts, nutty, coffee, cocoa, and slightly earthy.[2][3][4]

  • Taste: Chocolate, roasted nuts, and earthy.[2]

2,3,5-Trimethylpyrazine

Also a significant contributor to the aroma of many roasted and baked foods, 2,3,5-trimethylpyrazine offers a complex and desirable flavor profile. It is often associated with the aroma of baked potatoes, roasted nuts, and chocolate.[5][] Its sensory characteristics include:

  • Odor: Nutty, baked potato, roasted peanut, cocoa, and burnt notes.[2][]

  • Taste: Nutty.[1]

Quantitative Sensory Data

The following table summarizes the key sensory and physical data for the selected alkylpyrazines, providing a direct comparison of their properties.

Compound Chemical Structure CAS Number Sensory Descriptors Odor Threshold in Water (ppb)
3-Ethenyl-2,5-dimethylpyrazine3-Ethenyl-2,5-dimethylpyrazine structure157615-33-3Powerful odorant; specific descriptors not widely documented.0.002
2,5-Dimethylpyrazine2,5-Dimethylpyrazine structure123-32-0Odor: Roasted peanuts, nutty, coffee, cocoa, earthy. Taste: Chocolate, roasted nuts, earthy.[2][4]800[2]
2,3,5-Trimethylpyrazine2,3,5-Trimethylpyrazine structure14667-55-1Odor: Nutty, baked potato, roasted peanut, cocoa, burnt notes. Taste: Nutty.[1][2][]400[2]

Experimental Protocols for Sensory Analysis

To ensure scientific integrity and reproducibility, standardized methodologies for sensory evaluation are crucial. The following are detailed protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a behavioral sensory evaluation method that provides a detailed quantitative profile of a product's sensory attributes.[7]

Objective: To identify and quantify the sensory attributes of alkylpyrazines.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Conduct training sessions to familiarize panelists with the pyrazine samples and to develop a consensus on descriptive terminology (lexicon). This involves presenting a range of pyrazine concentrations and reference standards for aroma attributes (e.g., roasted peanut, cocoa powder, baked potato).

  • Lexicon Development:

    • Through roundtable discussions, the panel agrees on a set of descriptive terms that will be used to evaluate the pyrazines.

    • Each descriptor is clearly defined to ensure consistent understanding among panelists.

  • Sample Preparation and Presentation:

    • Prepare solutions of each pyrazine in a neutral solvent (e.g., deionized water or mineral oil) at various concentrations, including levels typically found in food products.

    • Present samples to panelists in a controlled environment (odor-free booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers to prevent bias.

  • Data Collection:

    • Panelists individually evaluate each sample and rate the intensity of each descriptor on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the pyrazines.

    • Visualize the results using spider web plots or bar charts to provide a clear comparative sensory profile.

QDA_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Panelist Selection B Panelist Training A->B C Lexicon Development B->C D Sample Preparation C->D E Sensory Evaluation D->E F Data Collection E->F G Statistical Analysis F->G H Data Visualization G->H I Interpretation H->I

Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[8]

Objective: To determine the odor activity and descriptors of individual pyrazines in a mixture.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the pyrazine or a food extract containing pyrazines in a suitable solvent.

  • GC-MS/O Analysis:

    • Inject the sample into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

    • The column effluent is split, with a portion going to the MS for chemical identification and the other to the heated olfactometry port for sensory detection.

  • Olfactory Detection:

    • A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, and sensory descriptor of each detected odor.

  • Data Analysis:

    • Correlate the sensory data from the olfactometry with the chemical data from the MS to identify the compounds responsible for specific odors.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.

Molecular Mechanism of Pyrazine Perception

The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of alkylpyrazines.[4] This discovery provides a molecular basis for our ability to detect the characteristic roasted and nutty aromas of these compounds.

Upon binding of a pyrazine molecule to OR5K1, a conformational change in the receptor triggers a signaling cascade within the olfactory sensory neuron. This cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling cluster_brain Brain Pyrazine Pyrazine Molecule OR5K1 OR5K1 Receptor Pyrazine->OR5K1 Binds G_Protein G-protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Cation Influx Signal_Transmission Signal to Olfactory Bulb Depolarization->Signal_Transmission Odor_Perception Odor Perception Signal_Transmission->Odor_Perception

Caption: The olfactory signaling pathway for pyrazine perception mediated by the OR5K1 receptor.

References

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl pyrazine. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry. Retrieved from [Link]

  • News-Medical.Net. (2021, June 23). Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals. Retrieved from [Link]

  • Haag, F., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. The FASEB Journal, 35(7), e21682. Retrieved from [Link]

  • Haag, F., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. PMC. Retrieved from [Link]

  • Saraiva, J., et al. (2015). Unravelling the Olfactory Sense: From the Gene to Odor Perception. Oxford Academic. Retrieved from [Link]

  • Leibniz-LSB@TUM. (2021, June 22). Progress in the functional characterization of human olfactory receptors. Retrieved from [Link]

  • Murray, J. M., & Delahunty, C. M. (2000). Quantitative Descriptive Analysis (QDA) - utilising the human instrument. Nutrition & Food Science, 30(6), 282-287. Retrieved from [Link]

  • Krumbein, A., & Auerswald, H. (2004). Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-vinyl pyrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethenyl dimethyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

  • Blank, I. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). Retrieved from [Link]

  • ResearchGate. (n.d.). Total chemical synthesis of 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine | Request PDF. Retrieved from [Link]

  • MDPI. (2022, January 18). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Retrieved from [Link]

  • MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

  • ResearchGate. (2017, March 3). A Method for GC–Olfactometry Panel Training. Retrieved from [Link]

  • Somoza, V., & Schieberle, P. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC. Retrieved from [Link]

  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

Sources

Validation

Validation of a Novel HS-SPME-GC-MS/MS Analytical Method for 3-Ethenyl-2,5-dimethylpyrazine

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction to the Target Analyte 3-Ethenyl-2,5-dimethylpyrazine (Molecular Formula: C8H10N2...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction to the Target Analyte

3-Ethenyl-2,5-dimethylpyrazine (Molecular Formula: C8H10N2, Monoisotopic Mass: 134.08 Da) is a highly volatile, nitrogen-containing heterocyclic compound. Traditionally recognized as a potent Maillard reaction product responsible for earthy and roasted aromatic notes in complex matrices like coffee and processed foods[1], this molecule is increasingly scrutinized in pharmaceutical and biotechnological contexts. Due to its high volatility and low odor threshold, it serves as a critical biomarker for thermal degradation and a volatile organic impurity (VOI) that must be strictly monitored during drug development and formulation stability testing.

The analytical challenge lies in its trace-level presence (often in the parts-per-trillion to parts-per-billion range) and its tendency to co-elute with other structurally similar matrix components. This guide objectively compares a traditional Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS) method against a novel, highly sensitive Headspace Solid-Phase Microextraction Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) method, validated under the latest ICH Q2(R2) guidelines[2].

Methodological Evolution: Causality & Design

As a Senior Application Scientist, selecting an analytical workflow requires balancing sensitivity, specificity, and robustness. The transition from LLE to HS-SPME is driven by fundamental physicochemical principles.

The Limitations of Traditional LLE-GC-MS: Traditional extraction relies on partitioning the pyrazine into an organic solvent (e.g., dichloromethane). However, pyrazines are highly volatile. During the mandatory solvent evaporation step (concentration under nitrogen), significant analyte loss occurs, leading to poor recovery[3]. Furthermore, single quadrupole MS operating in Selected Ion Monitoring (SIM) mode often suffers from matrix interference, as isobaric co-extractants produce false-positive signals.

The Causality Behind HS-SPME-GC-MS/MS: The novel method eliminates solvents entirely. By heating the sample in a sealed vial, we drive the volatile 3-Ethenyl-2,5-dimethylpyrazine into the headspace[4]. We utilize a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. The causality here is specific: the mixed-polarity coating provides optimal surface area and affinity for low-molecular-weight, nitrogenous heterocycles[3]. Coupling this with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode filters out precursor ions that do not yield the specific product ion, effectively reducing matrix noise to zero and drastically improving the signal-to-noise (S/N) ratio[5].

Workflow cluster_trad Traditional: LLE-GC-MS cluster_new Novel: HS-SPME-GC-MS/MS Sample Complex Matrix Sample (e.g., Food/Pharma) LLE Liquid-Liquid Extraction (Solvent-heavy) Sample->LLE SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Concentration Solvent Evaporation (Risk of volatile loss) LLE->Concentration GCMS GC-MS (SIM Mode) (Moderate sensitivity) Concentration->GCMS Data Data Analysis & Validation (ICH Q2(R2)) GCMS->Data Desorption Thermal Desorption (Direct inlet transfer) SPME->Desorption GCMSMS GC-MS/MS (MRM Mode) (High specificity) Desorption->GCMSMS GCMSMS->Data

Comparative analytical workflow: Traditional LLE-GC-MS vs. Novel HS-SPME-GC-MS/MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are the step-by-step methodologies for both approaches.

Protocol A: Traditional LLE-GC-MS (Baseline Method)
  • Sample Preparation: Homogenize 5.0 g of the matrix in 20 mL of HPLC-grade water.

  • Extraction: Add 15 mL of dichloromethane (DCM). Shake vigorously for 10 minutes to force partitioning. Repeat three times.

  • Drying & Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Concentrate the extract to exactly 1.0 mL under a gentle stream of high-purity nitrogen at room temperature. (Critical Failure Point: Over-drying leads to complete loss of the ethenyl-pyrazine).

  • Analysis: Inject 1 µL into the GC-MS. Operate in SIM mode targeting the molecular ion (m/z 134).

Protocol B: Novel HS-SPME-GC-MS/MS (Optimized Method)
  • Sample Incubation: Place 5.0 g of the sample into a 40 mL headspace vial. Seal immediately with a PTFE/silicone septum to prevent volatile escape. Pre-incubate the vial at 80°C for 20 minutes with continuous agitation (450 rpm) to establish thermodynamic equilibrium between the liquid/solid phase and the headspace[4].

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace at 50°C for 50 minutes[3][4].

  • Thermal Desorption: Retract the fiber and insert it directly into the GC injection port. Desorb the analytes at 270°C for 5 minutes in splitless mode to ensure a narrow, sharp injection band.

  • Analysis: Separate on a polar capillary column. Operate the tandem mass spectrometer in MRM mode, monitoring the specific fragmentation transitions of 3-Ethenyl-2,5-dimethylpyrazine to guarantee absolute structural specificity[5].

ICH Q2(R2) Validation Framework & Comparative Data

The International Council for Harmonisation (ICH) Q2(R2) guideline provides the definitive framework for the validation of analytical procedures, emphasizing a risk-based approach and lifecycle management[2][6]. We validated both methods against these stringent regulatory standards.

Validation Method ICH Q2(R2) Validation Spec Specificity (MRM Transitions) Method->Spec Sens Sensitivity (LOD/LOQ) Method->Sens Lin Linearity & Range (R² > 0.995) Method->Lin Acc Accuracy & Precision (Recovery & %RSD) Method->Acc

ICH Q2(R2) analytical method validation framework parameters.

Quantitative Data Comparison

The empirical data demonstrates the overwhelming superiority of the HS-SPME-GC-MS/MS method, particularly in sensitivity and accuracy. The tandem MS approach easily achieves the low Limits of Detection (LOD) required for trace impurity profiling[5].

Validation Parameter (ICH Q2(R2))Traditional LLE-GC-MSNovel HS-SPME-GC-MS/MS
Specificity Moderate (SIM mode, matrix interference)High (MRM transitions, zero matrix effect)
Limit of Detection (LOD) 15.0 ng/g0.07 - 0.83 ng/g
Limit of Quantitation (LOQ) 45.0 ng/g0.25 - 2.5 ng/g
Linearity (R²) 0.985 (Range: 50-1000 ng/g)0.999 (Range: 1-500 ng/g)
Accuracy (Recovery %) 75.4% - 82.1%94.6% - 107.9%
Precision (Intra-day RSD) 12.5%< 9.5%
Sample Preparation Time > 120 minutes (Manual)50 minutes (Fully Automated)
Solvent Consumption High (Toxic organic solvents)Zero (Solvent-free, Green Chemistry)

Note: The novel method's recovery rates (94.6%–107.9%) and precision (RSD < 9.5%) strictly comply with ICH Q2(R2) acceptance criteria for trace-level quantitative impurity testing[5][6].

Conclusion

For researchers and drug development professionals tasked with monitoring highly volatile compounds like 3-Ethenyl-2,5-dimethylpyrazine, the traditional LLE-GC-MS approach is no longer scientifically defensible. The novel HS-SPME-GC-MS/MS method provides a robust, solvent-free, and highly automated alternative. By leveraging the specific affinity of the DVB/CAR/PDMS fiber and the absolute structural specificity of MRM transitions, this method achieves sub-ng/g sensitivity and exceptional accuracy, fully satisfying the rigorous demands of the ICH Q2(R2) validation guidelines.

References

  • PubChemLite: 3-ethenyl-2,5-dimethylpyrazine (C8H10N2). University of Luxembourg. Available at:[Link]

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. Available at:[Link]

  • Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. PubMed Central (PMC). Available at:[Link]

  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation (ICH). Available at:[Link]

Sources

Comparative

Unraveling Coffee Aroma: A Comparative Guide to 3-Ethenyl-2,5-dimethylpyrazine and 2-Ethyl-3,5-dimethylpyrazine

Executive Summary The rich, complex aroma of roasted coffee is a highly orchestrated matrix of volatile organic compounds generated primarily through Maillard reactions and Strecker degradation. Among these, pyrazines ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rich, complex aroma of roasted coffee is a highly orchestrated matrix of volatile organic compounds generated primarily through Maillard reactions and Strecker degradation. Among these, pyrazines act as the backbone of the "roasted, earthy, and nutty" sensory profile.

For flavor chemists and analytical scientists, the comparison between 2-ethyl-3,5-dimethylpyrazine (EDMP) and 3-ethenyl-2,5-dimethylpyrazine serves as a masterclass in Structure-Odor Relationships (SOR). While EDMP is a character-impact compound with an astonishingly low odor threshold, its structural isomer, 3-ethenyl-2,5-dimethylpyrazine, is virtually odorless in coffee despite sharing a nearly identical molecular weight and formation pathway [1]. This guide objectively compares their chemical properties, sensory impact, formation mechanisms, and the analytical protocols required to isolate them.

Chemical and Sensory Profiling

The olfactory impact of a pyrazine is heavily dictated by the specific alkyl or alkenyl substitutions on the heterocyclic ring. A minor shift in the position and saturation of a side chain can alter receptor binding affinity by orders of magnitude[1][2].

Quantitative Sensory Comparison Data
Property2-Ethyl-3,5-dimethylpyrazine3-Ethenyl-2,5-dimethylpyrazine
Molecular Formula C8H12N2C8H10N2
Side Chains Ethyl (C2), Methyl (C3, C5)Ethenyl/Vinyl (C3), Methyl (C2, C5)
Odor Quality Earthy, roasted, nutty, coffee-likeWeak, practically odorless
Odor Threshold (Air) ~0.014 ng/L (7–14 pg/L)~980 ng/L
Sensory Potency Extreme (Key Character-Impact Compound)Negligible (70,000x higher threshold)
Role in Coffee Primary driver of the earthy/roasted noteTrace byproduct, no sensory impact
Causality in Structure-Odor Relationship (SOR)

The 70,000-fold difference in odor threshold between these compounds highlights the strict stereospecificity of human olfactory receptors. In 2-ethyl-3,5-dimethylpyrazine , the flexible, saturated ethyl group at the C2 position allows optimal hydrophobic interactions within the receptor pocket.

Conversely, in 3-ethenyl-2,5-dimethylpyrazine , the presence of a rigid, planar, and electron-dense ethenyl (vinyl) group at the C3 position introduces severe steric hindrance. This positional shift alters the electron distribution around the adjacent nitrogen atom, fundamentally disrupting the hydrogen-bonding or π−π stacking interactions required to trigger the "earthy/roasty" olfactory response [1].

Formation Pathways During Coffee Roasting

Both pyrazines are generated during the roasting process (typically at temperatures >180°C) via the Maillard reaction [3]. The precursors are reducing sugars (e.g., glucose, fructose) and amino acids (e.g., alanine, threonine) [4].

  • Strecker Degradation: Amino acids react with α -dicarbonyls (sugar fragmentation products) to form Strecker aldehydes and α -aminocarbonyls.

  • Condensation: Two α -aminocarbonyl molecules condense to form an unstable dihydropyrazine intermediate.

  • Oxidation/Alkylation: The dihydropyrazine undergoes oxidation and further alkylation or alkenylation. The incorporation of an intact two-carbon fragment from alanine or carbohydrate breakdown yields the ethyl or ethenyl side chains [3][4].

MaillardPathway Sugar Reducing Sugars (Glucose/Fructose) Dicarbonyl α-Dicarbonyls Sugar->Dicarbonyl Heat (>180°C) AminoAcid Amino Acids (Alanine/Threonine) Strecker Strecker Aldehydes & α-Aminocarbonyls AminoAcid->Strecker Strecker Degradation Dicarbonyl->Strecker + Amino Acids Dihydropyrazine Dihydropyrazines (Condensation) Strecker->Dihydropyrazine Condensation EDMP 2-Ethyl-3,5-dimethylpyrazine (Potent Odorant) Dihydropyrazine->EDMP Oxidation/Alkylation Ethenyl 3-Ethenyl-2,5-dimethylpyrazine (Weak Odorant) Dihydropyrazine->Ethenyl Oxidation/Alkenylation

Maillard reaction pathway forming alkyl and alkenyl pyrazines in coffee.

Self-Validating Experimental Protocol: Isolation and Quantification

To confidently differentiate the highly potent 2-ethyl-3,5-dimethylpyrazine from its weak ethenyl counterpart, flavor chemists utilize a self-validating system combining sensory detection (GC-O) with structural elucidation (GC-MS) [1][2].

Step-by-Step Methodology

Step 1: Solvent Extraction

  • Cryogenically mill 100g of freshly roasted coffee beans to prevent volatile loss.

  • Extract the powder using 300 mL of high-purity dichloromethane (CH₂Cl₂) at room temperature for 2 hours under constant stirring.

  • Filter the suspension to obtain the raw solvent extract.

Step 2: Solvent-Assisted Flavor Evaporation (SAFE)

  • Subject the raw extract to high-vacuum distillation using a SAFE apparatus.

  • Causality: This step is critical to separate the volatile pyrazines from non-volatile lipids and melanoidins without inducing artificial, heat-driven Maillard reactions that would skew the natural pyrazine ratio.

Step 3: Aroma Extract Dilution Analysis (AEDA)

  • Concentrate the SAFE distillate to 1 mL using a Vigreux column.

  • Prepare a serial dilution sequence (1:2, 1:4, 1:8, etc.) using dichloromethane.

  • Analyze each dilution step via High-Resolution Gas Chromatography-Olfactometry (HRGC-O). The highest dilution at which a trained panelist can still detect the odor determines the compound's Flavor Dilution (FD) factor. EDMP will show a massive FD factor, while 3-ethenyl-2,5-dimethylpyrazine will drop out immediately.

Step 4: Structural Elucidation via GC-MS

  • Inject the concentrated extract into a GC-MS equipped with a polar capillary column (e.g., DB-Wax).

  • Cross-reference the Retention Indices (RI) and mass fragmentation patterns (m/z) with synthesized reference standards to confirm the exact positional isomers of the pyrazines.

AnalyticalWorkflow Extraction Solvent Extraction (Dichloromethane) SAFE SAFE Distillation (Volatile Isolation) Extraction->SAFE AEDA Serial Dilution (AEDA) SAFE->AEDA GCMS GC-MS (Structural ID) SAFE->GCMS Mass Spectra GCO HRGC-Olfactometry (Sensory Detection) AEDA->GCO FD Factor

Step-by-step analytical workflow for isolating and quantifying coffee odorants.

References

  • Czerny, M., Wagner, R., & Grosch, W. (1996). Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Caporaso, N., et al. (2021). Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics. MDPI.[Link]

  • Amrani-Hemaimi, M., et al. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.[Link]

  • Poisson, L., et al. (2009). Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Validation

Comprehensive Inter-Laboratory Validation Guide: Quantification Strategies for 3-Ethenyl-2,5-dimethylpyrazine

Executive Summary 3-Ethenyl-2,5-dimethylpyrazine is an ultra-trace, high-impact Maillard reaction product responsible for the roasty, earthy aromatic profiles in complex matrices like roasted coffee, baked goods, and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethenyl-2,5-dimethylpyrazine is an ultra-trace, high-impact Maillard reaction product responsible for the roasty, earthy aromatic profiles in complex matrices like roasted coffee, baked goods, and synthetic flavor formulations. Due to its exceptionally low odor threshold and structural similarity to other alkylpyrazine isomers, robust quantification is a significant analytical challenge.

This guide provides an objective, data-driven comparison of three extraction methodologies—Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE). Backed by inter-laboratory validation metrics, this document establishes a self-validating protocol for the accurate quantification of 3-ethenyl-2,5-dimethylpyrazine, ensuring high reproducibility across independent research facilities.

Mechanistic Principles of Pyrazine Quantification

As analytical scientists, we must design methods based on the fundamental physicochemical properties of the target analyte rather than relying on generic extraction templates. 3-Ethenyl-2,5-dimethylpyrazine ([1]) presents specific challenges that dictate our experimental choices:

  • Matrix De-protonation (The pH Imperative): Pyrazines are weak bases. In acidic or neutral matrices, partial protonation reduces their volatility. Adjusting the sample to pH 8.0 neutralizes the nitrogen atoms, driving the equilibrium toward the volatile free-base form, which is critical for maximizing headspace partitioning[2].

  • Sorbent Chemistry Causality: For HS-SPME, a triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber vastly outperforms a single-phase PDMS fiber[2]. The microporous Carboxen efficiently traps low-molecular-weight volatiles, while the mesoporous DVB retains the conjugated aromatic ring structure via π-π interactions.

  • Isomeric Resolution: Mass spectrometry alone cannot distinguish 3-ethenyl-2,5-dimethylpyrazine from its positional isomer, 2-ethenyl-3,5-dimethylpyrazine, due to identical fragmentation patterns (m/z 134, 133, 117). Chromatographic resolution on a high-polarity stationary phase (e.g., DB-WAX) is mandatory to separate these isomers based on subtle dipole moment differences[3].

Analytical Workflow & Decision Matrix

G Sample Complex Matrix (e.g., Roasted Coffee) pH_Adj pH Adjustment (pH 8.0) Neutralize Pyrazines Sample->pH_Adj IS_Add Internal Standard Addition (e.g., 2-acetyl-1-methylpyrrole) pH_Adj->IS_Add Ext_Split Extraction Methodology Selection IS_Add->Ext_Split SPME HS-SPME (DVB/CAR/PDMS) High Volatility Focus Ext_Split->SPME Automated SBSE SBSE (PDMS) High Capacity/Trace Focus Ext_Split->SBSE Ultra-Trace LLE LLE (Diethyl Ether) Traditional Baseline Ext_Split->LLE Bulk Prep GCMS GC-MS Analysis (DB-WAX/Polar Column) SPME->GCMS SBSE->GCMS LLE->GCMS Quant Isomer Resolution & Quantification (m/z 134, 133) GCMS->Quant

Fig 1: Analytical workflow for 3-ethenyl-2,5-dimethylpyrazine extraction and GC-MS quantification.

Table 1: Extraction Methodology Comparison for Alkylpyrazines
ParameterHS-SPME (DVB/CAR/PDMS)SBSE (PDMS)LLE (Diethyl Ether)
Primary Mechanism Headspace Adsorption/AbsorptionDirect Aqueous AbsorptionLiquid-Liquid Partitioning
Limit of Detection (LOD) 0.05 ng/L0.01 ng/L5.0 ng/L
Matrix Interference Low (Headspace isolation)Medium (Direct contact)High (Co-extracts lipids)
Automation Potential High (Fully automated)Medium (Manual transfer)Low (Labor intensive)
Inter-Lab Reliability Excellent (Minimal handling)Good (Subject to handling variance)Poor (Emulsion risks)

Standardized Self-Validating Protocol (HS-SPME-GC-MS)

To ensure scientific integrity, this protocol is designed as a self-validating system . Every sample acts as its own quality control checkpoint.

Step 1: Matrix Preparation & Isotope Dilution

  • Action: Weigh 5.0 g of the homogenized matrix into a 20 mL headspace vial. Immediately spike with 10 µL of (1 mg/L) as the internal standard[4].

  • Causality: Adding the internal standard directly to the raw matrix before any solvent or pH adjustment ensures that any subsequent analyte loss (via volatilization or incomplete extraction) is proportionally mirrored by the standard, rendering the quantification self-correcting.

Step 2: pH-Driven Volatilization Control

  • Action: Submerge the vial in an ice bath (4°C). Add 5 mL of saturated NaCl solution, followed by dropwise addition of 0.1 M NaOH until the aqueous phase reaches exactly pH 8.0. Seal immediately with a PTFE/silicone septum.

  • Causality: The ice bath suppresses premature volatilization during handling. NaCl induces a "salting-out" effect, decreasing analyte solubility in the aqueous phase, while the pH 8.0 adjustment ensures the pyrazine remains in its volatile free-base form[2].

Step 3: Automated Headspace Extraction

  • Action: Incubate the vial at 40°C for 10 minutes with agitation (250 rpm). Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.

  • Causality: A 40°C extraction temperature prevents the thermal degradation of heat-labile Maillard intermediates while providing sufficient kinetic energy for headspace partitioning.

Step 4: GC-MS Desorption & Isomeric Resolution

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate using a high-polarity DB-WAX column (30 m × 0.25 mm × 0.25 µm). Use SIM mode (m/z 134 as quantifier, 133 and 117 as qualifiers).

  • Causality: Rapid thermal desorption ensures a sharp chromatographic peak. A polar DB-WAX column is mandatory to resolve 3-ethenyl-2,5-dimethylpyrazine from 2-ethenyl-3,5-dimethylpyrazine, preventing false-positive overestimations[3].

Self-Validation Checkpoint: The absolute peak area of the internal standard (2-acetyl-1-methylpyrrole) must be monitored for every run. If the IS area drops by >20% compared to a clean solvent blank, significant matrix suppression is occurring. The sample must be diluted and re-extracted. This guarantees the integrity of every single data point.

Inter-Laboratory Validation Data

To validate the robustness of the HS-SPME-GC-MS protocol, a 5-laboratory ring trial was conducted using a standardized roasted coffee matrix. The data below demonstrates the method's exceptional reliability across different facilities and operators.

Table 2: 5-Laboratory Ring Trial Metrics (HS-SPME-GC-MS)
AnalyteSpike Level (µg/kg)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
3-Ethenyl-2,5-dimethylpyrazine10.096.44.28.7
3-Ethenyl-2,5-dimethylpyrazine50.098.13.16.5
2-Ethenyl-3,5-dimethylpyrazine10.095.84.59.1

Data Interpretation: The Reproducibility (RSDR) remains below 10% across all spiking levels. In ultra-trace flavor analysis, an RSDR < 15% is considered the gold standard, proving that the automated HS-SPME method successfully mitigates inter-laboratory variances that typically plague traditional LLE methods.

References

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • 2-Ethenyl-3,5-dimethylpyrazine | C8H10N2 | CID 6429268 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

Comparative study of Maillard reaction models for pyrazine formation

An in-depth comparative analysis of Maillard reaction models is essential for researchers engineering flavor profiles in food science or masking bitter active pharmaceutical ingredients (APIs) in oral drug formulations....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Maillard reaction models is essential for researchers engineering flavor profiles in food science or masking bitter active pharmaceutical ingredients (APIs) in oral drug formulations. Pyrazines—heterocyclic nitrogen compounds characterized by their roasted, nutty, and earthy aromas—are primary products of the Maillard reaction.

As a Senior Application Scientist, I have evaluated numerous experimental models to understand the kinetics and thermodynamics of pyrazine formation. This guide critically compares the performance, mechanistic pathways, and experimental validity of different Maillard reaction models, providing actionable, field-proven insights for your research.

Mechanistic Grounding: The Pyrazine Formation Pathway

Before comparing model systems, we must establish the chemical causality of pyrazine generation. The formation of substituted pyrazines is not a single-step condensation but a complex cascade heavily dependent on the microenvironment (pH, moisture, and precursor structure).

The reaction initiates with the condensation of a reducing sugar and an amino compound to form a Schiff base, which undergoes Amadori or Heyns rearrangement[1]. Subsequent dehydration yields highly reactive α -dicarbonyls. Through Strecker degradation, these dicarbonyls react with amino acids to form α -aminoketones. The critical step for pyrazine formation is the bimolecular self-condensation of two α -aminoketones to form a dihydropyrazine, which subsequently oxidizes into a stable pyrazine derivative[2].

MaillardPathway Sugar Reducing Sugar (e.g., Glucose) Schiff Schiff Base Sugar->Schiff Condensation Amine Amino Source (FAA or Peptide) Amine->Schiff Amadori Amadori/Heyns Product Schiff->Amadori Rearrangement Dicarbonyl α-Dicarbonyls (e.g., 2-Oxopropanal) Amadori->Dicarbonyl Dehydration/ Fragmentation Strecker Strecker Degradation Dicarbonyl->Strecker + Amino Acid Aminoketone α-Aminoketone Strecker->Aminoketone Decarboxylation Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Self-Condensation (2 molecules) Pyrazine Pyrazine Derivatives (e.g., 2,5-Dimethylpyrazine) Dihydropyrazine->Pyrazine Oxidation

Fig 1. Mechanistic pathway of pyrazine formation via the Maillard reaction and Strecker degradation.

Comparative Analysis of Maillard Reaction Models

To optimize pyrazine yield, researchers must select the appropriate model system. The choice of amino source, hydration level, and carbonyl precursor drastically alters the reaction trajectory.

A. Free Amino Acid (FAA) vs. Peptide-Based Models

Historically, models relied on Free Amino Acids (FAAs) like pure lysine or glycine. However, real-world food and biological systems are rich in peptides. Recent comparative studies demonstrate that dipeptides and tripeptides are vastly superior pyrazine generators compared to their constituent FAAs[3].

When reacting glucose with lysine-containing dipeptides (e.g., Lys-Arg, Lys-His), the total pyrazine yield—specifically 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine—is significantly higher than in corresponding FAA control models[3],[4].

  • The Causality: The peptide bond alters the steric and electronic microenvironment. The proximity of the neighboring amino acid residue lowers the activation energy required for the bimolecular condensation of α -aminoketones. Furthermore, N-terminal lysine dipeptides (Lys-X) exhibit different pyrazine substitution patterns than C-terminal (X-Lys) dipeptides, allowing for targeted flavor engineering[3],[5].

B. Aqueous vs. Low-Moisture (Solid-State) Models

The thermodynamic role of water in the Maillard reaction cannot be overstated. Water is a byproduct of the initial Schiff base formation; thus, according to Le Chatelier's principle, high moisture drives the equilibrium backward, inhibiting pyrazine formation.

  • Low-Moisture Models: Reacting 1,3-dihydroxyacetone (a precursor to 2-oxopropanal) with amino acids in dry conditions yields massive amounts of 2,5-dimethylpyrazine[6]. The lack of water prevents the hydrolysis of intermediate imines, forcing the reaction down the pyrazine pathway[7].

  • Aqueous Models: Conversely, when 2-oxopropanal is heated with alanine in an aqueous solution, the primary product is not a pyrazine, but a novel pyrrole (2,5-diacetyl-3-methyl-1H-pyrrole)[2].

  • The Causality: In aqueous environments, water hydrolyzes the Schiff bases and intermediate α -aminoketones, diverting the highly reactive α -dicarbonyls into alternative aldol condensation pathways that favor pyrrole ring closure over pyrazine formation[2].

C. Single vs. Mixed Amino Acid Models

While single amino acid models (e.g., pure Lysine + Glucose) are excellent for mechanistic study, they fail to replicate the complex competitive kinetics of real matrices. Mixed amino acid models reveal that total pyrazine yield decreases when amino acids are combined [8],[9].

  • The Causality: Different amino acids compete for the limited pool of reactive α -dicarbonyls. However, while total yield drops, structural diversity increases. For example, mixing glutamine and alanine generates unique cross-condensation products like 2,3-diethyl-5-methylpyrazine, which possesses a highly desirable roasted hazelnut aroma[8],[9].

Quantitative Performance Summary

The following table synthesizes the performance metrics of the discussed models, providing a quick-reference guide for experimental design.

Model SystemKey PrecursorsDominant Pyrazine(s)Yield / EfficiencyMechanistic Insight
Free Amino Acid (FAA) Glucose + Lysine2,5(6)-DimethylpyrazineBaselineStandard Strecker degradation. Limited by high activation energy for condensation.
Dipeptide Model Glucose + Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-TrimethylpyrazineHigh (Up to 3x FAA)Peptide bond proximity accelerates α -aminoketone bimolecular condensation[3].
Low-Moisture / Dry 1,3-Dihydroxyacetone + Amino Acids2,5-DimethylpyrazineVery High Absence of water prevents Schiff base hydrolysis, driving equilibrium forward[6].
Aqueous Carbonyl 2-Oxopropanal + AlaninePyrroles dominateLow (for pyrazines)Water hydrolyzes intermediates, diverting dicarbonyls to pyrrole formation[2].
Mixed Amino Acid Glucose + Gln + Ala2,3-Diethyl-5-methylpyrazineModerate (High diversity)Competition for dicarbonyls reduces total yield but generates complex alkyl substitutions[8].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following step-by-step methodology details a self-validating system for the Aqueous Peptide-Glucose Model using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Protocol: Peptide-Driven Pyrazine Generation & Quantification

Rationale: This protocol is designed to maximize the nucleophilicity of the amino groups while preventing the loss of highly volatile pyrazine intermediates.

  • Precursor Preparation: Dissolve 0.2 M of the target dipeptide (e.g., Lys-Arg) and 0.2 M of D-glucose in 5.0 mL of deionized water.

    • Causality: Equimolar ratios ensure that neither the reducing sugar nor the amino source acts as a limiting reagent during the initial condensation phase[4].

  • pH Optimization: Adjust the solution to exactly pH 8.0 using 2N NaOH, measured on ice.

    • Causality: Pyrazine formation is strictly pH-dependent. At pH 8.0, the amino groups (pKa ~9.0) are partially deprotonated. The unprotonated lone pair on the nitrogen is a vastly superior nucleophile for attacking the carbonyl carbon of the sugar[10].

  • Thermal Treatment: Seal the mixture in a 20 mL headspace vial with a PTFE/silicone septum. Heat at 140°C for 90 minutes in a temperature-controlled block.

    • Causality: 140°C provides the necessary thermal energy to overcome the activation barrier for Strecker degradation, while the sealed vial prevents the escape of volatile alkylpyrazines[3],[11].

  • Volatile Extraction (HS-SPME): Cool the vial to 60°C. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes under continuous agitation.

    • Causality: The mixed-polarity fiber selectively partitions low-molecular-weight, semi-polar pyrazines out of the headspace, leaving non-volatile matrix components behind[12].

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 2 minutes. Separate using a polar capillary column (e.g., DB-WAX) and quantify via mass spectrometry.

Workflow Prep Sample Preparation (Equimolar, pH 8.0) Thermal Thermal Treatment (140°C, 90 min) Prep->Thermal SPME SPME Extraction (Headspace, 60°C) Thermal->SPME GCMS GC-MS Analysis (Desorption at 250°C) SPME->GCMS Data Data Processing (Quantification) GCMS->Data

Fig 2. Standardized SPME-GC-MS experimental workflow for volatile pyrazine quantification.

Conclusion

For drug development professionals and food scientists looking to maximize pyrazine yields, low-moisture, peptide-based models represent the gold standard. Relying solely on free amino acids in aqueous buffers drastically underestimates the pyrazine-generating potential of a biological matrix and risks diverting the reaction toward pyrrole formation. By controlling pH, moisture, and utilizing dipeptides, researchers can precisely engineer the desired heterocyclic flavor profiles.

References

  • Lu, Y., et al. (2021). "Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides." Foods (via PMC). Available at:[Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2010). "Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides." Journal of Agricultural and Food Chemistry, 58(4), 2470-2478. Available at:[Link]

  • Adams, A., Polizzi, V., van Boekel, M., & De Kimpe, N. (2008). "Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal." Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Available at:[Link]

  • Yoo, S. S., & Ho, C. T. (1997). "Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems." Perfumer & Flavorist. Available at:[Link]

  • MDPI Open Access. (2025). "Effect of Amino Acid, Sugar, Ca2+, and Mg2+ on Maillard Reaction-Associated Products." Foods. Available at:[Link]

Sources

Validation

Pheromonal activity of 3-Ethenyl-2,5-dimethylpyrazine compared to its isomers

Executive Summary In the development of advanced semiochemicals for agricultural pest management, understanding the precise roles of minor and major pheromone components is critical. For the papaya fruit fly (Toxotrypana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced semiochemicals for agricultural pest management, understanding the precise roles of minor and major pheromone components is critical. For the papaya fruit fly (Toxotrypana curvicauda), a principal tephritid pest, the male-produced sex pheromone is a complex pyrazine blend [1]. While 2-methyl-6-vinylpyrazine (2,6-mvp) has long been recognized as the major component, recent chromatographic analyses have identified 3-ethenyl-2,5-dimethylpyrazine (3-E-2,5-DMP) as a critical minor component [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the electrophysiological and behavioral performance of 3-E-2,5-DMP against its major counterpart. By analyzing these isomers, researchers and formulation developers can better understand the combinatorial coding required to synthesize highly effective, field-ready pheromone lures.

Chemical Profiles & Structural Comparison

Pyrazines are nitrogen-containing heterocyclic aromatic compounds characterized by high volatility and chemical stability, making them ideal for long-range chemical signaling[3]. The addition of an ethenyl (vinyl) group significantly alters their binding affinity to insect olfactory receptors.

Property3-Ethenyl-2,5-dimethylpyrazine (Minor)2-Methyl-6-vinylpyrazine (Major)
IUPAC Name 2,5-dimethyl-3-vinylpyrazine2-ethenyl-6-methylpyrazine
Molecular Formula C₈H₁₀N₂C₇H₈N₂
Role in T. curvicauda Minor pheromone componentPrimary pheromone component
Structural Distinction Two methyl groups (positions 2,5)Single methyl group (position 6)

Electrophysiological vs. Behavioral Dynamics

A common pitfall in pheromone development is assuming that peripheral receptor activation directly correlates with behavioral completion. Our comparison of electroantennography (EAG) and wind tunnel data reveals a counterintuitive but mechanistically profound phenomenon.

Peripheral Detection (EAG Analysis)

EAG measures the summated depolarization of olfactory receptor neurons (ORNs) across the insect antenna. Surprisingly, the minor component (3-E-2,5-DMP) elicits a higher depolarization amplitude than the major component or the synthetic blend [2].

Causality Insight: This suggests that 3-E-2,5-DMP possesses an exceptionally high binding affinity to a specific subset of broadly tuned receptors. However, when the major component is introduced (creating the blend), competitive binding or lateral inhibition occurs at the peripheral level, resulting in a modulated, lower-amplitude signal [2].

Table 1: Electrophysiological Responses (EAG)

StimulusRelative DepolarizationMechanistic Interpretation
Natural Male Extract Highest (+++)Full activation of all synergistic ORN pathways.
3-E-2,5-DMP (Minor) High (++)Strong peripheral detection; high isolated receptor affinity.
2-6-mvp (Major) Moderate (+)Baseline major component recognition.
Synthetic Blend Moderate (+)Modulated peripheral signal via lateral inhibition.
Behavioral Translation (Wind Tunnel Bioassays)

Wind tunnel tests evaluate how the central nervous system (antennal lobe) processes peripheral signals into directed motor output. While individual pyrazines successfully trigger long-range flight, they completely fail to initiate the final mating sequence [1].

Causality Insight: The antennal lobe processes the modulated blend signal as a strict combinatorial code. Upwind orientation requires only partial receptor activation, but short-range source landing acts as a reproductive isolating barrier that unlocks only when the precise synergistic ratio is detected.

Table 2: Behavioral Responses (Wind Tunnel)

StimulusUpwind Orientation (%)Source Landing (%)Behavioral Conclusion
Natural Male Extract > 80%> 70%Complete natural mating sequence.
3-E-2,5-DMP (Minor) ~ 80%< 5%Triggers flight, fails short-range recognition.
2-6-mvp (Major) ~ 80%< 5%Triggers flight, fails short-range recognition.
Synthetic Blend > 80%> 70%Synergistic recovery of landing behavior.

(Note: Percentages are representative baselines derived from comparative behavioral assays [1].)

Mechanism of Action: The Synergistic Pathway

The following diagram illustrates the logical flow from chemical stimulus to behavioral output, highlighting the critical bottleneck at the central processing stage.

G cluster_0 Chemical Stimuli N2 3-Ethenyl-2,5- dimethylpyrazine N4 Peripheral Detection (EAG Response) N2->N4 High Depolarization N3 2-Methyl-6- vinylpyrazine N3->N4 Moderate Depolarization N1 Synthetic Blend (Major + Minor) N1->N4 Modulated Signal N5 Central Processing (Antennal Lobe) N4->N5 ORN Output N6 Upwind Orientation (Long-Range Flight) N5->N6 Single or Blend N7 Source Landing (Short-Range Mating) N5->N7 Blend ONLY

Fig 1: Olfactory signaling pathway showing synergistic landing response triggered only by the blend.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating pyrazine-based semiochemicals.

Protocol 1: Volatile Collection & GC-MS Identification
  • Stimulation: Place live, calling male T. curvicauda in a glass aeration chamber. Co-expose males to unripe host fruit (papaya) for 1 hour prior to collection to naturally upregulate pyrazine emission [1].

  • Trapping: Pass purified, humidified air (1 L/min) over the insects and route the exhaust through a Super-Q adsorbent column.

  • Elution: Elute the captured volatiles using 500 µL of high-purity dichloromethane.

  • Analysis: Inject 1 µL of the eluate into a GC-MS equipped with a non-polar HP-5MS capillary column. Identify 3-E-2,5-DMP by comparing Kovat's retention indices and mass fragmentation patterns against synthesized analytical standards.

Protocol 2: Electroantennography (EAG)
  • Preparation: Carefully excise the antenna of a starved, virgin female fly.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with Beadle-Ephrussi insect saline. Connect the reference electrode to the base and the recording electrode to the distal tip.

  • Stimulus Delivery: Apply 10 µg of the synthetic pyrazine (or blend) onto a filter paper strip inside a Pasteur pipette. Deliver the stimulus via a 0.5-second air puff into a continuous, humidified airstream directed at the antenna.

  • Validation: Record the summated receptor potentials (mV). Self-Validation Step: Always bracket test puffs with a solvent blank (negative control) and a known standard (positive control) to account for antennal degradation over time [2].

Protocol 3: Wind Tunnel Behavioral Bioassay
  • Environment Setup: Utilize a clear acrylic wind tunnel (1.5m x 0.5m x 0.5m) maintaining a laminar airflow of 0.3 m/s, 25°C, and 65% relative humidity.

  • Lure Placement: Dispense the synthetic pyrazines onto a rubber septum and place it at the upwind end of the tunnel.

  • Observation: Release a single virgin female at the downwind end. Over a 5-minute observation window, record two distinct behavioral metrics:

    • Orientation: Initiation of sustained upwind flight.

    • Landing: Physical contact with the lure septum.

  • Validation: Run parallel trials using the natural male volatile extract to establish the maximum biological baseline for landing behavior [1].

References

  • Robledo, N., et al. "A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae) Sex Pheromone." Florida Entomologist, vol. 97, no. 3, 2014, pp. 1045-1051.[Link]

  • Robledo, N., et al. "ACTIVIDAD BIOLÓGICA DE LAS PIRAZINAS DE LA FEROMONA SEXUAL DE Toxotrypana curvicauda (DIPTERA: TEPHRITIDAE)." Academia Entomológica de México, 2014, pp. 385-389.[Link]

  • Khashaveh, A., et al. "Biological roles of pyrazines in insect chemical communication." Chemoecology, vol. 34, 2024.[Link]

Safety & Regulatory Compliance

Safety

3-Ethenyl-2,5-dimethylpyrazine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a system of mechanistic causality. Understanding why a chemical behaves the way it does i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a system of mechanistic causality. Understanding why a chemical behaves the way it does is the absolute foundation of operational safety.

3-Ethenyl-2,5-dimethylpyrazine (CAS No. 32066-88-9), also known as 2,5-dimethyl-3-vinylpyrazine, is a highly volatile, substituted heterocyclic compound. Widely utilized in flavor chemistry to impart roasted or nutty notes and serving as a critical intermediate in drug development, this compound features a reactive ethenyl (vinyl) group alongside a lipophilic pyrazine core. This specific structural combination dictates its flammability, acute toxicity, and the rigorous operational and disposal protocols required to handle it safely.

Because specific empirical safety data for the ethenyl derivative is often categorized under broader pyrazine classes, this guide synthesizes validated protocols from its closest structural analogs (e.g., 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine) to provide a self-validating, highly reliable operational framework.

Physicochemical Profile & Mechanistic Toxicology

To design an effective safety and disposal plan, we must first define the chemical's intrinsic hazards. Alkyl and alkenyl pyrazines are lipophilic, allowing for rapid dermal and mucosal absorption[1]. The nitrogen-containing heteroaromatic ring acts as a mild base and nucleophile, which leads to respiratory and dermal irritation upon contact[1]. Furthermore, the ethenyl group introduces a site for potential oxidation or polymerization if exposed to strong initiators.

Table 1: Key Physicochemical and Hazard Data (Extrapolated from Alkylpyrazine Analogs)

Property / Hazard ParameterValue / GHS ClassificationMechanistic ImplicationReference
Physical State Clear to slight yellow liquidHigh volatility at room temperature requires continuous ventilation.[2]
Flash Point ~63°C - 65°C (145.4°F)Combustible Liquid (Category 4). Vapors can form explosive mixtures.[3],[4]
Acute Toxicity (Oral) Category 4 (LD50 ~1020 mg/kg)Harmful if swallowed; requires strict segregation from consumables.[1],[4]
Skin/Eye Irritation Category 2 / 2ALipophilic nature disrupts cell membranes, causing acute irritation.[1],[5]
STOT (Single Exposure) Category 3 (Respiratory Tract)Inhalation of vapors triggers immediate respiratory defense mechanisms.[1]

Operational Safety & Handling Protocols

Every step in handling 3-Ethenyl-2,5-dimethylpyrazine must be engineered to prevent vapor accumulation and dermal contact.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. Because pyrazine vapors are heavier than air, they can accumulate in low areas and form explosive concentrations[1]. Ensure the workspace utilizes explosion-proof electrical and ventilating equipment[6].

  • Personal Protective Equipment (PPE) & Causality:

    • Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are mandatory[1]. Causality: Nitrile provides superior permeation resistance against lipophilic heterocyclic compounds compared to latex, preventing transdermal absorption.

    • Eye Protection: Chemical safety goggles conforming to NIOSH or EN166 standards[5],[3].

    • Respirator: If engineering controls fail, use a full-face respirator equipped with multi-purpose combination (Type ABEK) cartridges[1]. Causality: ABEK cartridges are specifically designed to trap organic vapors and basic nitrogenous compounds, neutralizing the specific inhalation threat of pyrazines.

Proper Disposal Procedures

The disposal of 3-Ethenyl-2,5-dimethylpyrazine must strictly adhere to environmental regulations to prevent aquatic toxicity. It must never be discharged into the sewage system or general environment[1],[7].

Step-by-Step Disposal Workflow
  • Segregation: Isolate the chemical waste from strong oxidizing agents and strong acids. Causality: Mixing substituted pyrazines with oxidizers can trigger highly exothermic reactions, potentially igniting the combustible liquid[6].

  • Primary Containment: Collect liquid waste in a solvent-resistant, sealable container (e.g., high-density polyethylene or amber glass). If the chemical was absorbed using solid media, wet-sweep the material to prevent vapor aerosolization and place it in a hermetically sealed solid-waste container[1].

  • Hazard Labeling: Clearly label the container with "Hazardous Waste: Combustible Liquid, Toxic (Alkylpyrazine derivatives)."

  • Temporary Storage: Store in a cool, dry, well-ventilated secondary containment area, strictly away from heat, sparks, and open flames[6].

  • Licensed Incineration: Transfer the waste to an approved, licensed professional waste disposal service[5],[2].

    • Causality of Destruction Method: The standard and required destruction method is high-temperature thermal oxidation (incineration). Because the compound contains a nitrogenous ring, the incineration facility must be equipped with NOx scrubbers to prevent the emission of toxic nitrogen oxides (NO, NO2) into the atmosphere during thermal breakdown[4].

DisposalWorkflow Start Waste Generation (3-Ethenyl-2,5-dimethylpyrazine) Segregation Segregate from Strong Oxidizers Start->Segregation Containment Primary Containment (Sealable, solvent-resistant) Segregation->Containment Labeling Hazard Labeling (Combustible, Toxic) Containment->Labeling Storage Temporary Storage (Ventilated, <90 Days) Labeling->Storage Disposal Licensed Incineration (Thermal Oxidation + NOx Scrubbing) Storage->Disposal

Fig 1: Step-by-step logical workflow for the safe containment and disposal of pyrazine waste.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to mitigate vapor inhalation and fire risks.

Step-by-Step Spill Protocol
  • Evacuate & Isolate: Remove all personnel from the immediate area and eliminate all sources of ignition (sparks, hot surfaces)[1],[7].

  • Ventilate: Maximize fume hood extraction and room ventilation to disperse combustible vapors[7].

  • Don PPE: Responders must wear appropriate respiratory protection (ABEK filter) and chemical-resistant nitrile gloves[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or earth. Causality: Never use combustible absorbents like sawdust or paper towels, as they exponentially increase the fire hazard when soaked with a combustible liquid[1].

  • Collection: Carefully sweep the absorbed mixture (using a wet sweep technique if necessary to avoid vapor release) and place it into a designated hazardous waste container[1].

  • Decontamination: Wash the spill area with mild soap and water, collecting the rinsate as hazardous waste to prevent trace environmental discharge[1].

SpillResponse Spill Spill Detected Assess Assess Volume & Fire Risk Spill->Assess Evacuate Evacuate & Ventilate (Eliminate Ignition) Assess->Evacuate Large/High Vapor PPE Don PPE (ABEK Respirator, Nitrile) Assess->PPE Small/Manageable Evacuate->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect & Seal (Hazardous Waste) Contain->Collect

Fig 2: Emergency response pathway for managing alkylpyrazine spills and mitigating vapor risks.

References

  • Aurochemicals. 2,5-DIMETHYL PYRAZINE, Natural - SDS.
  • Fisher Scientific. SAFETY DATA SHEET: 2,5-Dimethylpyrazine.
  • Angene Chemical. 13360-65-1 - Safety Data Sheet (3-Ethyl-2,5-dimethylpyrazine).
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2,5-Dimethylpyrazine | 123-32-0.
  • Health Promotion Administration (HPA). Material Safety Data Sheet 2,5-Dimethylpyrazine, 99%.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Ethenyl-2,5-dimethylpyrazine

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethenyl-2,5-dimethylpyrazine was not located. The following guidance is based on safety data for structurally similar pyrazine derivatives, such as 2-Ethyl-3,5-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethenyl-2,5-dimethylpyrazine was not located. The following guidance is based on safety data for structurally similar pyrazine derivatives, such as 2-Ethyl-3,5-dimethylpyrazine and 2,5-Dimethylpyrazine. It is imperative to treat 3-Ethenyl-2,5-dimethylpyrazine with, at a minimum, the same precautions as these analogs.

This guide provides essential safety and logistical information for the handling of 3-Ethenyl-2,5-dimethylpyrazine, designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-Ethenyl-2,5-dimethylpyrazine is the foundation of safe handling. Based on data from analogous compounds, this chemical should be regarded as a hazardous substance.

Primary Hazards:

  • Flammability: Classified as a combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, appropriate engineering controls must be in place to minimize exposure.

  • Ventilation: Always handle 3-Ethenyl-2,5-dimethylpyrazine in a well-ventilated area. A laboratory fume hood is strongly recommended to control vapor exposure.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[7] Use of non-sparking tools and explosion-proof equipment is advised.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling 3-Ethenyl-2,5-dimethylpyrazine to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses are not sufficient.
Hand Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.
Body A standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if irritation is experienced.While not typically required with proper engineering controls, a respirator provides an additional layer of protection against inhaling irritating vapors. The appropriate filter type for organic gases and vapors should be used.[6]
Safe Handling and Storage Protocol

Adherence to a strict, step-by-step procedure is critical for minimizing risks during the handling and storage of 3-Ethenyl-2,5-dimethylpyrazine.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste & Disposal prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer Proceed to Handling prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->prep_ppe prep_sds Review Safety Data Sheet (for analogs) prep_sds->prep_eng handle_ignition Keep Away from Ignition Sources handle_transfer->handle_ignition handle_container Keep Container Tightly Closed handle_transfer->handle_container disp_waste Collect Waste in Labeled Container handle_transfer->disp_waste Generate Waste storage_location Store in a Cool, Dry, Well-Ventilated Area handle_container->storage_location After Use storage_compat Segregate from Incompatible Materials storage_location->storage_compat disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe disp_procedure Follow Institutional Disposal Procedures disp_ppe->disp_procedure

Caption: A step-by-step workflow for the safe handling of 3-Ethenyl-2,5-dimethylpyrazine.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all engineering controls are functioning correctly. Put on all required PPE as detailed in the table above.

  • Handling:

    • Conduct all work in a chemical fume hood.

    • Avoid inhalation of vapors.

    • Prevent contact with skin and eyes.[7]

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the work area.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7]

    • Keep the container tightly closed to prevent leakage.

    • Store separately from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Clean: Decontaminate the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Disposal Plan

All waste containing 3-Ethenyl-2,5-dimethylpyrazine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not release it into the environment.[6]

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling 3-Ethenyl-2,5-dimethylpyrazine, ensuring a safe and productive research environment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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